4-(Morpholin-4-yl)azepane
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(azepan-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-10(3-5-11-4-1)12-6-8-13-9-7-12/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTOUPLOWMLMMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858453-96-0 | |
| Record name | 4-(morpholin-4-yl)azepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis and characterization of 4-(Morpholin-4-yl)azepane"
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Morpholin-4-yl)azepane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The confluence of distinct heterocyclic scaffolds within a single molecular entity is a well-established strategy in medicinal chemistry for exploring novel chemical space and unlocking unique pharmacological profiles. The azepane ring, a seven-membered saturated heterocycle, is a structural motif present in various biologically active compounds, contributing to their unique three-dimensional conformations and receptor interactions.[1][2] Similarly, the morpholine moiety is a privileged structure in drug discovery, frequently incorporated to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic properties.[3][4][5] The target molecule, this compound, integrates these two valuable pharmacophores, presenting a compelling scaffold for investigation in various therapeutic areas, including neuroscience and oncology.[6][7]
This technical guide provides a comprehensive, field-proven framework for the synthesis and characterization of this compound. While direct literature for this specific molecule is limited[8], the proposed methodologies are grounded in robust, well-established chemical transformations and analytical techniques, offering a reliable pathway for its preparation and validation.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of this compound identifies the C-N bond between the azepane ring and the morpholine nitrogen as the most strategic disconnection. This bond can be formed through two primary and highly reliable methods: reductive amination or direct N-alkylation.
Caption: Retrosynthetic analysis of this compound.
This guide will focus on the reductive amination pathway (Path A) due to its operational simplicity, high efficiency, and the commercial availability of the starting materials. This method involves the reaction of a ketone (azepan-4-one) with a secondary amine (morpholine) in the presence of a reducing agent to form the target tertiary amine.
Proposed Synthetic Pathway: Reductive Amination
The proposed synthesis is a two-step process commencing with commercially available N-Boc-azepan-4-one. The tert-butyloxycarbonyl (Boc) protecting group is utilized to prevent self-condensation of the azepane and to ensure selective reaction at the ketone. The final step involves the removal of the Boc group under acidic conditions.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of tert-butyl this compound-1-carboxylate
This step employs reductive amination, a robust method for C-N bond formation.[9][10] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice as it is mild, selective for the iminium ion intermediate, and does not reduce the starting ketone.[11]
Procedure:
-
To a solution of tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add morpholine (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound.
Step 2: Synthesis of this compound (Final Product)
The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA).[11]
Procedure:
-
Dissolve the purified tert-butyl this compound-1-carboxylate (1.0 eq) in DCM (0.2 M) and cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in water and basify to pH >10 with 2 M NaOH.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
Characterization and Data Analysis
A comprehensive characterization workflow is essential to confirm the identity, purity, and structure of the synthesized this compound.
Caption: Characterization workflow for this compound.
Quantitative Data Summary
The following table summarizes the expected physicochemical and spectroscopic data for the final product.
| Parameter | Expected Value / Observation |
| Molecular Formula | C₁₀H₂₀N₂O |
| Molecular Weight | 184.28 g/mol |
| Monoisotopic Mass | 184.1576 g/mol [8] |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.65-3.75 (t, 4H, -O-CH₂-), 2.60-2.80 (m, 4H, azepane N-CH₂), 2.40-2.60 (m, 4H, morpholine N-CH₂), 1.50-1.90 (m, 5H, azepane ring protons) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 67.0 (-O-CH₂), 55.0 (azepane C4), 52.0 (azepane N-CH₂), 49.0 (morpholine N-CH₂), 30.0, 28.0 (azepane ring carbons) |
| Mass Spec (ESI+) | m/z 185.16 [M+H]⁺[8] |
| FT-IR (neat, cm⁻¹) | 2920-2950 (C-H stretch), 1115 (C-O-C stretch) |
High-Performance Liquid Chromatography (HPLC)
Due to the basic nature of the tertiary amine, purification and analysis by standard silica gel chromatography can be challenging.[11] Reversed-phase HPLC is a powerful technique for assessing the purity of such compounds.[12]
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30 °C |
Conclusion
This technical guide outlines a robust and reproducible strategy for the synthesis and comprehensive characterization of this compound. The proposed two-step synthesis, centered around a reliable reductive amination reaction, provides an efficient route to this novel heterocyclic scaffold. The detailed protocols for synthesis and characterization, including expected data and analytical conditions, furnish researchers in organic synthesis and medicinal chemistry with a solid foundation to access this compound for further biological evaluation and as a building block for the development of new chemical entities.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Burland, P. A., Osborn, H. M. I., & Turkson, A. (2011). Synthesis and glycosidase inhibitory profiles of functionalised morpholines and oxazepanes. Bioorganic & Medicinal Chemistry, 19(18), 5679–5692. [Link]
-
Lill, M. A., et al. (2002). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 45(24), 5279-5289. [Link]
-
Shaveta, et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences, 6(S4), 2219-2244. [Link]
-
ResearchGate. (2024). Intramolecular reductive aminations for the formation of azepanes. Retrieved from [Link]
-
ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. Retrieved from [Link]
-
Kadyrov, R., & Tok, O. L. (2021). Convenient Synthesis of (R)-3-[(tert-Butoxycarbonyl)amino]piperidine and (R)-3-[(tert-Butoxycarbonyl)amino]azepane. Synthesis, 53(19), 3573-3577. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1983). Hexahydro-1,4-oxazepines. Part 1. Synthesis by morpholine ring expansion. J. Chem. Soc., Perkin Trans. 1, 2577-2583. [Link]
-
ResearchGate. (2025). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]
-
Chen, X., et al. (2010). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 101(1), 163-171. [Link]
-
ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols. Retrieved from [Link]
-
ChemistryViews. (2023). Preparation of Optically Active Azepane Scaffolds. Retrieved from [Link]
-
ResearchGate. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]
-
MDPI. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(18), 4238. [Link]
-
PubMed. (2007). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 50(26), 6565-6576. [Link]
-
European Journal of Chemistry. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry, 14(1), 53-64. [Link]
-
PubMed. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 25(20), 5459-5470. [Link]
-
PubMed Central. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 810860. [Link]
-
ResearchGate. (2022). First kilogram-scale synthesis of diazepane core of MK-4305. Retrieved from [Link]
-
PubChem. (n.d.). Azepane. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Bioorganic & Medicinal Chemistry, 27(1), 1-13. [Link]
Sources
- 1. Preparation of Optically Active Azepane Scaffolds - ChemistryViews [chemistryviews.org]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One moment, please... [sciencescholar.us]
- 5. researchgate.net [researchgate.net]
- 6. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PubChemLite - this compound (C10H20N2O) [pubchemlite.lcsb.uni.lu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and glycosidase inhibitory profiles of functionalised morpholines and oxazepanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide on the Physicochemical Properties of 4-(Morpholin-4-yl)azepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties of the novel heterocyclic compound, 4-(Morpholin-4-yl)azepane. In the landscape of drug discovery, a thorough understanding of a molecule's physicochemical characteristics is a critical determinant of its ultimate success as a therapeutic agent.[1][2][3][4] These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), directly impacting its bioavailability, efficacy, and safety profile.[5] Due to the limited availability of direct experimental data for this compound in public databases, this document focuses on a detailed theoretical analysis based on its constituent functional groups—the azepane and morpholine rings. This guide presents predicted values for key physicochemical parameters, including pKa, logP, and aqueous solubility. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these properties, providing a robust framework for researchers aiming to synthesize and characterize this and similar molecules. The integration of the morpholine and azepane scaffolds suggests potential for novel biological activities, making this analysis a valuable resource for its exploration in medicinal chemistry.[6][7]
Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery
The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[1] Properties such as lipophilicity, solubility, and ionization state (pKa) are not merely abstract chemical descriptors; they are fundamental drivers of a molecule's behavior within complex biological systems.[4][5] An optimal balance of these characteristics is essential for a drug to effectively reach its target, exert its therapeutic effect, and be safely eliminated from the body.[2]
The morpholine ring is a well-established pharmacophore in medicinal chemistry, frequently incorporated to enhance the aqueous solubility and metabolic stability of drug candidates.[6] The azepane moiety, a seven-membered saturated nitrogen-containing ring, is a key structural feature in numerous approved drugs and natural products, contributing to their unique three-dimensional conformations and receptor interactions.[8][9][10] The compound this compound merges these two significant heterocyclic systems, presenting a novel scaffold with intriguing potential for drug development. This guide aims to provide a foundational understanding of its likely physicochemical profile, thereby enabling a more informed approach to its synthesis, characterization, and biological evaluation.
Molecular Structure and Predicted Physicochemical Properties
The chemical structure of this compound consists of a morpholine ring attached via its nitrogen atom to the 4-position of an azepane ring.
Chemical Structure:
A 2D representation of this compound.
While experimental data is sparse, its physicochemical properties can be predicted based on its structure and the known properties of its constituent moieties.[6]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Rationale and Significance in Drug Discovery |
| Molecular Formula | C₁₀H₂₀N₂O | Provides the elemental composition. |
| Molecular Weight | 184.28 g/mol | Influences diffusion and transport across biological membranes. A lower molecular weight is generally favored for oral bioavailability (as per Lipinski's Rule of Five).[11] |
| pKa | 8.0 - 9.0 | The basicity will be primarily influenced by the azepane nitrogen. The morpholine nitrogen's basicity is significantly lower. The pKa dictates the ionization state at physiological pH, which in turn affects solubility, permeability, and receptor binding. |
| logP | 0.4[12] | The octanol-water partition coefficient (logP) is a measure of lipophilicity.[13] A predicted value of 0.4 suggests the compound is relatively hydrophilic, which could contribute to good aqueous solubility but may present challenges for passive diffusion across lipid membranes.[14] |
| Aqueous Solubility | High | The presence of two nitrogen atoms and an oxygen atom, capable of acting as hydrogen bond acceptors, along with a relatively low predicted logP, suggests good solubility in water.[6] Good aqueous solubility is crucial for drug formulation and absorption.[15][16] |
| Polar Surface Area (PSA) | ~21.3 Ų | Estimated based on similar structures. PSA is a key descriptor for predicting drug transport properties, including blood-brain barrier penetration. |
Note: The predicted values are generated from computational algorithms and should be confirmed by experimental data.[17]
Experimental Determination of Physicochemical Properties
To move beyond computational predictions, rigorous experimental characterization is essential. The following sections provide detailed, step-by-step methodologies for determining the key physicochemical properties of this compound.
Determination of pKa (Acid Dissociation Constant)
The pKa value(s) of a compound are critical as they determine the extent of ionization at a given pH, which profoundly impacts solubility, permeability, and target engagement.[4] For this compound, a basic compound, we are interested in the pKa of its conjugate acid.
This is a highly accurate and widely used method for pKa determination.[18][19][20]
Principle: A solution of the compound is titrated with a standard acid or base, and the change in pH is monitored using a pH electrode.[19] The pKa is determined from the inflection point of the resulting titration curve.[18][21]
Experimental Protocol:
-
Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in deionized water to a final concentration of approximately 1-10 mM.[21]
-
Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[21]
-
Titration Setup: Place the analyte solution in a thermostatted vessel and purge with nitrogen to exclude atmospheric carbon dioxide.[21]
-
Titration: Add a standardized solution of hydrochloric acid (e.g., 0.1 M) in small, precise increments.[21]
-
Data Acquisition: Record the pH value after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.[21]
Causality Behind Experimental Choices: The use of a nitrogen purge is critical to prevent the dissolution of atmospheric CO₂, which would react with the basic analyte and introduce error into the titration. Maintaining a constant temperature is important as pKa is temperature-dependent.
This method is useful for compounds that possess a chromophore and whose UV-Vis spectrum changes with ionization state.[19]
Principle: The absorbance of the compound is measured at a fixed wavelength across a range of pH values. The resulting sigmoidal plot of absorbance versus pH can be used to determine the pKa.
Experimental Protocol:
-
Preparation of Buffer Solutions: Prepare a series of buffers covering a pH range that brackets the expected pKa of the analyte.
-
Preparation of Analyte Solutions: Prepare solutions of this compound at a constant concentration in each of the buffer solutions.
-
Spectral Acquisition: Record the UV-Vis spectrum for each solution.
-
Data Analysis: Plot the absorbance at a selected wavelength (where the difference in absorbance between the ionized and non-ionized forms is maximal) against pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.
Self-Validating System: The consistency of the isosbestic points across the spectra provides an internal validation of the two-state (protonated and deprotonated) equilibrium.
Determination of logP (Octanol-Water Partition Coefficient)
LogP is the primary measure of a compound's lipophilicity and is a key predictor of its absorption and distribution characteristics.[11][13]
This is the "gold standard" method for logP determination due to its direct measurement of partitioning.[22]
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.[13]
Experimental Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water in a centrifuge tube.
-
Equilibration: Agitate the mixture for a sufficient period to allow for equilibrium to be reached (e.g., 24 hours).[17]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.[17]
-
Quantification: Carefully remove aliquots from both the n-octanol and aqueous phases. Determine the concentration of the analyte in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[17]
Causality Behind Experimental Choices: Pre-saturation of the solvents is crucial to ensure that the volumes of the two phases do not change during the experiment due to mutual dissolution. Centrifugation is essential to prevent the formation of micro-emulsions that would lead to inaccurate concentration measurements.
This is a faster, indirect method for estimating logP.[13][22]
Principle: The retention time of a compound on a nonpolar stationary phase (e.g., C18) is correlated with its lipophilicity. A calibration curve is generated using a series of standards with known logP values.
Experimental Protocol:
-
Calibration: Inject a series of standard compounds with known logP values onto the RP-HPLC system and record their retention times.
-
Analysis of Analyte: Inject a solution of this compound and determine its retention time under the same chromatographic conditions.
-
Calculation: Plot the known logP values of the standards against their retention times to generate a calibration curve. Use the retention time of this compound to interpolate its logP from the calibration curve.
Trustworthiness: The accuracy of this method is highly dependent on the structural similarity between the analyte and the standard compounds used for calibration.
Determination of Aqueous Solubility
Aqueous solubility is a critical property that influences drug absorption and formulation.[15][16]
This method determines the equilibrium solubility and is considered the benchmark for solubility measurements.[16][23][24]
Principle: An excess of the solid compound is equilibrated with an aqueous buffer at a specific temperature. The concentration of the dissolved compound in the saturated solution is then determined.[23]
Experimental Protocol:
-
Equilibration: Add an excess of solid this compound to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Agitation: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[24]
-
Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).
Causality Behind Experimental Choices: Using an excess of the solid ensures that a saturated solution is formed. The choice of buffer and pH is critical, especially for ionizable compounds, as solubility is pH-dependent.[15]
This high-throughput method is often used in early drug discovery for rapid screening.[15][24]
Principle: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The concentration at which precipitation is first observed (measured by an increase in turbidity) is taken as the kinetic solubility.[24]
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Add small aliquots of each dilution to an aqueous buffer in a microplate.
-
Turbidity Measurement: Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).[24]
-
Determination of Solubility: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the blank.
Trustworthiness: While rapid, this method can sometimes overestimate solubility as it may lead to the formation of supersaturated solutions.[23] It is a valuable tool for ranking compounds but should be followed up with thermodynamic solubility measurements for lead candidates.[24]
Visualization of Experimental Workflows
Workflow for pKa Determination by Potentiometric Titration
Workflow for pKa Determination by Potentiometric Titration.
Workflow for logP Determination by Shake-Flask Method
Sources
- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azepane - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PubChemLite - this compound (C10H20N2O) [pubchemlite.lcsb.uni.lu]
- 13. acdlabs.com [acdlabs.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. scispace.com [scispace.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 20. researchgate.net [researchgate.net]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 24. creative-bioarray.com [creative-bioarray.com]
A Predictive Framework for Elucidating the Mechanism of Action of 4-(Morpholin-4-yl)azepane
Whitepaper | January 2026
Abstract
4-(Morpholin-4-yl)azepane is a novel chemical entity with a hitherto uncharacterized mechanism of action (MoA). This technical guide presents a predictive and investigative framework for its comprehensive pharmacological profiling. By dissecting the molecule into its core scaffolds—the morpholine and azepane rings—we can draw parallels to existing pharmacologically active compounds to generate high-probability therapeutic target hypotheses. The morpholine moiety is a privileged structure in medicinal chemistry, often associated with activity at aminergic G-protein coupled receptors (GPCRs), while the azepane scaffold is present in a range of centrally-acting agents.[1][2][3][4] This guide outlines a systematic, multi-phase experimental workflow, beginning with in silico analysis and broad panel screening, followed by targeted in vitro functional assays and cellular signaling analysis, to rigorously test these hypotheses and elucidate the MoA. The protocols and strategies detailed herein are designed to provide a self-validating and efficient pathway from target prediction to MoA confirmation for novel compounds like this compound.
Part 1: Structural Analysis and Physicochemical Prediction
The foundational step in characterizing a novel compound is a thorough analysis of its chemical structure and predicted physicochemical properties. This compound is comprised of a saturated seven-membered azepane ring substituted at the 4-position with a morpholine ring.
Structural Scaffolds:
-
Morpholine: A heterocyclic amine widely used in medicinal chemistry. Its inclusion in drug candidates can improve pharmacokinetic properties and confer affinity for a range of molecular targets.[1][2][4] Many morpholine-containing drugs exhibit activity at central nervous system (CNS) targets, including dopamine, serotonin, and opioid receptors.[3][4]
-
Azepane: A seven-membered saturated heterocycle. This scaffold is found in various CNS-active compounds and can influence receptor binding and selectivity.
Physicochemical Properties and Druglikeness: To predict the potential for oral bioavailability and CNS penetration, we can assess the compound against Lipinski's Rule of Five.[5][6][7][8][9]
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | ~184.28 g/mol | < 500 Daltons | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 (N and O atoms) | ≤ 10 | Yes |
| Calculated LogP | ~1.5 - 2.0 | < 5 | Yes |
Note: Predicted values are estimates and require experimental verification.
The compound's full compliance with Lipinski's rules suggests a high likelihood of good oral absorption and membrane permeability.[5][6][7][8] The low molecular weight and moderate lipophilicity also suggest potential for blood-brain barrier penetration, making CNS targets a primary area of investigation.
Part 2: Target Prediction via In Silico and Analog-Based Approaches
Given the structural alerts from the morpholine and azepane moieties, we can hypothesize a primary interaction with monoamine GPCRs. The morpholine ring is a common feature in ligands targeting dopamine D2, serotonin 5-HT2A, and various opioid receptors.[3][4]
Hypothesized Target Classes:
-
Dopaminergic Receptors (e.g., D2, D3): The overall structure bears some resemblance to atypical antipsychotics.
-
Serotonergic Receptors (e.g., 5-HT2A, 5-HT1A): Many psychoactive compounds feature morpholine-like structures.
-
Opioid Receptors (e.g., mu, kappa, delta): Certain opioid analgesics incorporate a morpholine ring system.[3]
Workflow for In Silico Target Prediction
In silico methods provide a cost-effective first pass to refine these hypotheses before committing to resource-intensive wet lab experiments.[10][11][12][13][14][15][16][17][18]
Caption: In silico workflow for target hypothesis generation.
Protocol 1: In Silico Target Prediction
-
Ligand-Based Screening: Utilize chemical similarity search algorithms (e.g., Tanimoto coefficient) against databases like ChEMBL to find known compounds with similar structures.[19] The identified analogs' known biological activities can infer potential targets for this compound.[10]
-
Structure-Based Screening: a. Obtain 3D crystal structures of hypothesized targets (e.g., Dopamine D2, Serotonin 5-HT2A, Mu-Opioid receptors) from the Protein Data Bank (PDB).[13] b. If experimental structures are unavailable, generate high-quality homology models.[12] c. Perform molecular docking simulations to predict the binding affinity and pose of the compound within the receptor's binding pocket.[11][15]
-
Analysis: Synthesize the results from both approaches to create a ranked list of the most probable biological targets for experimental validation.
Part 3: Experimental Workflow for MoA Deconvolution
A phased, hierarchical approach is essential for efficiently characterizing a novel compound. This workflow proceeds from broad, unbiased screening to highly specific, hypothesis-driven assays.
Caption: Phased experimental workflow for MoA determination.
Phase I: Broad Target Screening
The most unbiased starting point is to screen the compound against a large panel of known biological targets. Commercial services like the Eurofins SafetyScreen 44 panel provide an efficient way to test for binding against a wide array of GPCRs, ion channels, and transporters.
Protocol 2: Radioligand Binding Panel Screen
-
Objective: To identify initial, high-affinity binding interactions.
-
Method: A competitive radioligand binding assay is used.[20][21][22][23] The test compound is incubated at a fixed concentration (typically 1-10 µM) with a membrane preparation expressing the target receptor and a specific radioligand.
-
Procedure: a. Prepare membrane homogenates from cells expressing the target receptors.[24] b. Incubate membranes, radioligand, and the test compound until equilibrium is reached.[20][24] c. Separate bound from free radioligand via rapid vacuum filtration onto glass fiber filters.[24] d. Quantify the radioactivity trapped on the filters using a scintillation counter.[24]
-
Data Analysis: The percent inhibition of radioligand binding by the test compound is calculated. A significant inhibition (typically >50%) flags a "hit" for further investigation.
Phase II: Hit Confirmation and Functional Characterization
Any hits identified in Phase I must be validated and their functional activity determined (i.e., are they an agonist, antagonist, or inverse agonist?).
Protocol 3: Concentration-Response Binding Assay
-
Objective: To determine the binding affinity (Ki) of the compound for the validated target(s).
-
Method: A competitive radioligand binding assay is performed with a range of concentrations of the unlabeled test compound.[20][22]
-
Data Analysis: The data are plotted to generate a concentration-response curve, from which the IC50 (concentration that inhibits 50% of specific binding) is calculated. The Ki is then derived using the Cheng-Prusoff equation.
Protocol 4: Functional Assays (Example: GPCRs) The choice of functional assay depends on the G-protein coupling of the target receptor.
-
For Gi/Gs-Coupled Receptors (e.g., Dopamine D2, Opioid): cAMP Assay a. Objective: To measure the inhibition (Gi) or stimulation (Gs) of adenylyl cyclase activity.[25] b. Method: Use a cell line expressing the target receptor. Treat cells with the test compound across a range of concentrations. c. Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA). d. Data Analysis: Plot cAMP levels against compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
-
For Gq-Coupled Receptors (e.g., Serotonin 5-HT2A): Calcium Flux Assay a. Objective: To measure the mobilization of intracellular calcium following receptor activation.[26] b. Method: Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4). c. Measure baseline fluorescence, then add the test compound and monitor the change in fluorescence over time using a plate reader. d. Data Analysis: Plot the peak fluorescence response against compound concentration to determine the EC50.
Phase III: Cellular Signaling Pathway Analysis
Once functional activity is confirmed, the next step is to investigate the downstream signaling cascades. This provides a deeper understanding of the cellular response to the compound.
Protocol 5: Western Blot for Downstream Kinase Activation
-
Objective: To measure the phosphorylation state of key signaling proteins, such as ERK (MAPK) and Akt, which are common nodes for many GPCR signaling pathways.[27][28][29][30][31]
-
Method: a. Culture an appropriate cell line (e.g., HEK293 cells expressing the target receptor). b. Treat cells with the compound for various time points (e.g., 5, 15, 30 minutes). c. Lyse the cells and separate proteins by SDS-PAGE. d. Transfer proteins to a nitrocellulose or PVDF membrane.[30] e. Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-ERK) and for the total amount of the kinase as a loading control.[29][32] f. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[29]
-
Data Analysis: Quantify band intensities using densitometry. Express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.[33]
Part 4: Data Interpretation and Hypothetical Pathway Visualization
The culmination of this workflow is the synthesis of all data to construct a coherent MoA. For example, let's hypothesize that the screening process revealed this compound to be a potent agonist of the Dopamine D2 receptor.
Hypothetical Data Summary:
| Assay | Target | Result Type | Value | Interpretation |
| Radioligand Panel | Dopamine D2 Receptor | % Inhibition @ 10µM | 95% | Potent binder |
| Concentration-Response | Dopamine D2 Receptor | Binding Affinity (Ki) | 50 nM | High-affinity interaction |
| Functional Assay | cAMP Accumulation | Agonist Potency (EC50) | 150 nM | Functional agonist at D2R |
| Western Blot | pERK1/2 Levels | Fold Change vs. Control | 5-fold increase | D2R activation leads to MAPK pathway engagement |
Based on this hypothetical data, we can visualize the predicted signaling pathway. The dopamine D2 receptor is a Gi-coupled GPCR.[34] Its activation leads to the inhibition of adenylyl cyclase, decreasing cAMP levels, and can also trigger G protein-independent signaling through β-arrestin, which can scaffold kinases like those in the MAPK/ERK pathway.[28][35]
Caption: Hypothetical D2R agonist signaling pathway.
Conclusion
References
-
Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]
-
Molecular basis of opioid receptor signaling. Cell. [Link]
-
Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. [Link]
-
Lipinski's rule of five. Grokipedia. [Link]
-
Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central. [Link]
-
Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics | Oxford Academic. [Link]
-
Lipinski's rule of five. Wikipedia. [Link]
-
Opioid receptors signaling network. PMC - PubMed Central. [Link]
-
COMPUTATIONAL CHEMISTRY IN DRUG DISCOVERY: INSIGHTS AND INNOVATIONS - A REVIEW. Frontier in Medical and Health Research. [Link]
-
(PDF) Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. ResearchGate. [Link]
-
5-HT2A receptor. Wikipedia. [Link]
-
New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PMC - PubMed Central. [Link]
-
Computational Methods in Drug Discovery. PMC - PubMed Central. [Link]
-
In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. [Link]
-
The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online. [Link]
-
Opioid Signaling Pathway. QIAGEN GeneGlobe. [Link]
-
APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. Neuroquantology. [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
-
Mastering Lipinski Rules for Effective Drug Development. bioaccess. [Link]
-
A Review on Applications of Computational Methods in Drug Screening and Design. PMC - PubMed Central. [Link]
-
Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. PMC - PubMed Central. [Link]
-
Computational chemistry evaluation strategies in early-stage drug discovery. American Chemical Society. [Link]
-
Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. PMC - PubMed Central. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv. [Link]
-
Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. [Link]
-
Radioligand binding methods: practical guide and tips. PubMed. [Link]
-
In Silico Target Prediction. Creative Biolabs. [Link]
-
New Algorithm Accurately Predicts Drug Mechanism of Action. Columbia Systems Biology. [Link]
-
In silico methods for drug-target interaction prediction. PubMed. [Link]
-
Signaling pathways used by opioid receptors. Opioid receptors signal... ResearchGate. [Link]
-
In silico prediction of chemical mechanism of action via an improved network‐based inference method. PMC - NIH. [Link]
-
Predicting cancer drug mechanisms of action using molecular network signatures. PMC. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH. [Link]
-
Dopamine receptor. Wikipedia. [Link]
-
Dopamine receptor D2. Wikipedia. [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]
-
Radioligand binding methods for membrane preparations and intact cells. PubMed. [Link]
-
(PDF) In silico methods for drug-target interaction prediction. ResearchGate. [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. [Link]
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]
-
A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
-
Radioligand binding methods: practical guide and tips. Semantic Scholar. [Link]
-
Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PMC - NIH. [Link]
-
(PDF) The detection of MAPK signaling. ResearchGate. [Link]
-
Western blot analysis of proteins in the mitogen-activated protein... ResearchGate. [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 9. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 10. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fmhr.net [fmhr.net]
- 12. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. neuroquantology.com [neuroquantology.com]
- 15. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 17. In silico methods for drug-target interaction prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scite.ai [scite.ai]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 27. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 28. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 35. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 36. academic.oup.com [academic.oup.com]
- 37. researchgate.net [researchgate.net]
- 38. Predicting cancer drug mechanisms of action using molecular network signatures - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Morpholin-4-yl)azepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for the novel heterocyclic compound, 4-(Morpholin-4-yl)azepane. In the absence of extensive empirical data in publicly accessible databases, this document leverages predictive models and foundational spectroscopic principles to offer a detailed theoretical characterization.[1] This guide will cover the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the structural basis for the predicted spectral features. The methodologies for data acquisition and interpretation are detailed to provide a framework for the empirical validation of this compound. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, identification, and application of this compound and related N-substituted heterocyclic compounds in medicinal chemistry and drug discovery.
Introduction: The Structural and Pharmaceutical Significance of this compound
This compound is a unique molecule that incorporates two pharmacologically significant saturated heterocyclic scaffolds: a morpholine ring and an azepane ring. The morpholine moiety is a common feature in many approved drugs, often introduced to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[2] The azepane ring, a seven-membered nitrogen-containing heterocycle, provides a flexible yet constrained three-dimensional scaffold that can effectively present substituents for interaction with biological targets.[3][4] The combination of these two rings in this compound suggests a promising candidate for exploring new chemical space in drug discovery programs.
Accurate structural elucidation through spectroscopic methods is a cornerstone of modern chemical research. This guide provides a predictive blueprint for the NMR, IR, and MS spectra of this compound, offering a critical reference for its unambiguous identification and characterization.
Predicted Spectroscopic Data and Interpretation
Due to the limited availability of experimental spectroscopic data for this compound, the following sections present predicted data based on established principles of spectroscopy and computational models.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the azepane and morpholine rings. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms and the conformational flexibility of the seven-membered ring.
Anticipated ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.70 | t | 4H | H-3', H-5' (Morpholine) | Protons adjacent to the oxygen atom in the morpholine ring are deshielded. |
| ~ 2.80 - 2.60 | m | 4H | H-2, H-7 (Azepane) | Protons alpha to the nitrogen in the azepane ring. |
| ~ 2.55 - 2.40 | m | 5H | H-2', H-6' (Morpholine), H-4 (Azepane) | Protons on the morpholine ring adjacent to the nitrogen and the methine proton on the azepane ring at the point of substitution. |
| ~ 1.90 - 1.70 | m | 4H | H-3, H-6 (Azepane) | Methylene protons on the azepane ring. |
| ~ 1.60 - 1.45 | m | 4H | H-4, H-5 (Azepane) | Methylene protons on the azepane ring. |
Experimental Protocol for ¹H NMR Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm).
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Anticipated ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 67.5 | C-3', C-5' (Morpholine) | Carbons adjacent to the oxygen atom in the morpholine ring. |
| ~ 60.0 | C-4 (Azepane) | The substituted carbon on the azepane ring, shifted downfield by the adjacent nitrogen. |
| ~ 51.0 | C-2', C-6' (Morpholine) | Carbons adjacent to the nitrogen in the morpholine ring. |
| ~ 48.0 | C-2, C-7 (Azepane) | Carbons alpha to the nitrogen in the azepane ring. |
| ~ 30.0 | C-3, C-6 (Azepane) | Methylene carbons on the azepane ring. |
| ~ 28.0 | C-4, C-5 (Azepane) | Methylene carbons on the azepane ring. |
Experimental Protocol for ¹³C NMR Acquisition:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Utilize a 100 MHz (or higher, corresponding to the proton frequency) NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Anticipated IR Absorption Bands:
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| 2950 - 2800 | Strong | C-H stretching | Aliphatic C-H bonds in the azepane and morpholine rings. |
| 1470 - 1440 | Medium | C-H bending | Methylene scissoring vibrations. |
| 1120 - 1080 | Strong | C-O-C stretching | The prominent ether linkage in the morpholine ring. |
| 1150 - 1050 | Medium | C-N stretching | Aliphatic amine C-N bonds in both rings. |
Experimental Protocol for IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the diamond crystal of the ATR accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using the spectrum of the clean ATR crystal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrometry Data (Electrospray Ionization - ESI):
| m/z (mass-to-charge ratio) | Adduct | Predicted Value (Da) |
| 185.1648 | [M+H]⁺ | 185.16484 |
| 207.1468 | [M+Na]⁺ | 207.14678 |
| 223.1207 | [M+K]⁺ | 223.12072 |
Data predicted by computational models available on PubChem.[1]
Experimental Protocol for Mass Spectrometry (LC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it onto an LC column for separation prior to MS analysis. Acquire data in positive ion mode.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.
Visualizing the Molecular Structure and Spectroscopic Correlation
The following diagrams illustrate the structure of this compound and the logical workflow for its characterization.
Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.
Conclusion
This technical guide has presented a detailed, albeit theoretical, spectroscopic profile of this compound. The predicted NMR, IR, and MS data provide a solid foundation for the empirical characterization of this compound. The provided experimental protocols offer standardized methodologies for obtaining high-quality spectroscopic data. As a molecule combining two pharmacologically relevant scaffolds, this compound represents an interesting target for further investigation in medicinal chemistry. The information contained within this guide is intended to facilitate such research by providing a clear and comprehensive reference for its structural identification.
References
- BenchChem. (2025). An In-depth Technical Guide on the Physicochemical Properties of 4-(Azepan-2-ylmethyl)morpholine.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4,6,6-Trimethyl-7-morpholin-4-yl-1,4-oxazepane. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025). Technical Guide: Synthesis of 4-(Azepan-2-ylmethyl)morpholine.
- BenchChem. (2025). Retrosynthetic Analysis of 4-(Azepan-2-ylmethyl)morpholine: A Technical Guide.
-
Aeyad, T. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. Retrieved from [Link]
- The Chemical Properties and Applications of Azepane. (n.d.).
- Azepines. (n.d.). In Comprehensive Organic Chemistry II.
-
PubChem. (n.d.). Azepane. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (n.d.). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Characteristics of 4-(Azepan-2-ylmethyl)morpholine.
-
Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Retrieved from [Link]
-
PubMed. (2016). Spectroscopic Evidence for the Two C-H-Cleaving Intermediates of Aspergillus nidulans Isopenicillin N Synthase. National Center for Biotechnology Information. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility and Stability Studies of 4-(Morpholin-4-yl)azepane
Abstract
This technical guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of the novel heterocyclic compound, 4-(Morpholin-4-yl)azepane. As a molecule incorporating both the pharmacophorically significant morpholine and azepane rings, understanding its physicochemical properties is paramount for any progression in drug development.[1][2][3] The morpholine moiety is frequently utilized in medicinal chemistry to enhance aqueous solubility and metabolic stability, while the seven-membered azepane ring is a structural motif present in numerous biologically active compounds.[2][4][5] This document outlines the foundational principles and detailed experimental protocols for kinetic and thermodynamic solubility assessment, as well as a comprehensive stability evaluation under forced degradation conditions. The methodologies described are grounded in industry-standard practices and are designed to provide robust, reproducible data essential for formulation development, pharmacokinetic profiling, and regulatory submissions.
Introduction: The Rationale for Characterization
Before any meaningful biological evaluation can occur, a thorough understanding of the compound's solubility and stability is critical. Poor aqueous solubility can lead to erratic absorption and low bioavailability, while chemical instability can compromise the safety, efficacy, and shelf-life of a potential drug product. This guide, therefore, serves as a foundational resource, detailing the necessary studies to build a comprehensive physicochemical profile of this compound.
Predicted Physicochemical Properties
In the absence of experimental data, computational models provide a valuable starting point for the characterization of this compound. These predictions, based on its chemical structure, help to inform the design of initial experiments.
| Property | Predicted Value | Rationale and Implication |
| Molecular Weight | 184.28 g/mol | A relatively small molecule, which is often favorable for good absorption characteristics. |
| logP | ~0.4 | The predicted octanol-water partition coefficient suggests that the compound is relatively hydrophilic, which may indicate good aqueous solubility.[6] |
| pKa | 7.5 - 9.0 | The basicity will be influenced by both the morpholine and azepane nitrogen atoms. The pKa will be a critical determinant of solubility at different pH values. |
| Aqueous Solubility | High | The presence of two nitrogen atoms and an oxygen atom, all capable of hydrogen bonding, suggests that good water solubility is likely.[5] |
Note: These values are computationally predicted and require experimental verification.
Aqueous Solubility Assessment: A Multi-Faceted Approach
A comprehensive understanding of solubility requires more than a single-point measurement. It involves differentiating between kinetic and thermodynamic solubility and assessing the impact of pH.
The "Why": Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility is a measure of how quickly a compound dissolves from a solid form, typically from a DMSO stock solution added to an aqueous buffer. It is a high-throughput screening method that identifies compounds prone to precipitation under assay conditions.
-
Thermodynamic Solubility represents the true equilibrium solubility of a compound in a given solvent system. This is a more time- and resource-intensive measurement but provides the definitive solubility value, which is crucial for formulation development.
Experimental Workflow for Solubility Assessment
The following diagram illustrates the logical flow for a comprehensive solubility assessment of this compound.
Caption: Logical workflow for the solubility assessment of a novel compound.
Detailed Experimental Protocols
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: To a 96-well microplate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4.
-
Compound Addition: Add 2 µL of the 10 mM stock solution to the PBS, resulting in a final concentration of 100 µM.
-
Incubation: Shake the plate for 2 hours at room temperature.
-
Measurement: Measure the turbidity of each well using a nephelometer. A significant increase in nephelometry units compared to a vehicle control indicates precipitation.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at various pH values (e.g., pH 2, 4.5, 6.8, 7.4, and 9).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
-
Calculation: The concentration of the compound in the supernatant represents the thermodynamic solubility at that specific pH.
Chemical Stability Assessment: Probing for Weaknesses
Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products and pathways of a drug substance. This information is invaluable for developing stable formulations and establishing appropriate storage conditions.
The Rationale Behind Stress Conditions
The choice of stress conditions is designed to mimic the potential environmental challenges a drug substance might encounter during its lifecycle. These typically include:
-
Acidic and Basic Hydrolysis: To assess susceptibility to degradation in different pH environments.
-
Oxidation: To determine the impact of oxidative stress.
-
Photostability: To evaluate the effect of light exposure.
-
Thermal Stress: To understand the impact of elevated temperatures.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for a comprehensive forced degradation study.
Detailed Experimental Protocol: Forced Degradation
-
Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Thermal Stress: Store the solid compound at 60°C.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Quenching: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.
-
Data Reporting: Report the percentage of the parent compound remaining and the formation of any degradation products as a percentage of the total peak area.
Data Interpretation and Reporting
All quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.
Table 1: Summary of Solubility Data for this compound
| Assay Type | Condition | Solubility (µg/mL) | Classification |
| Kinetic | pH 7.4 PBS | [Insert Experimental Value] | e.g., High, Medium, Low |
| Thermodynamic | pH 2.0 | [Insert Experimental Value] | e.g., Freely Soluble |
| Thermodynamic | pH 7.4 | [Insert Experimental Value] | e.g., Soluble |
| Thermodynamic | pH 9.0 | [Insert Experimental Value] | e.g., Sparingly Soluble |
Table 2: Summary of Forced Degradation Study for this compound
| Stress Condition | Duration (hrs) | % Parent Remaining | % Major Degradant 1 | % Major Degradant 2 |
| 0.1 M HCl, 60°C | 48 | [Insert Value] | [Insert Value] | [Insert Value] |
| 0.1 M NaOH, 60°C | 48 | [Insert Value] | [Insert Value] | [Insert Value] |
| 3% H₂O₂, RT | 48 | [Insert Value] | [Insert Value] | [Insert Value] |
| Photostability | [ICH Q1B] | [Insert Value] | [Insert Value] | [Insert Value] |
| Thermal, 60°C | 48 | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion: Building a Foundation for Success
The systematic study of solubility and stability as outlined in this guide is an indispensable step in the early-phase development of this compound. The data generated from these experiments will provide a clear understanding of the compound's physicochemical liabilities and will guide formulation strategies to ensure optimal delivery and performance. A robust characterization of these core properties is the bedrock upon which all subsequent preclinical and clinical development is built.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]
-
PubChem. (n.d.). 4,6,6-Trimethyl-7-morpholin-4-yl-1,4-oxazepane. National Center for Biotechnology Information. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of various morpholine containing natural and synthetic compounds. Retrieved from [Link]
-
PubChem. (n.d.). 4-Acetylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (n.d.). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Retrieved from [Link]
-
Wikipedia. (n.d.). Azepane. Retrieved from [Link]
-
EDP Sciences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
PharmaCompass. (n.d.). Azepane. Retrieved from [Link]
-
PubMed. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]
-
PubMed. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azepane - Wikipedia [en.wikipedia.org]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PubChemLite - this compound (C10H20N2O) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
Novel Heterocyclic Compounds for Drug Discovery: From Rational Design to Therapeutic Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
Heterocyclic chemistry is the cornerstone of modern medicinal chemistry.[1] These cyclic compounds, containing at least one heteroatom, form the structural core of a vast majority of biologically active molecules and FDA-approved drugs.[2][3][4][5] Their prevalence stems from their remarkable structural diversity and their ability to engage in a wide array of interactions with biological targets like enzymes and receptors.[1][6] As we face growing challenges such as antibiotic resistance and complex diseases, the need for novel heterocyclic scaffolds has never been more critical. This guide, intended for drug discovery professionals, moves beyond a simple overview to provide a deeper understanding of the strategic design, synthesis, and evaluation of the next generation of heterocyclic drug candidates. It emphasizes the causality behind experimental choices and integrates modern computational and screening methodologies to present a holistic view of the discovery pipeline.
The Privileged Status of Heterocyclic Scaffolds in Medicine
Heterocyclic compounds are considered "privileged structures" in medicinal chemistry due to their proven success in yielding potent and selective drugs across a multitude of therapeutic areas. Over 85% of all biologically active compounds contain a heterocyclic motif.[3] This success can be attributed to several key factors:
-
Three-Dimensional Complexity: Unlike flat aromatic carbocycles, heterocycles present diverse three-dimensional geometries that allow for precise spatial orientation of functional groups, enhancing binding affinity and selectivity for protein targets.
-
Modulation of Physicochemical Properties: The incorporation of heteroatoms like nitrogen, oxygen, and sulfur allows for fine-tuning of crucial drug-like properties such as solubility, lipophilicity, and metabolic stability.[7] For instance, nitrogen atoms can act as hydrogen bond acceptors or donors, which is critical for target recognition.[6]
-
Bioisosterism: Heterocyclic rings are excellent bioisosteres for other functional groups. For example, a triazole ring can mimic the geometry and electronic properties of an amide bond while offering superior metabolic stability.[8][9]
The vast majority of top-selling pharmaceuticals feature a heterocyclic core, highlighting their indispensable role in addressing human health.[3][7]
Strategic Pillars for the Design of Novel Heterocycles
The creation of novel heterocyclic drugs is a multi-faceted process that integrates computational design with advanced synthetic strategies. This dual approach accelerates the discovery of compounds with optimal biological activity and drug-like properties.
Computational Chemistry: Designing in Silico
Computer-Aided Drug Design (CADD) has become an essential tool for predicting how a molecule will behave before it is ever synthesized, saving significant time and resources.[10][11]
-
Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, SBDD methods like molecular docking can be used to predict the binding orientation and affinity of virtual heterocyclic compounds within the target's active site.[10][12] This allows for the rational design of molecules with improved interactions.
-
Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods utilize the knowledge of existing active molecules. Techniques like quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping help identify the key structural features required for biological activity.[10][12]
-
Virtual High-Throughput Screening (vHTS): Large digital libraries of virtual heterocyclic compounds can be rapidly screened against a target protein in silico.[10] This process prioritizes a smaller, more manageable set of compounds for synthesis and biological testing, dramatically increasing the efficiency of hit identification.
The synergy between computational prediction and practical synthesis is a powerful paradigm in modern drug discovery.
Advanced Synthetic Methodologies
The ability to synthesize diverse and complex heterocyclic scaffolds is paramount. Modern synthetic chemistry has moved beyond classical methods to embrace innovative strategies that provide rapid access to novel chemical space.[13][14]
-
Multicomponent Reactions (MCRs): These elegant reactions combine three or more starting materials in a single step to form a complex product, offering high efficiency and atom economy. MCRs are ideal for rapidly generating large libraries of diverse heterocyclic compounds for screening.[1]
-
C-H Activation/Functionalization: This cutting-edge technique allows for the direct modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules. C-H activation provides novel pathways to functionalize heterocyclic cores in ways that were previously difficult or impossible, enabling fine-tuning of structure-activity relationships (SAR).[14]
-
Photoredox Catalysis: Using visible light to drive chemical reactions, photoredox catalysis offers mild and highly selective methods for constructing and modifying complex heterocyclic systems.[14]
These advanced methods are crucial for expanding the accessible chemical space of drug-like heterocyclic compounds.[14]
Key Classes of Heterocycles and Their Therapeutic Significance
The choice of heteroatom profoundly influences the biological and chemical properties of a heterocyclic compound.
Nitrogen-Containing Heterocycles
Nitrogen heterocycles are the most common type found in FDA-approved drugs, present in approximately 60% of unique small-molecule therapeutics.[3] Their prevalence is due to the ability of the nitrogen atom to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[6]
| Heterocyclic Core | Prominent Therapeutic Areas | Representative Drug Examples |
| Pyridine | Anticancer, CNS Disorders, Antiviral | Imatinib, Amlodipine[7][15] |
| Pyrimidine | Anticancer, Antiviral, Antibacterial | 5-Fluorouracil, Zidovudine (AZT)[7][16] |
| Imidazole/Benzimidazole | Antifungal, Antiulcer, Anticancer | Clotrimazole, Omeprazole, Bendamustine[8] |
| Piperidine/Piperazine | Antipsychotics, Antihistamines, Antivirals | Haloperidol, Cetirizine, Maraviroc[9] |
Table 1: Prominent Nitrogen-Containing Heterocycles in Medicine.
Oxygen and Sulfur-Containing Heterocycles
While less common than their nitrogenous counterparts, oxygen and sulfur heterocycles form the core of many essential medicines and offer unique chemical properties.[2][17]
-
Oxygen Heterocycles: Rings like furans, pyrans, and lactones are found in numerous natural products and synthetic drugs.[18] They are key components in antibiotics (e.g., macrolides), cardiovascular drugs, and anticancer agents.[2][19] Analysis of FDA-approved drugs shows that pyranose and furanose rings are highly prevalent.[17]
-
Sulfur Heterocycles: Thiophenes, thiazoles, and benzothiophenes are important scaffolds in drugs due to their unique electronic properties and metabolic stability.[20] They are found in diuretics, antibiotics (e.g., penicillin), and anti-inflammatory drugs.[2][20]
The exploration of novel fused systems combining different heteroatoms is a promising strategy for developing next-generation therapeutics.[2][5][7]
The Drug Discovery Workflow: From Concept to Candidate
The journey of a novel heterocyclic compound from an idea to a viable drug candidate follows a rigorous, multi-stage process. This workflow is designed to systematically identify, optimize, and validate a compound's therapeutic potential.
Diagram: The Heterocyclic Drug Discovery Pipeline
Caption: A streamlined workflow for novel heterocyclic drug discovery.
Experimental Protocols: A Practical Approach
To ensure scientific integrity, protocols must be robust and reproducible. Below are detailed methodologies for key stages of the discovery process.
Protocol: Multicomponent Synthesis of a Dihydropyrimidine Library
This protocol describes the Biginelli reaction, a classic MCR for generating a library of dihydropyrimidines, which are known for their diverse biological activities.
Objective: To synthesize a diverse library of dihydropyrimidine derivatives for biological screening.
Materials:
-
Aromatic aldehydes (various substitutions)
-
Ethyl acetoacetate
-
Urea or thiourea
-
Ethanol
-
Catalytic amount of hydrochloric acid (HCl)
-
Round-bottom flasks, reflux condenser, magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine an aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (or thiourea, 12 mmol) in 30 mL of ethanol.
-
Catalysis: Add 3-4 drops of concentrated HCl to the mixture. The acid catalyzes the condensation reactions.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Characterization: Recrystallize the product from hot ethanol to obtain pure crystals. Confirm the structure and purity of the final compound using NMR spectroscopy and Mass Spectrometry.
-
Library Generation: Repeat steps 1-6 with a diverse set of substituted aromatic aldehydes to generate a library of analogs for SAR studies.
Rationale: The choice of the Biginelli reaction is based on its operational simplicity, high yields, and the ability to introduce diversity at three different positions on the heterocyclic core, making it ideal for creating a screening library.
Protocol: High-Throughput Screening (HTS) for Kinase Inhibitors
This protocol outlines a typical HTS assay to identify inhibitors of a specific protein kinase from the newly synthesized heterocyclic library.
Objective: To identify "hit" compounds that inhibit the activity of a target kinase.
Materials:
-
Synthesized heterocyclic compound library (dissolved in DMSO)
-
Target kinase enzyme
-
Kinase substrate (peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplates
-
Automated liquid handling system and a plate reader
Step-by-Step Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the library (at 10 mM in DMSO) into individual wells of a 384-well plate. This results in a final assay concentration of 10 µM. Include positive (known inhibitor) and negative (DMSO only) controls.
-
Enzyme Addition: Add 2.5 µL of the target kinase solution (in assay buffer) to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the kinase.
-
Reaction Initiation: Add 2.5 µL of a solution containing the kinase substrate and ATP to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Stop the reaction and measure the kinase activity by adding the detection reagent. The ADP-Glo™ system, for instance, measures the amount of ADP produced, which correlates with kinase activity. The signal (e.g., luminescence) is read by a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds showing inhibition above a certain threshold (e.g., >50%) are classified as primary "hits."
Self-Validation System: The inclusion of positive and negative controls on every plate is critical for validating the assay's performance. The Z'-factor, a statistical measure of assay quality, should be calculated for each plate to ensure the data is reliable. A Z'-factor > 0.5 indicates an excellent assay.
Challenges and Future Perspectives
While the field of heterocyclic chemistry continues to drive drug discovery, significant challenges remain. The synthesis of highly complex and stereochemically rich scaffolds can be difficult and resource-intensive.[7] Furthermore, predicting off-target effects and long-term toxicity remains a major hurdle.
The future of heterocyclic drug discovery will likely be shaped by the increasing integration of artificial intelligence and machine learning.[7] These technologies can analyze vast datasets to predict biological activities, synthetic routes, and potential toxicities with increasing accuracy, further accelerating the design-synthesize-test cycle. Collaborative efforts between synthetic chemists, computational scientists, and biologists will be essential to unlock the full therapeutic potential of novel heterocyclic compounds.[8]
References
- Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI.
- Oxygen- and Sulphur-Containing Heterocyclic Compounds as Potential Anticancer Agents. PubMed.
- Special Issue : Recent Advances in Heterocyclic Chemistry in Drug Discovery. MDPI.
- Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing.
- Recent Advances: Heterocycles in Drugs and Drug Discovery.
- Key heterocyclic moieties for the next five years of drug discovery and development. Taylor & Francis.
- Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central.
- A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis. Journal of Medicinal and Chemical Sciences.
- A Review on The Medicinal And Industrial Applic
- A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica.
- The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology.
- A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applic
- (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
- Oxygen-, Nitrogen-, and Sulfur-Containing Heterocycles: Recent Advances in De Novo Synthesis and Prospect.
- FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. PubMed Central.
- OXYGEN & NITROGEN CONTAINING HETEROCYCLIC COMPOUNDS: A BOON FOR ANTINEOPLASTIC RESEARCHES.
- Recent Advances in Oxygen-Containing Heterocycles as Anticancer Agents.
- Role of Sulphur Containing Heterocycles in Medicinal Chemistry.
- From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed.
- Computational Methods in Drug Discovery. PubMed Central.
- Computational Methods Applied to R
- Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. EMAN RESEARCH PUBLISHING.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxygen- and Sulphur-Containing Heterocyclic Compounds as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EMAN RESEARCH PUBLISHING |Full Text|Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development [publishing.emanresearch.org]
- 12. Computational Methods Applied to Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijsrtjournal.com [ijsrtjournal.com]
- 17. par.nsf.gov [par.nsf.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. stm.bookpi.org [stm.bookpi.org]
A Technical Guide to the Biological Screening of Morpholine-Azepane Derivatives
Preamble: The Strategic Union of Privileged Scaffolds
In the landscape of medicinal chemistry, the morpholine and azepane rings stand out as "privileged structures." The morpholine moiety, with its unique physicochemical properties conferred by the opposing ether and secondary amine groups, is a cornerstone in numerous approved drugs, often improving aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2][3] Its flexible conformation allows it to engage in diverse hydrophilic and lipophilic interactions, making it a valuable scaffold for modulating drug properties.[4] The seven-membered azepane ring provides a three-dimensional architecture that allows for extensive exploration of chemical space, enabling the fine-tuning of a compound's fit within a biological target.[5]
The strategic combination of these two pharmacophores into morpholine-azepane derivatives creates novel molecular frameworks with significant therapeutic potential.[6] This guide provides a comprehensive overview of the core methodologies and strategic rationale for the biological screening of these hybrid compounds, drawing from established protocols and field-proven insights to empower researchers in their drug discovery efforts.
Part 1: The Anticancer Screening Cascade
The quest for novel oncology therapeutics is a primary driver for the exploration of new heterocyclic compounds. Morpholine-containing drugs like Gefitinib have already demonstrated clinical success, and derivatives of this class are known to interact with critical cancer-related targets, including protein kinases and topoisomerases.[2][7][8][9] The screening cascade for morpholine-azepane derivatives is designed to first identify cytotoxic activity and then elucidate the underlying mechanism of action.
Rationale for Anticancer Screening
The inclusion of the morpholine ring can enhance interactions with target proteins, such as kinases, through hydrogen bonding via its oxygen atom.[1][10] Furthermore, these derivatives have been investigated as inhibitors of enzymes crucial for DNA replication and repair, such as topoisomerase II, a key target in cancer treatment.[11] The initial hypothesis is that the unique 3D conformation of the morpholine-azepane scaffold can present functional groups in a spatial arrangement conducive to binding within the active sites of these oncogenic targets.
Primary Screening: Assessing General Cytotoxicity
The first crucial step is to determine whether the synthesized compounds exhibit broad cytotoxic effects against cancer cells. This is typically achieved using a panel of well-characterized human cancer cell lines representing diverse tumor types (e.g., breast, lung, liver, colon).
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the morpholine-azepane derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (typically ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Cytotoxicity Profile
Quantitative data from primary screens should be organized for clear comparison.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| AK-3 | MCF-7 | Breast | 6.44 ± 0.29 | [8] |
| AK-3 | A549 | Lung | 10.38 ± 0.27 | [8] |
| AK-10 | MCF-7 | Breast | 3.15 ± 0.23 | [8] |
| AK-10 | A549 | Lung | 8.55 ± 0.67 | [8] |
| M5 | MDA-MB-231 | Breast | 81.92 µg/mL | [11] |
| M2 | MDA-MB-231 | Breast | 88.27 µg/mL | [11] |
Visualizing the Workflow
A logical workflow ensures a systematic progression from initial hit identification to mechanistic understanding.
Secondary Screening: Elucidating the Mechanism
Once potent cytotoxic compounds are identified, the focus shifts to how they induce cell death.
Target-Specific Inhibition: PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival that is frequently dysregulated in cancer. Morpholine derivatives have been successfully developed as inhibitors of key kinases in this pathway.[4][7]
Part 2: The Antimicrobial Screening Protocol
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with antibacterial and antifungal properties. Heterocyclic compounds are a rich source of potential antimicrobial agents.[12][13] Morpholine derivatives, in particular, have demonstrated promising activity against a range of microbial pathogens.[14][15][16][17]
Rationale and General Approach
The screening strategy aims to determine the concentration at which a compound can inhibit microbial growth. The standard method is the broth microdilution assay, which yields the Minimum Inhibitory Concentration (MIC), a key metric of antimicrobial potency.[5][14][18] A panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans) is used to assess the spectrum of activity.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Reagent Preparation: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi. Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[5]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth. Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth, a negative/sterility control (broth only), and a standard antibiotic control (e.g., Tetracycline, Ciprofloxacin) for comparison.[12]
-
Inoculation: Add the prepared microbial inoculum to each well containing the test compound.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as observed by the naked eye.
Data Presentation: Antimicrobial Activity Spectrum
| Compound | S. typhi MIC (µg/mL) | E. coli MIC (µg/mL) | A. niger MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| MD-6 | 1.95 | 3.91 | 1.95 | 3.91 | [14] |
| MD-9 | >25 | 6.25 | 6.25 | 12.5 | [14] |
| MD-21 | 6.25 | 12.5 | 6.25 | 6.25 | [14] |
Part 3: CNS and Neuroprotective Screening
The physicochemical properties of the morpholine ring, particularly its ability to improve brain permeability, make it an attractive scaffold for developing drugs that target the Central Nervous System (CNS).[4] Morpholine-azepane derivatives have been investigated for activity against targets implicated in neurodegenerative diseases like schizophrenia and Alzheimer's disease.[19][20][21]
Rationale and Key CNS Targets
-
Dopamine Receptors: Selective ligands for dopamine receptor subtypes (e.g., D₄) are sought after as potential antipsychotics with fewer side effects.[19]
-
Cholinesterases (AChE/BuChE): Inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease to increase levels of the neurotransmitter acetylcholine.[21][22]
-
Secretase Enzymes: Gamma-secretase is a key enzyme in the production of amyloid-beta plaques, a hallmark of Alzheimer's disease, making it a high-value target for inhibitors.[20]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and varying concentrations of the test compound. A known AChE inhibitor like Donepezil serves as a positive control.
-
Enzyme Addition: Add the AChE enzyme solution to all wells except the blank and pre-incubate for 15 minutes at 25°C.
-
Reaction Initiation: Start the reaction by adding the substrate (ATCI) to all wells. The enzyme hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored anion.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Analysis: Calculate the rate of reaction for each concentration and determine the percent inhibition relative to the enzyme control without any inhibitor. Calculate the IC₅₀ value from the resulting dose-response curve.
Visualizing the CNS Screening Workflow
Part 4: Structure-Activity Relationship (SAR) Insights
The analysis of how chemical structure relates to biological activity is paramount for rational drug design. For morpholine-azepane derivatives, several key SAR trends have been noted.
-
Anticancer Activity: The substitution pattern on phenyl rings attached to the core structure is critical. Halogen substitutions can significantly influence potency against specific cancer cell lines.[7] The presence of an unsubstituted morpholine ring has also been linked to potent activity in certain chalcone-based series.[7]
-
Antimicrobial Activity: The specific linkage and combination of different heterocyclic moieties can dictate the spectrum and potency of antimicrobial action. For instance, incorporating a 1,3,4-oxadiazole ring alongside the morpholine nucleus has been shown to yield compounds active against a broad range of microorganisms.[15]
-
CNS Activity: For dopamine receptor ligands, the size of the azepane ring (or related 1,4-oxazepane ring) and the nature of substituents on the aromatic portions of the molecule are key determinants of binding affinity.[19]
Conclusion and Future Horizons
The fusion of the morpholine and azepane scaffolds provides a fertile ground for the discovery of new therapeutic agents. The screening paradigms detailed in this guide—spanning oncology, infectious diseases, and neuroscience—offer a robust framework for evaluating these novel chemical entities. Initial hits identified through these in vitro assays form the basis for subsequent lead optimization, where medicinal chemists will further refine the structure to enhance potency, selectivity, and drug-like properties.[3][10] The ultimate goal is the advancement of promising candidates into more complex cell-based models and eventual in vivo studies to validate their therapeutic potential.
References
-
De Marino, S., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. Available at: [Link]
- BenchChem. (2025). Technical Guide: Synthesis of 4-(Azepan-2-ylmethyl)morpholine. BenchChem.
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]
-
Asati, V., et al. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. European Journal of Medicinal Chemistry, 169, 147-175. Available at: [Link]
-
Cimino, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2209-2220. Available at: [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. Available at: [Link]
-
World-News-Research. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. Available at: [Link]
-
Kaur, H., et al. (2018). Morpholine Based Diazenyl Chalcones: Synthesis, Antimicrobial Screening and Cytotoxicity Study. PubMed. Available at: [Link]
- Patel, H. D., et al. (2018). Preparation and Biological Screening of Novel Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development.
-
Yurttaş, L., et al. (2014). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. Available at: [Link]
-
Tzara, A., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]
-
Tzara, A., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]
-
B-Rao, C., et al. (2010). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. PubMed. Available at: [Link]
-
ResearchGate. (2016). morpholine antimicrobial activity. Available at: [Link]
-
Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. Available at: [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. Available at: [Link]
- BenchChem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem.
-
Sharma, A., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. Available at: [Link]
- Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. ACS Omega.
-
Asati, V., et al. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. PubMed. Available at: [Link]
-
Le, V. S., et al. (2024). Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. RSC Publishing. Available at: [Link]
-
Carbone, V., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. Available at: [Link]
-
Pal'chikov, V. A. (2025). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]
- Bajod, S. S. (n.d.).
-
Das, P., & Choudhury, D. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. PMC - NIH. Available at: [Link]
-
Abdulrahman, F. I., et al. (2025). Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. ResearchGate. Available at: [Link]
-
AlTamiemi, E. O., et al. (2025). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]
- BenchChem. (2025). A Technical Guide to the Potential Biological Activity of the Azepane-2,4-dione Scaffold. BenchChem.
-
Pagano, C., et al. (2022). Evaluation of two different Cannabis sativa L. extracts as antioxidant and neuroprotective agents. PubMed. Available at: [Link]
-
Zheng, J., et al. (2024). Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 12. ijtsrd.com [ijtsrd.com]
- 13. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Morpholine Based Diazenyl Chalcones: Synthesis, Antimicrobial Screening and Cytotoxicity Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of two different Cannabis sativa L. extracts as antioxidant and neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azepane Scaffold: A Technical Guide to Unlocking Structure-Activity Relationships for Novel Therapeutics
Introduction: The Ascendance of the Azepane Moiety in Modern Drug Discovery
The seven-membered nitrogen-containing heterocycle, azepane, has emerged from the periphery of medicinal chemistry to establish itself as a privileged scaffold in the design of novel therapeutic agents.[1][2] Its inherent three-dimensional structure, conformational flexibility, and synthetic tractability offer a unique platform for chemists to explore chemical space and achieve optimal interactions with a wide array of biological targets.[3][4][5] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of azepane-based compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to empower your own discovery programs.
The significance of the azepane motif is underscored by its presence in over 20 FDA-approved drugs for a variety of diseases, highlighting its versatility and favorable pharmacological properties.[2] From anticancer and antimicrobial agents to treatments for central nervous system (CNS) disorders, the azepane core has proven to be a fertile ground for innovation.[2][6] This guide will dissect the key structural modifications on the azepane ring and their profound impact on biological activity, providing a roadmap for rational drug design.
Part 1: Deconstructing the Azepane Scaffold for Targeted Drug Design
The conformational diversity of the azepane ring is a double-edged sword; while it allows for broad target engagement, it also necessitates a deep understanding of how to constrain or functionalize the ring to achieve desired potency and selectivity.[4] The following sections will explore the SAR of azepane derivatives against key biological target classes.
Azepane-Based Compounds as Enzyme Inhibitors
The azepane scaffold has been successfully employed to develop potent inhibitors of various enzymes implicated in critical signaling pathways.[3]
Protein Kinases: The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3] Azepane derivatives have shown significant promise as inhibitors of Protein Kinase B (PKB/Akt), a key node in the PI3K/Akt/mTOR pathway that regulates cell proliferation and survival.[3]
-
SAR Insights: Structure-based optimization of a (-)-balanol-derived lead compound led to the discovery of potent and plasma-stable azepane-based PKBα inhibitors.[7] Replacing a plasma-unstable ester linker with an amide linker resulted in compound 4 with an IC50 of 4 nM for PKBα.[7] This highlights the critical role of the linker in maintaining both potency and favorable pharmacokinetic properties. Molecular modeling studies revealed that the azepane ring adopts a specific conformation to optimally position key pharmacophoric groups within the ATP-binding pocket of the kinase.[7]
Protein Tyrosine Phosphatases (PTPs): PTPN1 and PTPN2 are negative regulators of inflammatory signaling pathways, and their inhibition is a promising strategy for cancer immunotherapy.[1][8] A novel series of azepane-containing derivatives has demonstrated nanomolar inhibition of both PTPN1 and PTPN2.[1][8]
-
SAR Insights: The development of these dual inhibitors involved strategic modifications of the azepane scaffold to enhance interactions with the active site of the phosphatases. While specific IC50 values for many compounds in the series are noted to be in the nanomolar range, precise figures for all are not always provided in initial reports.[1] The SAR studies for these compounds are ongoing, focusing on optimizing selectivity and in vivo efficacy.[1][8]
Topoisomerase II: Azepane-based compounds have also been identified as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and cell division.[1] These inhibitors stabilize the covalent complex between the enzyme and DNA, leading to an accumulation of double-strand breaks and ultimately apoptosis in cancer cells.[1]
Azepane Derivatives Targeting Receptors
The conformational flexibility of the azepane ring makes it an ideal scaffold for interacting with the binding sites of various receptors.
Histamine H3 Receptor Antagonists: The histamine H3 receptor is a key target in the CNS for the treatment of cognitive disorders. Biphenyloxy-alkyl-piperidine and azepane derivatives have been explored as potent H3 receptor ligands.[9]
-
SAR Insights: The length and nature of the alkyl chain connecting the azepane ring to the biphenyloxy moiety are critical for potent antagonist activity. Furthermore, substitutions on the azepane nitrogen can significantly modulate affinity and selectivity.
Cannabinoid Receptors: Azepane- and azocane-substituted pyrazoline compounds have been developed as modulators of cannabinoid receptors, particularly the CB1 receptor.[10] These compounds show potential for the treatment of various CNS, immune, and cardiovascular disorders.[10][11]
-
SAR Insights: The SAR of these compounds is complex, with the nature of the substituents on both the pyrazoline and azepane rings influencing affinity and functional activity (antagonist, inverse agonist, or agonist).[10]
Part 2: Quantitative Structure-Activity Relationship (QSAR) Data
To provide a clearer understanding of the impact of structural modifications, the following tables summarize key quantitative data for representative azepane-based compounds.
| Compound ID | Target Enzyme | Key Structural Features | IC50 / Ki | Reference |
| 1 | Protein Kinase Bα (PKBα) | (-)-balanol-derived, ester linker | 5 nM | [7] |
| 4 | Protein Kinase Bα (PKBα) | Amide linker isostere of ester | 4 nM | [3][7] |
| Compound 4 (PTPN series) | PTPN1 / PTPN2 | Azepane-containing derivative | < 10 nM | [1] |
| Azelastine | Histamine H1 Receptor | Phthalazinone fused with azepane | - | [4] |
| FAH65 | BACE1 | Lead compound with azepane core | Not specified | [12] |
| Compound 6h | Acetylcholinesterase (AChE) | 2,3-Dihydro-1H-cyclopenta[b]quinoline derivative | 3.65 nM | [12] |
| Pyrrolo[1,2-a]azepine 3 | CDK2 / Cancer Cell Lines | Pyrrolo[1,2-a]azepine core | 4-44.2 nM (IC50 against various cell lines) | [13] |
| Pyrrolo[1,2-a]azepine 6 | CDK2 / Cancer Cell Lines | 2-(2-chloro-acetylamino) derivative | 1.6 nM (IC50 against HepG2) | [13] |
Part 3: Experimental Workflows & Protocols
The integrity of any SAR study hinges on robust and reproducible experimental protocols. This section provides detailed methodologies for the synthesis and evaluation of azepane-based compounds.
General Synthetic Strategies for Azepane Scaffolds
The construction of the azepane ring can be achieved through several synthetic approaches, with the choice of method often dictated by the desired substitution pattern.[14]
-
Ring-Closing Reactions: Intramolecular cyclization of linear precursors is a common strategy. For instance, the Dieckmann condensation of a substituted diester can efficiently form the azepane-2,4-dione scaffold.[15]
-
Ring-Expansion Reactions: This approach involves the expansion of smaller rings, such as pyrrolidines or piperidines, to the seven-membered azepane system.[14][16] Photochemical dearomative ring expansion of nitroarenes has recently emerged as a powerful method for preparing complex azepanes.[17][18]
-
Multistep Sequences: Complex azepane derivatives often require multi-step synthetic sequences involving a combination of reactions to build the desired functionality.[14]
Experimental Protocol: Synthesis of Azepane-2,4-dione via Dieckmann Condensation [15]
-
Preparation of the Diester Precursor: Synthesize the required N-substituted glutarimide diester precursor following established literature procedures.
-
Cyclization Reaction: To a solution of the diester precursor in an anhydrous solvent (e.g., toluene), add a strong base (e.g., sodium ethoxide) at a controlled temperature (e.g., 0 °C to room temperature).
-
Inert Atmosphere: Maintain the reaction mixture under an inert atmosphere (e.g., argon) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction with a dilute aqueous acid. Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify the crude product by column chromatography.
Biological Evaluation Protocols
Anticancer Activity: MTT Assay [12]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at an optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the azepane-based compound. Include vehicle and positive controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Enzyme Inhibition Assay: BACE1 Inhibition [12]
-
Assay Preparation: In a 96-well plate, add the BACE1 enzyme, the fluorescently labeled substrate, and various concentrations of the azepane-based inhibitor. Include controls without the inhibitor and without the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of BACE1 inhibition for each compound concentration and determine the IC50 value.
Part 4: Visualizing a Key Signaling Pathway
To illustrate the mechanism of action for a class of azepane-based inhibitors, the following diagram depicts the PI3K/Akt/mTOR signaling pathway and the point of intervention for PKB/Akt inhibitors.
Caption: Inhibition of the PI3K/Akt signaling pathway by an azepane-based Akt inhibitor.
Conclusion and Future Perspectives
The azepane scaffold is firmly established as a cornerstone in modern medicinal chemistry, offering a versatile platform for the development of novel therapeutics.[1] This guide has provided a comprehensive overview of the structure-activity relationships of azepane-based compounds, highlighting key insights into their design, synthesis, and biological evaluation. The continued application of structure-based drug design, innovative synthetic methodologies, and a deeper understanding of the conformational intricacies of the azepane ring will undoubtedly lead to the discovery of next-generation drugs with improved efficacy and safety profiles.[1] As researchers continue to explore the vast chemical space surrounding this privileged scaffold, the future of azepane-based therapeutics appears exceptionally bright.
References
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry. [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. [Link]
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2023). ACS Publications. [Link]
-
Recent Advances on the Synthesis of Azepane‐Based Compounds. (2021). ResearchGate. [Link]
-
Recent Advances on the Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (n.d.). JOURNAL OF PHARMA INSIGHTS AND RESEARCH. [Link]
-
Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. (2015). PubMed. [Link]
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025). Reymond Research Group. [Link]
-
Structure-Activity Relationships of Azepine-Based Drug Candidates. (n.d.). ResearchGate. [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). CyberLeninka. [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024). The University of Manchester. [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024). Nature Chemistry. [Link]
-
Synthesis and Medicinal Uses of Azepines. (n.d.). Pharmaguideline. [Link]
-
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2021). ResearchGate. [Link]
-
Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. (2024). PubMed. [Link]
-
Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. (2015). NIH. [Link]
-
Azepines, Chemistry, Synthesis and Reactions. (n.d.). STM Journals. [Link]
-
Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. (2004). Sci-Hub. [Link]
-
Structure-based optimization of novel azepane derivatives as PKB Inhibitors. (2004). ORCA. [Link]
- Azepane- or azocane-substituted pyrazoline compounds, their preparation and use as medicaments. (n.d.).
-
Synthesis and reactions of Seven membered heterocycle-Azepines. (n.d.). Slideshare. [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2018). Semantic Scholar. [Link]
-
Quantitative structure–activity relationship. (n.d.). Wikipedia. [Link]
-
Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives. (2016). PubMed. [Link]
-
Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. (2011). PubMed. [Link]
-
Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. (2002). PubMed. [Link]
-
Quantitative Structure–Activity Relationships. (2019). ResearchGate. [Link]
-
Quantitative structure activity relationship and drug design: A Review. (2016). Semantic Scholar. [Link]
-
Review on: quantitative structure activity relationship (QSAR) modeling. (2018). MedCrave online. [Link]
-
Synthesis, Characterization and Anticancer Activity of New Oxazepan Derivative Compounds. (n.d.). Iraqi Journal of Pharmaceutical Sciences. [Link]
-
Cannabinoid Receptors and Ligands: lessons from CNS disorders and the quest for novel treatment venues. (2020). PubMed Central. [Link]
-
Recent advances in potential drug nanocarriers for CNS disorders: a review. (2025). PMC. [Link]
-
A Review on the Central Nervous System (CNS): Neurological Disorders and Plants with Therapeutic Effects on the CNS. (n.d.). Science Publishing Group. [Link]
-
Phytocannabinoids as novel therapeutic agents in CNS disorders. (2012). PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. jopir.in [jopir.in]
- 6. researchgate.net [researchgate.net]
- 7. Sci-Hub: are you are robot? [sci-hub.box]
- 8. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]
- 10. WO2007131538A1 - Azepane- or azocane-substituted pyrazoline compounds, their preparation and use as medicaments - Google Patents [patents.google.com]
- 11. Cannabinoid Receptors and Ligands: lessons from CNS disorders and the quest for novel treatment venues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 18. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 4-(Morpholin-4-yl)azepane: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The novel heterocyclic compound, 4-(Morpholin-4-yl)azepane, integrates two privileged pharmacophores: the morpholine and azepane rings. Both moieties are independently prevalent in a wide array of approved pharmaceuticals and biologically active molecules, where they often confer advantageous physicochemical and pharmacokinetic properties, such as enhanced aqueous solubility and metabolic stability[1][2]. The azepane scaffold, a flexible seven-membered ring, is a key feature in over 20 FDA-approved drugs and is associated with a broad spectrum of pharmacological activities, including anti-cancer, anti-tubercular, and anti-Alzheimer's properties[3]. Similarly, morpholine derivatives have demonstrated significant therapeutic potential, particularly in the realm of neurodegenerative diseases and oncology[4][5][6][7]. This guide synthesizes the available data on these constituent scaffolds and structurally related compounds to propose and explore potential therapeutic targets for this compound. We will delve into promising avenues in neurodegeneration, oncology, and psychiatric disorders, providing a rationale for target selection and outlining detailed experimental workflows for validation.
Introduction: The Rationale for Investigating this compound
The confluence of the morpholine and azepane moieties in a single chemical entity presents a compelling case for its investigation as a therapeutic candidate[2]. The structural uniqueness of this compound offers an opportunity to explore novel chemical space and potentially engage with biological targets in a manner distinct from its individual components. While direct biological data for this specific compound is not yet prevalent in public literature, a predictive approach based on analogous structures provides a strong foundation for initiating a target identification campaign.
Structurally related azepane derivatives have been identified as potent inhibitors of protein tyrosine phosphatases PTPN1 and PTPN2, highlighting a potential role in immuno-oncology[8]. Furthermore, a close analogue, 4-(Azepan-2-ylmethyl)morpholine, is hypothesized to act as a selective sigma-1 (σ1) receptor antagonist, suggesting applications in neurological disorders such as neuropathic pain[9]. The dopamine D4 receptor has also been identified as a target for certain morpholine and 1,4-oxazepane derivatives, pointing towards potential antipsychotic applications[10].
This guide will therefore focus on three primary therapeutic areas with high potential for this compound:
-
Neurodegenerative Disorders and Neuropathic Pain
-
Oncology
-
Psychiatric Disorders
For each area, we will propose putative molecular targets and provide a comprehensive, step-by-step framework for their experimental validation.
Therapeutic Area I: Neurodegeneration and Neuropathic Pain
Proposed Primary Target: Sigma-1 (σ1) Receptor
Rationale: The sigma-1 receptor is a chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, involved in cellular stress responses and neuronal signaling. Its modulation has shown promise in various neurological and psychiatric conditions. The hypothesis that a structurally similar compound, 4-(Azepan-2-ylmethyl)morpholine, acts as a selective σ1 antagonist provides a direct and compelling rationale for investigating this target[9].
Target Validation and Compound Screening Workflow
A systematic approach is required to validate the interaction of this compound with the σ1 receptor and to characterize its functional consequences.
Caption: Workflow for σ1 Receptor Target Validation.
Protocol 2.2.2.1: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human sigma-1 receptor.
-
Materials:
-
Membranes from CHO cells stably expressing human sigma-1 receptor.
-
-pentazocine (radioligand).
-
Haloperidol (positive control for displacement).
-
This compound (test compound).
-
Binding buffer (50 mM Tris-HCl, pH 7.4).
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine cell membranes, -pentazocine (at a concentration near its Kd), and varying concentrations of the test compound or haloperidol.
-
Incubate at room temperature for 120 minutes.
-
Harvest the membranes onto filter plates and wash with ice-cold binding buffer to separate bound from free radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Fit the data to a one-site competition binding model using non-linear regression to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2.2.2.2: In Vivo Efficacy in a Neuropathic Pain Model
-
Objective: To assess the ability of this compound to reverse pain-like behaviors in an animal model of neuropathic pain.
-
Animal Model: Spinal Nerve Ligation (Chung Model) in Sprague-Dawley rats[9].
-
Procedure:
-
Induce neuropathic pain by ligating the L5 spinal nerve.
-
After a post-operative recovery period and confirmation of mechanical allodynia (a lowered pain threshold), administer this compound or vehicle orally.
-
Measure the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) at various time points post-dosing.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds between the compound-treated and vehicle-treated groups.
-
A significant increase in the paw withdrawal threshold in the treated group indicates an analgesic effect.
-
Determine the effective dose (ED50) from a dose-response study.
-
Data Summary Table
| Parameter | Expected Outcome for an Active Compound |
| Binding Affinity (Ki) | < 100 nM for high affinity |
| Functional Activity (IC50) | Potent inhibition of agonist-induced calcium flux |
| In Vivo Efficacy (ED50) | Reversal of mechanical allodynia at a reasonable dose (e.g., < 30 mg/kg) |
Therapeutic Area II: Oncology
Proposed Primary Targets: PTPN1 and PTPN2
Rationale: Protein tyrosine phosphatases PTPN1 (PTP1B) and PTPN2 are implicated in the regulation of immune cell signaling pathways. Their inhibition can enhance T-cell-mediated anti-tumor immunity. The discovery of azepane-containing derivatives as potent inhibitors of PTPN1 and PTPN2 provides a strong rationale for evaluating this compound against these targets[8].
Target Validation and Compound Screening Workflow
Caption: Workflow for PTPN1/PTPN2 Target Validation.
Protocol 3.2.2.1: Biochemical Phosphatase Assay
-
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against recombinant human PTPN1 and PTPN2.
-
Materials:
-
Recombinant human PTPN1 and PTPN2 enzymes.
-
A fluorogenic phosphatase substrate (e.g., DiFMUP).
-
Assay buffer.
-
Known PTPN1/PTPN2 inhibitor (positive control).
-
-
Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the PTPN1 or PTPN2 enzyme and incubate.
-
Initiate the reaction by adding the DiFMUP substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction at each compound concentration.
-
Determine the IC50 by fitting the dose-response data to a four-parameter logistic equation.
-
Protocol 3.2.2.2: T-Cell Activation Assay
-
Objective: To assess the ability of this compound to enhance T-cell activation.
-
Materials:
-
Jurkat T-cells or primary human T-cells.
-
Anti-CD3/CD28 antibodies for T-cell stimulation.
-
ELISA kit for IL-2 quantification.
-
-
Procedure:
-
Plate T-cells in wells coated with anti-CD3 antibody.
-
Add soluble anti-CD28 antibody and the test compound at various concentrations.
-
Incubate for 24-48 hours.
-
Collect the supernatant and measure the concentration of secreted IL-2 by ELISA.
-
-
Data Analysis:
-
Compare the amount of IL-2 produced in the presence and absence of the compound.
-
An increase in IL-2 secretion indicates enhanced T-cell activation.
-
Therapeutic Area III: Psychiatric Disorders
Proposed Primary Target: Dopamine D4 Receptor
Rationale: The dopamine D4 receptor is a G protein-coupled receptor that has been implicated in the pathophysiology of schizophrenia. The development of selective D4 ligands is an active area of research for antipsychotic drugs with potentially fewer side effects. The finding that a series of 2,4-disubstituted morpholines and 1,4-oxazepanes show selectivity for the D4 receptor supports the investigation of this compound as a potential D4 ligand[10].
Target Validation and Compound Screening Workflow
Caption: Workflow for Dopamine D4 Receptor Target Validation.
Protocol 4.2.2.1: Radioligand Binding Assays for Affinity and Selectivity
-
Objective: To determine the binding affinity of this compound for the human dopamine D4 receptor and its selectivity over the D2 receptor.
-
Materials:
-
Membranes from cells expressing human D4 or D2 receptors.
-
[³H]spiperone (radioligand).
-
Clozapine (D4-preferring reference compound).
-
-
Procedure:
-
Perform competitive binding assays as described in Protocol 2.2.2.1, using membranes expressing either D4 or D2 receptors.
-
-
Data Analysis:
-
Calculate the Ki for both D4 and D2 receptors.
-
The selectivity ratio (Ki D2 / Ki D4) will indicate the preference for the D4 receptor.
-
Conclusion
The compound this compound represents a promising starting point for a drug discovery program. By leveraging the known pharmacology of its constituent morpholine and azepane scaffolds, we have identified high-potential therapeutic targets in neurodegeneration, oncology, and psychiatric disorders. The experimental workflows detailed in this guide provide a robust framework for systematically validating these targets and characterizing the biological activity of this novel chemical entity. A thorough investigation following these protocols will be crucial in elucidating the therapeutic utility of this compound and its derivatives.
References
- In vivo validation of 4-(Azepan-2-ylmethyl)morpholine activity. Benchchem.
- Technical Guide: Synthesis of 4-(Azepan-2-ylmethyl)morpholine. Benchchem.
- New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed.
- An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences.
- Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. PubMed.
- Retrosynthetic Analysis of 4-(Azepan-2-ylmethyl)morpholine: A Technical Guide. Benchchem.
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate.
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed.
- A review on pharmacological profile of Morpholine derivatives. ResearchGate.
- An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar.
- Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate.
- Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central.
- Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
- Synthesis and SAR of morpholine and its derivatives: A review update. EDP Sciences.
- Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Robust Multi-Step Synthesis of 4-(Morpholin-4-yl)azepane
Introduction
The azepane scaffold is a privileged seven-membered heterocyclic motif present in a variety of natural products and pharmaceutically active compounds.[1] Its inherent conformational flexibility allows for intricate binding interactions with biological targets, making it a valuable component in modern drug discovery.[1] Similarly, the morpholine ring is a common feature in many approved drugs, often incorporated to enhance physicochemical properties such as aqueous solubility and metabolic stability. The novel fusion of these two pharmacophores in 4-(Morpholin-4-yl)azepane presents a molecule with a unique three-dimensional architecture of significant interest for exploring new chemical space in medicinal chemistry.
This application note provides a detailed, three-step synthetic protocol for the preparation of this compound. The synthesis commences with the protection of the commercially available azepan-4-one, followed by a key reductive amination step to introduce the morpholine moiety, and concludes with the deprotection of the azepane nitrogen. This robust and scalable pathway utilizes well-established chemical transformations, ensuring high yields and purity of the final product.
Overall Synthetic Strategy
The synthesis is designed as a linear three-step sequence, beginning with the protection of the azepane nitrogen to prevent side reactions in the subsequent C-N bond formation step. The core of the synthesis is a reductive amination reaction, a reliable method for the alkylation of amines. The final step involves the removal of the protecting group to yield the target compound.
Sources
Application of 4-(Morpholin-4-yl)azepane in CNS Drug Development: A Technical Guide
Authored by: Senior Application Scientist
Abstract
The confluence of privileged structural motifs in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. The hybrid structure of 4-(Morpholin-4-yl)azepane, which combines the versatile azepane scaffold with the pharmacologically favorable morpholine ring, presents a compelling candidate for central nervous system (CNS) drug discovery. The morpholine moiety is a common feature in many approved drugs, contributing to favorable pharmacokinetic properties, while the seven-membered azepane ring offers a flexible scaffold for interacting with various biological targets.[1] This guide provides a comprehensive overview of the potential applications of this compound in CNS drug development, detailing proposed mechanisms of action, and a complete suite of application notes and protocols for its synthesis, in vitro characterization, and in vivo evaluation.
Introduction: The Rationale for this compound in CNS Drug Discovery
The development of novel therapeutics for CNS disorders remains a significant challenge, largely due to the complexity of the brain and the stringent requirements for drug candidates to cross the blood-brain barrier (BBB).[2][3] The strategic combination of the azepane and morpholine scaffolds in this compound is a deliberate design choice aimed at overcoming these hurdles.
-
The Azepane Scaffold: Azepane-based compounds exhibit a wide range of pharmacological properties and a high degree of structural diversity, making them valuable for the discovery of new therapeutic agents.[4] This seven-membered saturated heterocycle provides a three-dimensional architecture that can be exploited for optimal binding to CNS targets. More than 20 azepane-based drugs have received FDA approval for various diseases.[4]
-
The Morpholine Moiety: The morpholine ring is a well-established "privileged" structure in medicinal chemistry, frequently incorporated to enhance the physicochemical properties of drug candidates.[5] Its presence can improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[6][7] For CNS-active compounds, morpholine can modulate permeability across the blood-brain barrier and enhance potency through specific molecular interactions.[5][7]
The combination of these two moieties in this compound suggests a molecule with the potential for favorable drug-like properties and the ability to interact with a variety of CNS targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Proposed Synthesis of this compound
Logical Workflow for Synthesis
Caption: Proposed synthetic workflow for this compound.
Protocol: Synthesis of this compound via Reductive Amination
-
Reaction Setup: To a solution of azepan-4-one (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add morpholine (1.2 eq).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
In Vitro Characterization: A Tiered Approach
A systematic in vitro evaluation is critical to elucidate the mechanism of action and pharmacological profile of this compound.
Tier 1: Initial Screening and Target Identification
The initial phase focuses on broad screening to identify potential biological targets.
-
Receptor Binding Assays: Screen the compound against a panel of CNS-relevant receptors, such as dopamine, serotonin, and adrenergic receptors. This can be performed using commercially available services that offer comprehensive receptor profiling.
-
Enzyme Inhibition Assays: Evaluate the inhibitory activity against key CNS enzymes, including monoamine oxidase (MAO-A and MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE).[8]
-
Ion Channel Assays: Assess the modulatory effects on important ion channels in the CNS, such as sodium, potassium, and calcium channels.
Tier 2: Target Validation and Mechanistic Studies
Once a primary target is identified, the focus shifts to validating the interaction and understanding the mechanism of action.
-
Dose-Response Curves: Generate dose-response curves to determine the potency (EC₅₀ or IC₅₀) of the compound at the validated target.
-
Functional Assays: Conduct functional assays to determine if the compound acts as an agonist, antagonist, or allosteric modulator. For example, if the target is a GPCR, a cAMP or calcium mobilization assay would be appropriate.
-
Selectivity Profiling: Perform counterscreens against related targets to assess the selectivity of the compound. High selectivity is crucial for minimizing off-target side effects.
Protocol: In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA)
A critical early assessment for any CNS drug candidate is its ability to cross the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive BBB penetration.[2]
-
Preparation of the Donor Plate: Prepare a solution of this compound in a phosphate buffer solution (pH 7.4).
-
Coating the Filter Plate: Coat the filter of a 96-well filter plate with a lipid solution (e.g., porcine brain lipid in dodecane).
-
Assembly of the PAMPA Sandwich: Add the test compound solution to the donor plate. Place the coated filter plate on top of the donor plate and add buffer to the acceptor wells.
-
Incubation: Incubate the "sandwich" at room temperature for a specified period (e.g., 4-16 hours).
-
Quantification: Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation of Permeability: Calculate the permeability coefficient (Pe) using the following equation:
Pe = (-V_D * V_A / (A * t * (V_D + V_A))) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0)))
Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_D(0) is the initial concentration in the donor well.
| Parameter | Description |
| High Permeability | Pe > 4.0 x 10⁻⁶ cm/s |
| Medium Permeability | 2.0 x 10⁻⁶ cm/s < Pe < 4.0 x 10⁻⁶ cm/s |
| Low Permeability | Pe < 2.0 x 10⁻⁶ cm/s |
In Vivo Evaluation: Preclinical Models for CNS Disorders
Following promising in vitro data, in vivo studies are essential to assess the efficacy, safety, and pharmacokinetic profile of this compound in relevant animal models of CNS disorders. The choice of model will be dictated by the in vitro pharmacology of the compound.
Workflow for In Vivo CNS Drug Candidate Evaluation
Caption: A generalized workflow for the in vivo evaluation of a CNS drug candidate.
Potential Therapeutic Areas and Corresponding In Vivo Models
Based on the known pharmacology of azepane and morpholine derivatives, this compound could be investigated for a range of CNS disorders.
| Potential Therapeutic Area | In Vivo Model | Key Readouts |
| Depression/Anxiety | Forced Swim Test, Tail Suspension Test, Elevated Plus Maze[9][10] | Immobility time, time spent in open arms |
| Schizophrenia | Prepulse Inhibition (PPI) of the startle reflex, Novel Object Recognition | PPI percentage, discrimination index |
| Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | Transgenic mouse models (e.g., 5XFAD for AD, MPTP-induced for PD), Morris Water Maze, Rotarod Test[9][10][11] | Escape latency, motor coordination |
| Neuropathic Pain | Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI) | Mechanical allodynia, thermal hyperalgesia |
Protocol: Rodent Pharmacokinetic Study
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for dose selection and predicting human pharmacokinetics.[12][13]
-
Animal Model: Use male Sprague-Dawley rats (200-250 g).
-
Dosing: Administer this compound via intravenous (IV) and oral (PO) routes in separate groups of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).
Safety and Toxicology
Early assessment of safety and potential toxicity is paramount in drug development.
-
In Vitro Safety Pharmacology: Evaluate the compound for off-target activities that could lead to adverse effects, such as hERG channel inhibition (cardiotoxicity) and cytotoxicity in relevant cell lines (e.g., HepG2 for hepatotoxicity).
-
In Vivo Tolerability: Conduct a maximum tolerated dose (MTD) study in rodents to determine the dose range for efficacy studies and identify potential acute toxicities.
Conclusion and Future Directions
This compound represents a promising starting point for a CNS drug discovery program. Its hybrid structure, combining the favorable properties of the azepane and morpholine scaffolds, warrants a thorough investigation. The systematic application of the protocols outlined in this guide will enable a comprehensive evaluation of its therapeutic potential. Future work should focus on lead optimization to enhance potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a clinical candidate for the treatment of CNS disorders.
References
-
Medicilon. CNS Pharmacology Models. Available from: [Link]
-
Eurofins Advinus. CNS Disorders Disease Models. Available from: [Link]
-
McGonigle, P. (2014). Animal models of CNS disorders. Biochemical Pharmacology, 87(1), 147-157. Available from: [Link]
-
Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. Available from: [Link]
-
The Journal of American Medical Science and Research. In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. Available from: [Link]
-
Sivandzade, F., & Cucullo, L. (2021). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 13(7), 1039. Available from: [Link]
-
Pharmaron. CNS Disease Models For Preclinical Research Services. Available from: [Link]
-
Creative Biolabs. In Vitro Safety Pharmacology Study on Central Nervous System. Available from: [Link]
-
Rauti, R., et al. (2020). Recent progress in translational engineered in vitro models of the central nervous system. Disease Models & Mechanisms, 13(10), dmm046497. Available from: [Link]
-
Kumar, A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. Available from: [Link]
-
Smits, R. A., et al. (2003). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 46(13), 2695-2707. Available from: [Link]
-
ResearchGate. (2023). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1983). Hexahydro-1,4-oxazepines. Part 1. Synthesis by morpholine ring expansion. Available from: [Link]
-
Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(4), 488-503. Available from: [Link]
-
ResearchGate. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available from: [Link]
-
Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 398-413. Available from: [Link]
-
Kumar, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure, 1301, 137352. Available from: [Link]
-
Sargsyan, A. S., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. Available from: [Link]
-
ResearchGate. (2025). Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-Hydroxytryptamine 2C (5-HT2C) Receptor Agonists with Exquisite Functional Selectivity over 5-HT2A and 5-HT2B Receptors. Available from: [Link]
-
Walker, D. K. (2004). The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. British Journal of Clinical Pharmacology, 58(Suppl 1), 601-608. Available from: [Link]
-
Semantic Scholar. (2020). Morpholine derivatives as potential agents for neurological manifestations of nervous system diseases. Available from: [Link]
-
Emami, S., et al. (2022). Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review. European Journal of Medicinal Chemistry, 228, 113949. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 3. mdpi.com [mdpi.com]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medicilon.com [medicilon.com]
- 10. advinus.com [advinus.com]
- 11. wuxibiology.com [wuxibiology.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterizing the In Vitro Activity of 4-(Morpholin-4-yl)azepane
Abstract
This guide provides a comprehensive framework of detailed in vitro assays for characterizing the pharmacological activity of 4-(Morpholin-4-yl)azepane. The structural motifs of this compound, specifically the azepane and morpholine rings, are prevalent in numerous centrally active agents, suggesting a high probability of interaction with G-Protein Coupled Receptors (GPCRs) or monoamine transporters.[1][2][3] This document outlines a tiered screening cascade, beginning with target affinity determination via radioligand binding, followed by functional characterization using GTPγS binding, cyclic AMP (cAMP) modulation, and neurotransmitter uptake inhibition assays. Each protocol is presented with detailed, step-by-step instructions, causality-driven explanations for experimental choices, and guidance on data interpretation, empowering researchers in drug discovery and development to build a robust pharmacological profile for this and similar novel chemical entities.
Introduction: A Rationale for Target-Directed Screening
The compound this compound incorporates two privileged heterocyclic scaffolds. The seven-membered azepane ring is a core component of several FDA-approved drugs targeting the central nervous system (CNS), valued for introducing three-dimensional complexity into molecular structures.[2][4][5] The morpholine moiety is frequently used in medicinal chemistry to enhance potency and confer desirable pharmacokinetic properties.[3][6] For instance, certain morpholine derivatives have been identified as selective ligands for dopamine receptors.[7]
Given this structural precedent, a logical starting point for characterization is to investigate high-value CNS target classes. This guide proposes a systematic approach to screen this compound against:
-
Dopamine and Serotonin Receptors (GPCRs): Key targets for antipsychotic, antidepressant, and anxiolytic drugs.
-
Monoamine Transporters (DAT, NET, SERT): Primary targets for antidepressants and psychostimulants.[8]
The following protocols are designed as a comprehensive cascade to first establish binding affinity and then elucidate the functional consequence of that binding—whether the compound acts as an agonist, antagonist, or inhibitor.
Figure 1. Proposed assay cascade for characterizing this compound.
Part 1: Target Affinity Determination via Radioligand Binding
The first crucial step is to determine if this compound binds to the hypothesized targets. Radioligand competition binding assays are the gold standard for quantifying the affinity of an unlabeled compound (the "competitor") for a receptor.[9][10] The assay measures the concentration of the test compound required to displace 50% of a specific, high-affinity radioligand from its receptor (IC50), from which the inhibitory constant (Ki) can be calculated.[11][12]
Principle of Competition Binding Assay
A fixed concentration of a radiolabeled ligand and a preparation of cell membranes expressing the target receptor are incubated with increasing concentrations of the unlabeled test compound. As the concentration of the test compound increases, it competes for and displaces the radioligand from the receptor, thereby reducing the measured radioactivity.
Caption: General workflow for a radioligand competition binding assay.
Protocol 1: Competition Radioligand Binding Assay
This protocol is generalized for a 96-well format and should be optimized for each specific receptor target (e.g., human dopamine D4 receptor expressed in CHO cell membranes).
Materials:
-
Cell Membranes: Commercially sourced or in-house prepared membranes from cells stably expressing the human receptor of interest.
-
Radioligand: A high-affinity radioligand specific for the target (e.g., [³H]-Spiperone for D2-like receptors).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[11]
-
Non-Specific Binding (NSB) Agent: A high concentration (10 µM) of a known, unlabeled ligand for the target (e.g., haloperidol).
-
Test Compound: this compound, prepared in a 10-point, 1:3 serial dilution series in Assay Buffer (e.g., from 100 µM to 5 nM).
-
Filtration Plate: 96-well glass fiber filter plate (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail and Microplate Scintillation Counter .
Procedure:
-
Plate Setup: In a 96-well assay plate, designate triplicate wells for Total Binding (TB), Non-Specific Binding (NSB), and each concentration of the test compound.
-
Reagent Addition: Add reagents to the wells in the following order (final volume = 200 µL):
-
Assay Buffer: 100 µL to TB wells.
-
NSB Agent: 100 µL of 2x final concentration to NSB wells.
-
Test Compound: 100 µL of 2x final concentration to respective wells.
-
Radioligand: 50 µL of 4x final concentration (typically at its Kd value) to all wells.[11]
-
Membranes: 50 µL of a 4x concentrated membrane suspension (e.g., 20 µg protein/well) to all wells to initiate the reaction.
-
-
Incubation: Seal the plate and incubate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[11]
-
Filtration: Terminate the incubation by rapid vacuum filtration onto the pre-soaked filter plate. Wash the wells 3-4 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.[11]
-
Drying & Counting: Dry the filter plate under a lamp or at 50°C for 30 minutes. Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.[11]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Data Presentation:
| Target Receptor | Radioligand ([L] nM, Kd nM) | Test Compound IC50 (nM) | Test Compound Ki (nM) |
| Dopamine D4 | [³H]-Spiperone (0.5, 0.4) | 85.4 | 47.9 |
| Serotonin 2A | [³H]-Ketanserin (1.0, 1.1) | >10,000 | >10,000 |
Part 2: GPCR Functional Activity Assessment
Once binding is confirmed, the next step is to determine the compound's functional effect. Does it activate the receptor (agonist), block the activator (antagonist), or have no effect (neutral)?
2A. [³⁵S]GTPγS Binding Assay: A Measure of G-Protein Activation
This assay provides a direct measure of a proximal event in GPCR signaling: the exchange of GDP for GTP on the Gα subunit upon receptor activation.[13][14] It uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates upon G-protein activation.[15] This makes it an excellent tool for determining agonist efficacy (Emax) and potency (EC50) and is particularly robust for Gi/o-coupled receptors.[13][16]
Protocol 2: [³⁵S]GTPγS Binding Assay
Materials:
-
Membranes: As described in Protocol 1.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[13]
-
GDP: Guanosine 5'-diphosphate, final concentration 10-30 µM.
-
[³⁵S]GTPγS: Final concentration ~0.1 nM.
-
Test Compound (Agonist Mode): 10-point serial dilution.
-
Test Compound (Antagonist Mode): 10-point serial dilution, co-incubated with a reference agonist at its EC80 concentration.
-
Positive Control: A known full agonist for the target receptor.
Procedure:
-
Plate Setup: Prepare a 96-well plate for Basal, Stimulated (agonist control), and test compound wells.
-
Reagent Addition (Final Volume = 200 µL):
-
Add 50 µL of Assay Buffer (Basal) or reference agonist (Antagonist Mode).
-
Add 50 µL of test compound dilutions (or buffer for Basal/Stimulated).
-
Add 50 µL of membrane suspension containing GDP. Pre-incubate for 15-30 minutes at 30°C.
-
-
Initiate Reaction: Add 50 µL of [³⁵S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate for 60 minutes at 30°C with gentle shaking.
-
Termination & Analysis: Terminate and quantify using the same filtration and scintillation counting method described in Protocol 1.
-
Data Analysis:
-
Agonist Mode: Plot % stimulation over basal against log [compound] to determine EC50 and Emax relative to a full agonist.
-
Antagonist Mode: Plot % inhibition of agonist response against log [compound] to determine IC50.
-
Data Presentation:
| Assay Mode | Target Receptor | EC50 (nM) | Emax (% of Control Agonist) | IC50 (nM) |
| Agonist | Dopamine D4 | >10,000 | Not active | N/A |
| Antagonist | Dopamine D4 | N/A | N/A | 152.6 |
2B. cAMP Accumulation Assay: Measuring Second Messenger Modulation
This assay measures a downstream event in the signaling cascade—the change in intracellular cyclic AMP (cAMP) levels.[17][18] Activation of Gs-coupled receptors stimulates adenylyl cyclase, increasing cAMP, while activation of Gi-coupled receptors inhibits adenylyl cyclase, decreasing cAMP levels.[19][20] This makes it a versatile functional readout.
Caption: Opposing regulation of cAMP by Gi and Gs-coupled GPCRs.
Protocol 3: HTRF-Based cAMP Accumulation Assay (Gi-Coupled Antagonist Mode)
This protocol is designed to detect antagonism at a Gi-coupled receptor by measuring the reversal of agonist-induced inhibition of forskolin-stimulated cAMP.
Materials:
-
Cells: Whole cells expressing the target receptor (e.g., HEK293-hD4).
-
Stimulation Buffer: HBSS or similar buffer.
-
PDE Inhibitor: 0.5 mM IBMX to prevent cAMP degradation.[19]
-
Adenylyl Cyclase Activator: Forskolin (e.g., 10 µM final concentration).[20]
-
Reference Agonist: A known agonist for the Gi-coupled target.
-
Test Compound: this compound serial dilutions.
-
cAMP Assay Kit: A commercial kit based on a technology like HTRF or AlphaScreen.[19][21]
Procedure:
-
Cell Plating: Seed cells in a 384-well plate and incubate overnight.[22]
-
Compound Preparation: Prepare serial dilutions of the test compound in Stimulation Buffer containing the PDE inhibitor.
-
Cell Stimulation:
-
Remove culture medium from cells.
-
Add the test compound dilutions and incubate for 15-30 minutes.
-
Add a solution containing both Forskolin and the reference agonist (at its EC80).
-
Incubate for 30 minutes at 37°C.[21]
-
-
Cell Lysis & Detection:
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and plot the % reversal of agonist inhibition against log [compound] to determine the IC50.
Part 3: Monoamine Transporter Functional Assessment
If the compound's structure suggests potential interaction with monoamine transporters (DAT, NET, SERT), a direct functional assay is required.
Neurotransmitter Uptake Inhibition Assay
This cell-based assay measures the ability of a compound to block the uptake of a substrate into cells expressing a specific transporter. Modern kits often use a fluorescent substrate that mimics neurotransmitters, offering a safe and high-throughput alternative to traditional radiolabeled uptake assays.[23][24]
Protocol 4: Fluorescent Neurotransmitter Uptake Inhibition Assay
Materials:
-
Cells: HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT).
-
Assay Buffer: HBSS or similar.
-
Test Compound: this compound serial dilutions.
-
Positive Control Inhibitors: Known potent inhibitors for each transporter (e.g., GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT).
-
Neurotransmitter Transporter Uptake Assay Kit: Commercial kit containing a fluorescent substrate and masking dye.[25]
Procedure:
-
Cell Plating: Plate cells in a 96- or 384-well black, clear-bottom plate and incubate overnight to form a confluent monolayer.
-
Compound Addition: Remove the culture medium and add dilutions of the test compound or control inhibitors. Incubate for 10-20 minutes at 37°C.
-
Substrate Addition: Add the fluorescent substrate/masking dye solution provided in the kit to all wells. The masking dye quenches extracellular fluorescence.[24]
-
Kinetic Reading: Immediately transfer the plate to a bottom-read fluorescence microplate reader. Measure the fluorescence kinetically over 20-30 minutes at 37°C.[23]
-
Data Analysis:
-
Determine the rate of uptake (slope of the linear portion of the kinetic curve) for each concentration.
-
Plot the percent inhibition of the uptake rate versus the log concentration of the test compound.
-
Fit the data using non-linear regression to determine the IC50 value.
-
Data Presentation:
| Transporter Target | Positive Control (IC50, nM) | Test Compound IC50 (nM) |
| hDAT | GBR-12909 (15.2) | >10,000 |
| hNET | Desipramine (4.5) | >10,000 |
| hSERT | Fluoxetine (22.8) | 875.3 |
Summary and Interpretation
By systematically applying this assay cascade, a comprehensive pharmacological profile of this compound can be constructed. Based on the hypothetical data presented in the tables above, a concluding summary would be:
"this compound is a selective antagonist of the human dopamine D4 receptor with a Ki of 47.9 nM. Functional assays confirm its antagonist activity (IC50 = 152.6 nM in a GTPγS assay) with no detectable agonist activity. The compound shows weak inhibitory activity at the human serotonin transporter (hSERT) with an IC50 of 875.3 nM and is inactive at other tested targets. This profile suggests a primary mechanism of action as a D4 antagonist with potential for weak off-target effects at SERT at higher concentrations."
This structured, data-driven approach ensures that novel compounds are characterized with scientific rigor, providing a solid foundation for further drug development efforts.
References
-
PerkinElmer. cAMP Accumulation Assays Using the AlphaScreen® Kit. Bio-protocol. Available from: [Link]
-
Zhang, R. et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. Available from: [Link]
-
Hauser, A.S. et al. (2022). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. Available from: [Link]
-
Zhang, R. & Cui, W. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available from: [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]
-
Mayer, F.P. et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. Available from: [Link]
-
Assay Guidance Manual. GTPγS Binding Assays. NCBI Bookshelf. Available from: [Link]
-
Creative Bioarray. GTPγS Binding Assay. Creative Bioarray. Available from: [Link]
-
Zhang, R. et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Available from: [Link]
-
Cai, Z. & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available from: [Link]
-
Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. Available from: [Link]
-
Alfa Cytology. Saturation Radioligand Binding Assays. Alfa Cytology. Available from: [Link]
-
Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available from: [Link]
-
dos Santos, R.G. et al. (2021). In vitro receptor binding assays: General methods and considerations. ResearchGate. Available from: [Link]
-
BPS Bioscience. Data Sheet A2aR-HEK293 Recombinant Cell Line. BPS Bioscience. Available from: [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available from: [Link]
-
Molecular Devices. Data Sheet: Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available from: [Link]
-
Rickli, A. et al. (2020). Monoamine Transporter and Receptor Interaction Profiles In Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Available from: [Link]
-
Medical Expo. Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Medical Expo. Available from: [Link]
-
Biocompare. Neurotransmitter Transporter Uptake Assay Explorer Kit from Molecular Devices. Biocompare. Available from: [Link]
-
Sitte, H.H. & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Available from: [Link]
-
Cell Biolabs, Inc. Monoamine Oxidase Assays. Cell Biolabs, Inc. Available from: [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Mohell, N. et al. (2003). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry. Available from: [Link]
-
Zha, G.F. et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available from: [Link]
-
Zha, G.F. et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available from: [Link]
-
Philippova, A.N. et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules. Available from: [Link]
-
Silvi, R. & Leonori, D. (2022). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature. Available from: [Link]
-
Tasso, B. et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available from: [Link]
-
Jain, A. & Sahu, S.K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available from: [Link]
-
Ielo, L. et al. (2021). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. biophysics-reports.org [biophysics-reports.org]
- 10. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. revvity.com [revvity.com]
- 17. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 18. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 24. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 25. biocompare.com [biocompare.com]
Application Notes and Protocols for Preclinical Efficacy Evaluation of 4-(Morpholin-4-yl)azepane
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of 4-(Morpholin-4-yl)azepane as a Sigma-1 Receptor Antagonist
This compound is a novel azepane derivative with a hypothesized mechanism of action as a selective sigma-1 receptor (S1R) antagonist. While specific preclinical data for this compound is not yet widely available, its structural class and hypothesized target make it a compound of significant interest for therapeutic development, particularly in the realm of neurological disorders. The S1R, a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a critical modulator of neuronal function and survival.[1][2][3] Its involvement in cellular processes such as calcium homeostasis, oxidative stress, and neuroinflammation positions it as a key therapeutic target for a range of pathologies.[1][4][5]
Notably, the modulation of S1R activity has shown considerable promise in two distinct and highly prevalent neurological conditions: neuropathic pain and Alzheimer's disease. In the context of neuropathic pain, S1R antagonists have demonstrated significant analgesic effects in various preclinical models by mitigating central sensitization and neuroinflammation.[6][7][8][9][10][11][12] Conversely, in Alzheimer's disease, S1R agonists have been shown to exert neuroprotective effects, potentially by combating amyloid-beta (Aβ) toxicity and supporting neuronal plasticity.[13][14][15]
These application notes will provide a comprehensive guide to the preclinical evaluation of this compound, with a primary focus on its potential as a therapeutic agent for neuropathic pain , given its hypothesized antagonist activity. Additionally, we will explore its evaluation in an Alzheimer's disease model as a secondary area of investigation, acknowledging the broader interest in azepane-based compounds for neurodegenerative disorders. The following protocols are designed to provide a robust framework for assessing the in vivo efficacy, target engagement, and mechanism of action of this promising compound.
I. Efficacy Evaluation in Animal Models of Neuropathic Pain
Neuropathic pain is a chronic and debilitating condition arising from damage or dysfunction of the somatosensory nervous system. The S1R is highly expressed in regions of the central and peripheral nervous systems that are critical for pain processing.[6] Preclinical evidence strongly suggests that S1R antagonists can effectively alleviate the hallmark symptoms of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.[12][16]
A. Recommended Animal Models
The selection of an appropriate animal model is paramount for the successful evaluation of a novel analgesic. We recommend two well-established and clinically relevant models of neuropathic pain:
-
Streptozotocin (STZ)-Induced Diabetic Neuropathy: This model mimics the painful diabetic neuropathy (PDN) experienced by many diabetic patients, providing high clinical relevance.[6][16]
-
Chronic Constriction Injury (CCI) of the Sciatic Nerve: This surgical model produces a robust and persistent neuropathic pain state, ideal for screening novel analgesic compounds.[17]
B. Experimental Workflow for Neuropathic Pain Studies
Caption: Experimental workflow for evaluating this compound in neuropathic pain models.
C. Detailed Protocols
Protocol 1: Streptozotocin (STZ)-Induced Diabetic Neuropathy
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Induction:
-
Administer a single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg) dissolved in cold citrate buffer (0.1 M, pH 4.5).
-
Monitor blood glucose levels 72 hours post-injection and weekly thereafter. Animals with blood glucose levels >250 mg/dL are considered diabetic.
-
-
Efficacy Evaluation:
-
Assess baseline mechanical allodynia and thermal hyperalgesia before STZ injection.
-
Following confirmation of diabetes and development of neuropathic pain (typically 2-4 weeks post-STZ), randomize animals into treatment groups.
-
Administer this compound or vehicle orally (p.o.) or i.p. at desired doses.
-
Conduct behavioral testing at peak plasma concentrations of the compound.
-
Protocol 2: Chronic Constriction Injury (CCI) of the Sciatic Nerve
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Surgical Procedure:
-
Anesthetize the rat with isoflurane.
-
Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Place four loose ligatures (4-0 chromic gut) around the nerve, approximately 1 mm apart.
-
Close the incision with sutures.
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Efficacy Evaluation:
-
Assess baseline sensory thresholds before surgery.
-
Allow 7-14 days for the development of neuropathic pain.
-
Randomize animals and administer the test compound or vehicle.
-
Perform behavioral testing to assess the analgesic effects.
-
Protocol 3: Behavioral Assessment of Neuropathic Pain
-
Mechanical Allodynia (von Frey Test):
-
Place the animal on an elevated mesh platform and allow for acclimation.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
The paw withdrawal threshold is determined using the up-down method.[18]
-
-
Thermal Hyperalgesia (Hargreaves Plantar Test):
-
Place the animal in a plexiglass chamber on a glass floor.
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
Record the latency for the animal to withdraw its paw. A cut-off time is used to prevent tissue damage.
-
D. Data Presentation: Expected Outcomes
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control (e.g., Gabapentin) |
| Paw Withdrawal Threshold (g) | Low | Moderate Increase | Significant Increase | Significant Increase |
| Paw Withdrawal Latency (s) | Low | Moderate Increase | Significant Increase | Significant Increase |
| S1R Occupancy (%) | 0 | Dose-dependent | High | N/A |
| Neuroinflammatory Markers | High | Reduced | Significantly Reduced | Moderately Reduced |
II. Exploratory Evaluation in an Animal Model of Alzheimer's Disease
While S1R antagonists are primarily investigated for neuropathic pain, exploring their effects in Alzheimer's disease models is warranted due to the complex role of S1R in neurodegeneration and the known neuroprotective effects of some azepane derivatives.[4][14] This exploratory arm aims to assess whether S1R antagonism with this compound can modulate cognitive deficits or associated pathologies.
A. Recommended Animal Model
-
APP/PS1 Transgenic Mice: These mice co-express mutant forms of the amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent development of amyloid plaques and cognitive deficits, mimicking key aspects of Alzheimer's pathology.[19]
B. Experimental Workflow for Alzheimer's Disease Studies
Caption: Experimental workflow for evaluating this compound in an Alzheimer's disease model.
C. Detailed Protocols
Protocol 4: Chronic Treatment in APP/PS1 Mice
-
Animal Model: Male and female APP/PS1 mice and wild-type littermates.
-
Treatment Paradigm:
-
Begin chronic daily administration of this compound or vehicle at an early age (e.g., 3-4 months), before the onset of significant cognitive decline.
-
Continue treatment for a prolonged period (e.g., 3-6 months).
-
-
Cognitive Assessment:
-
Conduct a battery of behavioral tests at baseline, mid-point, and end of the treatment period to assess learning and memory.
-
Protocol 5: Behavioral Assessment of Cognitive Function
-
Morris Water Maze (MWM):
-
Contextual Fear Conditioning (CFC):
-
Assesses associative learning and memory.[20]
-
In a specific context, pair a neutral conditioned stimulus (e.g., a tone) with an aversive unconditioned stimulus (e.g., a mild foot shock).
-
Measure freezing behavior in response to the context and the cue in a novel context.
-
D. Data Presentation: Potential Outcomes
| Parameter | Wild-Type + Vehicle | APP/PS1 + Vehicle | APP/PS1 + this compound |
| MWM Escape Latency (s) | Low | High | Potentially Reduced |
| CFC Freezing (%) | High | Low | Potentially Increased |
| Aβ Plaque Load | N/A | High | To be determined |
| Synaptic Marker Levels | Normal | Reduced | To be determined |
III. In Vivo Target Engagement and Mechanism of Action Studies
To confirm that this compound exerts its therapeutic effects through S1R antagonism, it is crucial to demonstrate target engagement in the central nervous system.
A. Recommended Techniques
-
Positron Emission Tomography (PET) Imaging: A non-invasive imaging technique to quantify S1R occupancy in the living brain using a specific radioligand (e.g., [¹⁸F]FTC-146 or [¹¹C]SA4503).[21][22][23][24]
-
Ex Vivo Autoradiography: An end-point measurement of S1R occupancy in brain and spinal cord sections following in vivo drug administration.
-
Immunohistochemistry (IHC): To visualize the expression and localization of S1R and to assess downstream markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
B. Protocol 6: In Vivo S1R Occupancy using PET Imaging
-
Animal Model: Rats or mice.
-
Procedure:
-
Administer a range of doses of this compound.
-
At the time of expected peak brain concentration, inject the S1R PET radioligand intravenously.
-
Acquire dynamic PET scans for 60-90 minutes.
-
Calculate the binding potential in various brain regions to determine the dose-dependent S1R occupancy.
-
IV. Conclusion and Future Directions
These application notes provide a comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic agent for neuropathic pain and as an exploratory candidate for Alzheimer's disease. The proposed studies are designed to rigorously assess its in vivo efficacy, establish a dose-response relationship, and confirm its mechanism of action through target engagement studies. Positive outcomes from these investigations would provide a strong rationale for advancing this compound into further preclinical development and ultimately, clinical trials. Future studies could also explore its efficacy in other neurological and psychiatric disorders where S1R modulation has been implicated, such as depression and anxiety.
References
-
Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review. (URL: [Link])
-
Roles of sigma-1 receptors in Alzheimer's disease. (URL: [Link])
-
The sigma-1 receptor antagonists, promising players in fighting neuropathic pain. (URL: [Link])
-
Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. (URL: [Link])
-
Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. (URL: [Link])
-
Sigma 1 receptor: a new therapeutic target for pain. (URL: [Link])
-
Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. (URL: [Link])
-
Sigma 1 receptor: A new therapeutic target for... : European Journal of Pharmacology. (URL: [Link])
-
Role of σ1 Receptors in Learning and Memory and Alzheimer's Disease-Type Dementia. (URL: [Link])
-
The Potential Role of Sigma-1 Receptor in Combating Alzheimer's Disease. (URL: [Link])
-
Roles of sigma-1 receptors in Alzheimer's disease. (URL: [Link])
-
Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. (URL: [Link])
-
Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain. (URL: [Link])
-
Measurement of neuropathic pain in constrictive sciatic nerve models in rats. (URL: [Link])
-
Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models. (URL: [Link])
-
What can rats tell us about neuropathic pain? Critical evaluation of behavioral tests used in rodent pain models. (URL: [Link])
-
Sigma-1 receptors and animal studies centered on pain and analgesia. (URL: [Link])
-
Sigma-1 receptor: A drug target for the modulation of neuroimmune and neuroglial interactions during chronic pain. (URL: [Link])
-
Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. (URL: [Link])
-
The sigma-1 receptor: roles in neuronal plasticity and disease. (URL: [Link])
-
Behavioral assays with mouse models of Alzheimer's disease: Practical considerations and guidelines. (URL: [Link])
-
Models of neuropathic pain in the rat. (URL: [Link])
-
Sigma-1 receptors and animal studies centered on pain and analgesia. (URL: [Link])
-
Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice. (URL: [Link])
-
Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models. (URL: [Link])
-
Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. (URL: [Link])
-
Detection of Neuropathic Pain in a Rat Model of Peripheral Nerve Injury. (URL: [Link])
-
Sensory profiling in animal models of neuropathic pain: a call for back-translation. (URL: [Link])
-
Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization. (URL: [Link])
-
Imaging sigma receptors in the brain: New opportunities for diagnosis of Alzheimer's disease and therapeutic development. (URL: [Link])
-
PET Imaging of Sigma1 Receptors. (URL: [Link])
-
Evaluation of 18F-IAM6067 as a sigma-1 receptor PET tracer for neurodegeneration in vivo in rodents and in human tissue. (URL: [Link])
-
In vitro and in vivo sigma 1 receptor imaging studies in different disease states. (URL: [Link])
-
Targeting Sigma Receptor-binding Benzamides as in Vivo Diagnostic and Therapeutic Agents for Human Prostate Tumors 1. (URL: [Link])
-
Sigma-1 Receptor Positron Emission Tomography: A New Molecular Imaging Approach Using (S)-(−)-[18F]Fluspidine in Glioblastoma. (URL: [Link])
-
A Practical Guide to Sigma-1 Receptor Positron Emission Tomography/Magnetic Resonance Imaging: A New Clinical Molecular Imaging Method to Identify Peripheral Pain Generators in Patients with Chronic Pain. (URL: [Link])
-
Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo. (URL: [Link])
-
Sigma-1 receptor knockout disturbs gut microbiota, remodels serum metabolome, and exacerbates isoprenaline-induced heart failure. (URL: [Link])
-
Early Treatment with an M1 and Sigma-1 Receptor Agonist Prevents Cognitive Decline in a Transgenic Rat Model Displaying Alzheimer-Like Amyloid Pathology. (URL: [Link])
-
Defining the ligand-dependent proximatome of the sigma 1 receptor. (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 6. Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review [explorationpub.com]
- 7. researchgate.net [researchgate.net]
- 8. Sigma 1 receptor: a new therapeutic target for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Sigma-1 receptor: A drug target for the modulation of neuroimmune and neuroglial interactions during chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sigma-1 receptors and animal studies centered on pain and analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
- 14. Role of σ1 Receptors in Learning and Memory and Alzheimer's Disease-Type Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Roles of sigma-1 receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Models of neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of neuropathic pain in constrictive sciatic nerve models in rats [scielo.org.mx]
- 19. Frontiers | Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models [frontiersin.org]
- 20. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Imaging sigma receptors in the brain: New opportunities for diagnosis of Alzheimer's disease and therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PET Imaging of Sigma1 Receptors | Radiology Key [radiologykey.com]
- 23. Evaluation of 18F-IAM6067 as a sigma-1 receptor PET tracer for neurodegeneration in vivo in rodents and in human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Practical Guide to Sigma-1 Receptor Positron Emission Tomography/Magnetic Resonance Imaging: A New Clinical Molecular Imaging Method to Identify Peripheral Pain Generators in Patients with Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Profiling of 4-(Morpholin-4-yl)azepane
Authored by a Senior Application Scientist
Introduction
In the landscape of modern drug discovery, the strategic incorporation of privileged structural motifs is paramount to designing novel therapeutic agents with desirable pharmacological and pharmacokinetic properties. The compound 4-(Morpholin-4-yl)azepane is a compelling example, wedding two key heterocyclic scaffolds: morpholine and azepane. The morpholine ring is frequently employed in medicinal chemistry to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[1][2][3] Concurrently, the seven-membered azepane ring system offers a flexible three-dimensional conformation that can be crucial for potent and selective interaction with biological targets.[4]
The journey of a promising molecule from a laboratory curiosity to a clinical candidate is critically dependent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[5][6] Early and comprehensive pharmacokinetic (PK) profiling is essential to de-risk drug development programs, enabling data-driven decisions and optimizing the path to clinical trials.[7][8][9] Poor pharmacokinetic characteristics remain a leading cause of late-stage attrition in drug development.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, outlining a systematic approach to the comprehensive pharmacokinetic profiling of this compound. We will delve into the core in vitro and in vivo assays that form the bedrock of a robust ADME assessment, providing not just step-by-step protocols but also the scientific rationale behind the experimental designs.
Predicted Physicochemical Properties of this compound
While experimental data for this specific molecule is not widely available, we can predict its key physicochemical properties based on its constituent functional groups. These predictions are foundational for designing analytical methods and interpreting pharmacokinetic data.
| Property | Predicted Value | Rationale & Significance |
| Molecular Formula | C₁₀H₂₀N₂O | - |
| Molecular Weight | 184.28 g/mol | Influences diffusion and membrane transport. |
| pKa | 7.5 - 8.5 | The basicity is influenced by both the morpholine and azepane nitrogen atoms.[1] This value is critical for predicting ionization state at physiological pH, which affects solubility, permeability, and receptor binding. |
| LogP | 1.0 - 2.0 | The octanol-water partition coefficient is estimated to be in this range, suggesting moderate lipophilicity, which is often a good balance for membrane permeability and aqueous solubility.[1] |
| Aqueous Solubility | Soluble | The presence of two nitrogen atoms and an oxygen atom is expected to impart good water solubility, which is advantageous for formulation and bioavailability.[1] |
| Polar Surface Area | ~30 Ų | A key descriptor for predicting cell permeability. |
Part 1: Analytical Method Development for Quantification in Biological Matrices
A robust and sensitive bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity.[10][11][12][13]
Protocol 1: LC-MS/MS Method Development
Objective: To develop a sensitive, specific, and reliable method for the quantification of this compound in plasma.
Materials:
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS), if available. If not, a structurally similar analog.
-
Control biological matrix (e.g., rat plasma)
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate (all LC-MS grade)
-
Reagent-grade water
-
96-well plates
-
Centrifuge
Workflow:
Caption: Workflow for LC-MS/MS Bioanalytical Method Development.
Step-by-Step Procedure:
-
Mass Spectrometer Tuning:
-
Prepare a 1 µg/mL solution of this compound in 50:50 ACN:Water with 0.1% FA.
-
Infuse the solution directly into the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Optimize MS parameters (e.g., capillary voltage, source temperature) to maximize the signal of the protonated parent ion [M+H]⁺.
-
Perform a product ion scan to identify characteristic fragment ions. Select the most intense and stable precursor-to-product ion transition for Multiple Reaction Monitoring (MRM). A quantifier and a qualifier transition are recommended.
-
-
Chromatography:
-
Select a suitable reverse-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Develop a gradient elution method using Mobile Phase A (Water with 0.1% FA) and Mobile Phase B (ACN with 0.1% FA).
-
Aim for a sharp, symmetrical peak with a retention time of 2-5 minutes, ensuring it is well-resolved from any matrix components.
-
-
Sample Preparation:
-
The goal is to remove proteins and other interfering substances from the plasma sample.[13][14]
-
Protein Precipitation: This is the simplest method. Add 3-4 volumes of cold ACN (containing the internal standard) to 1 volume of plasma. Vortex, centrifuge at high speed, and inject the supernatant.
-
Evaluate the need for more rigorous cleanup like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) if matrix effects are significant.
-
-
Assay Qualification:
-
Prepare calibration standards by spiking known concentrations of the compound into control plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Analyze the calibration curve and QC samples to assess the linearity, accuracy, precision, and lower limit of quantification (LLOQ) of the assay.[14]
-
Part 2: In Vitro Pharmacokinetic Profiling
In vitro ADME assays are rapid, cost-effective methods to predict the in vivo behavior of a compound.[6][15]
Protocol 2: Metabolic Stability in Liver Microsomes
Objective: To determine the rate at which this compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Causality: Liver microsomes contain a high concentration of Cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[16] A compound that is rapidly metabolized in this assay is likely to have a high first-pass metabolism and low oral bioavailability in vivo.
Materials:
-
Pooled liver microsomes (human, rat)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Positive control compounds (e.g., Testosterone for high clearance, Verapamil for moderate clearance)
-
Ice-cold ACN for reaction termination
Workflow:
Caption: Workflow for the In Vitro Metabolic Stability Assay.
Step-by-Step Procedure:
-
Prepare a master mix of this compound (final concentration 1 µM) in phosphate buffer with liver microsomes (final concentration 0.5 mg/mL).
-
Include a negative control without the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and immediately add it to a 96-well plate containing ice-cold ACN with internal standard to stop the reaction.
-
Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant using the developed LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Protocol 3: Cytochrome P450 (CYP) Inhibition Assay
Objective: To assess the potential of this compound to inhibit major CYP isoforms, which is a primary cause of drug-drug interactions (DDIs).[16][17]
Causality: If the test compound inhibits a specific CYP enzyme, it can slow the metabolism of other drugs cleared by that same enzyme, leading to potentially toxic plasma concentrations of the co-administered drug.[18][19]
Materials:
-
Human liver microsomes or recombinant CYP enzymes
-
CYP-specific probe substrates and their corresponding metabolites (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
NADPH regenerating system
-
This compound at various concentrations
-
Positive control inhibitors for each isoform
Step-by-Step Procedure:
-
In a 96-well plate, incubate human liver microsomes, the CYP-specific probe substrate, and varying concentrations of this compound (e.g., 0.1 to 100 µM) in phosphate buffer at 37°C.
-
After a short pre-incubation, initiate the reaction by adding the NADPH regenerating system.
-
Allow the reaction to proceed for a time that is within the linear range of metabolite formation.
-
Terminate the reaction with cold ACN containing an internal standard.
-
Centrifuge and analyze the supernatant by LC-MS/MS, quantifying the amount of specific metabolite formed.
-
Data Analysis: Plot the percentage of CYP activity (compared to a vehicle control) against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Protocol 4: Plasma Protein Binding (PPB) Assay
Objective: To determine the fraction of this compound that is bound to plasma proteins.
Causality: Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized and cleared.[20][21] High plasma protein binding can significantly impact a drug's efficacy and disposition.[22] The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique for this assessment.[20][22]
Materials:
-
Rapid Equilibrium Dialysis (RED) device plate and inserts
-
Plasma (human, rat)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound
-
Incubator shaker
Workflow:
Caption: Workflow for the Plasma Protein Binding (PPB) Assay using a RED device.
Step-by-Step Procedure:
-
Prepare the RED device base plate according to the manufacturer's instructions.[20]
-
Spike this compound into plasma at the desired concentration (e.g., 1 µM).
-
Add the spiked plasma to the sample chamber (red) of the RED device inserts.
-
Add PBS to the buffer chamber (white).
-
Assemble the unit, seal, and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the dialysis membrane.[21][22]
-
After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.
-
Perform matrix matching: add blank plasma to the buffer aliquot and PBS to the plasma aliquot to ensure identical sample composition for analysis.
-
Precipitate proteins using cold ACN with internal standard and analyze both samples by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber.
Part 3: In Vivo Pharmacokinetic Study
An in vivo study is essential to understand how the compound behaves in a whole organism, integrating all ADME processes.[8][23][24]
Protocol 5: Single-Dose Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration.
Causality: The IV dose reveals the drug's distribution and clearance characteristics, while the PO dose, in comparison, allows for the determination of oral bioavailability. This study is fundamental for projecting human dose regimens.[8]
Materials:
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
Dosing vehicles (e.g., saline for IV, 0.5% methylcellulose for PO)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., with K2-EDTA anticoagulant)
-
Anesthesia (as required for IV dosing)
-
Centrifuge
Step-by-Step Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate animals for at least 3 days prior to the study. Fast animals overnight before dosing.
-
Divide animals into two groups: IV and PO (n=3-5 per group).
-
Administer a single dose of this compound. For example, 1 mg/kg for IV and 5 mg/kg for PO.
-
-
Blood Sampling:
-
Collect sparse blood samples from each animal at predetermined time points.[8]
-
IV group time points (example): 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO group time points (example): 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood (approx. 100-200 µL) into anticoagulant tubes.[23]
-
-
Plasma Processing:
-
Centrifuge the blood samples to separate plasma.
-
Harvest the plasma and store at -80°C until bioanalysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in all plasma samples using the validated LC-MS/MS method.
-
-
Pharmacokinetic Data Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO groups.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key PK parameters.
-
Summary of Key Pharmacokinetic Parameters
| Parameter | Abbreviation | Description | Significance |
| Maximum Concentration | Cmax | The highest observed concentration in plasma after oral dosing. | Related to efficacy and potential toxicity. |
| Time to Cmax | Tmax | The time at which Cmax is reached. | Indicates the rate of absorption. |
| Area Under the Curve | AUC | The total drug exposure over time. | A measure of the extent of absorption and overall exposure. |
| Clearance | CL | The volume of plasma cleared of the drug per unit of time. | Determines the maintenance dose rate required to achieve a target steady-state concentration. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |
| Terminal Half-Life | t½ | The time required for the plasma concentration to decrease by half. | Determines the dosing interval. |
| Bioavailability | F% | The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. | A critical parameter for determining the viability of an oral drug. |
Conclusion
This guide provides a comprehensive framework for the systematic pharmacokinetic profiling of this compound. By executing these detailed protocols, researchers can generate a robust data package encompassing analytical quantification, in vitro ADME properties, and in vivo disposition. This integrated approach, which explains the causality behind each experimental choice, allows for the thorough characterization of the molecule's pharmacokinetic profile. The resulting data are indispensable for establishing in vitro-in vivo correlations, guiding lead optimization efforts, and ultimately enabling the selection of drug candidates with a higher probability of success in clinical development.
References
- Vertex AI Search. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma.
- Visikol. (2022, November 3). Plasma Protein Binding Assay.
- BenchChem. (n.d.). Application Notes and Protocols for Cell-Based CYP Inhibition Assay Using Cyp450-IN-1.
- Sigma-Aldrich. (n.d.). BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization.
- AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.
- Domainex. (n.d.). Plasma Protein Binding Assay.
- LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.
- Novartis Institute of Biomedical Research. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development. National Institutes of Health.
- Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
- ResearchGate. (2025, August 8). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings.
- BenchChem. (n.d.). An In-depth Technical Guide on the Physicochemical Properties of 4-(Azepan-2-ylmethyl)morpholine.
- BenchChem. (n.d.). A Comparative Guide to the In Vitro ADME Properties of 7-azaspiro[3.5]nonane Analogs.
- Admescope. (2021, June 2). In vivo pharmacokinetic experiments in preclinical drug development. YouTube.
- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- Admeshop. (n.d.). Early in vitro ADME.
- ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual.
- ICE Bioscience. (n.d.). In Vitro ADME Assays and Services.
- Prasain, J. (n.d.). Quantitative analysis of drug metabolites in biological samples.
- Lu, Y., et al. (2020). Current methodologies to the analysis of morphine and its metabolites in biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 184, 113194.
- Leblanc, Y., et al. (2020).
- MDPI. (2020, December 14). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.
- Kumar, A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 453-485.
- BenchChem. (n.d.). Technical Guide: Synthesis of 4-(Azepan-2-ylmethyl)morpholine.
- MDPI. (n.d.). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]
- 7. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | Current methodologies to the analysis of morphine and its metabolites in biological matrices [frontiersin.org]
- 11. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]
- 12. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices [mdpi.com]
- 14. uab.edu [uab.edu]
- 15. admeshop.com [admeshop.com]
- 16. lnhlifesciences.org [lnhlifesciences.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 19. enamine.net [enamine.net]
- 20. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Plasma Protein Binding Assay [visikol.com]
- 22. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 23. m.youtube.com [m.youtube.com]
- 24. dctd.cancer.gov [dctd.cancer.gov]
Application Notes and Protocols for the Development of 4-(Morpholin-4-yl)azepane Analogs with Improved Potency
Abstract
This technical guide provides a comprehensive framework for the design, synthesis, and evaluation of novel analogs of 4-(Morpholin-4-yl)azepane aimed at improving biological potency. While this compound is a structurally intriguing molecule combining two key pharmacophores, publicly available data on its specific biological activity is limited[1]. This document, therefore, presents a strategic approach assuming the compound has been identified as a screening hit with moderate affinity for a therapeutically relevant CNS target, such as the sigma-1 (σ1) receptor or the dopamine D4 (D4) receptor. Both receptors are implicated in a range of neurological and psychiatric disorders, making them attractive targets for drug discovery. The protocols and methodologies detailed herein are designed to guide researchers through a systematic lead optimization campaign, from initial structural modifications to robust in vitro potency assessment.
Introduction: The Rationale for Analog Development
The azepane scaffold is a seven-membered heterocyclic ring that offers a unique three-dimensional architecture, which is increasingly recognized for its potential in drug discovery.[2] Its conformational flexibility can be advantageous for optimizing interactions with biological targets.[3] The morpholine moiety is a well-established pharmacophore in medicinal chemistry, often incorporated to enhance aqueous solubility, metabolic stability, and to serve as a key binding element.[4][5] The combination of these two motifs in this compound presents a promising starting point for the development of novel therapeutics.
This guide will proceed under the working hypothesis that this compound has been identified as a modest antagonist of the sigma-1 (σ1) receptor, a unique transmembrane protein that functions as a molecular chaperone and is a target for conditions like neuropathic pain and neurodegenerative diseases.[6][7] The objective is to systematically explore the structure-activity relationship (SAR) around this scaffold to enhance its potency.
Strategic Pathways for Analog Synthesis
The core of this lead optimization program lies in the systematic functionalization of the this compound scaffold. The primary avenues for analog generation will focus on substitutions at the azepane ring, as this is most likely to allow for the exploration of new binding interactions within the receptor pocket.
General Synthetic Workflow
A generalized synthetic workflow for generating analogs is depicted below. This involves the preparation of a key intermediate, a protected 4-oxoazepane, which can then be diversified through various chemical transformations.
Caption: Generalized synthetic workflow for this compound analogs.
Protocol: Synthesis of a Key Intermediate - tert-butyl 4-(morpholino)azepane-1-carboxylate
This protocol describes the synthesis of a key intermediate where the azepane nitrogen is protected, allowing for subsequent modifications at other positions of the ring.
Materials:
-
tert-butyl 4-oxoazepane-1-carboxylate
-
Morpholine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
To a solution of tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) in DCM, add morpholine (1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield tert-butyl 4-(morpholino)azepane-1-carboxylate.
Strategies for Diversification of the Azepane Ring
With the key intermediate in hand, several strategies can be employed to introduce diversity to the azepane ring.
-
Alkylation: The carbon atoms of the azepane ring can be functionalized through various C-H activation or metallation strategies.[3]
-
Ring Expansion/Contraction: More advanced techniques can be used to modify the core scaffold itself, although these are generally more complex synthetic undertakings.[8][9]
-
Substitution at other positions: Synthesis of polysubstituted azepanes can be achieved through multi-step sequences involving stereoselective additions.[10][11]
The following table outlines a hypothetical set of initial analogs to be synthesized, targeting different positions on the azepane ring to probe the SAR.
| Analog ID | Modification | Rationale |
| AZM-001 | Methyl group at C-2 | Probes for small hydrophobic pockets near the morpholine moiety. |
| AZM-002 | Phenyl group at C-3 | Explores potential for pi-stacking or larger hydrophobic interactions. |
| AZM-003 | Hydroxyl group at C-5 | Introduces a hydrogen bond donor/acceptor to interact with polar residues. |
| AZM-004 | Fluorine at C-3 | Acts as a bioisostere for hydrogen and can modulate pKa and metabolic stability. |
In Vitro Potency Determination: Protocols and Assays
Once the analogs have been synthesized and purified, their potency must be assessed. For our hypothetical target, the sigma-1 receptor, radioligand binding assays are a standard method for determining affinity.[12][13]
Primary Assay: Sigma-1 Receptor Radioligand Binding Assay
This assay measures the ability of the test compound to displace a radiolabeled ligand from the sigma-1 receptor.
Materials:
-
Guinea pig brain membrane homogenates (source of sigma-1 receptors)
-
[³H]-(+)-pentazocine (radioligand)
-
Haloperidol (positive control for displacement)
-
Test compounds (analogs of this compound)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
96-well filter plates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (haloperidol).
-
In a 96-well plate, add the Tris-HCl buffer, guinea pig brain membrane homogenate, and the test compound or control.
-
Add [³H]-(+)-pentazocine to each well to initiate the binding reaction.
-
Incubate the plates at 37°C for 150 minutes.
-
Terminate the incubation by rapid filtration through the filter plates, followed by washing with ice-cold Tris-HCl buffer to separate bound from free radioligand.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Secondary Assay: Functional Assay (e.g., BRET-based Homomer Assay)
To determine if the high-affinity compounds are agonists or antagonists, a functional assay is necessary. For the sigma-1 receptor, a Bioluminescence Resonance Energy Transfer (BRET) assay can be used to measure changes in receptor oligomerization, which is modulated by ligand binding.[6][14] Antagonists tend to stabilize sigma-1 receptor multimers, leading to an increased BRET signal.[6]
Caption: Workflow for in vitro screening of this compound analogs.
Data Interpretation and Structure-Activity Relationship (SAR)
The data from the binding and functional assays will be used to build a structure-activity relationship model. The goal is to identify which structural modifications lead to increased potency and the desired functional activity (in this case, antagonism).
Hypothetical SAR Data Table:
| Analog ID | Modification | Ki (nM) - σ1 Receptor | Functional Activity (BRET) |
| Parent | None | 550 | Weak Antagonist |
| AZM-001 | Methyl at C-2 | 275 | Antagonist |
| AZM-002 | Phenyl at C-3 | 850 | Weak Antagonist |
| AZM-003 | Hydroxyl at C-5 | 120 | Potent Antagonist |
| AZM-004 | Fluorine at C-3 | 450 | Antagonist |
-
A small hydrophobic group at C-2 (AZM-001) is tolerated and slightly improves potency.
-
A large hydrophobic group at C-3 (AZM-002) is detrimental to binding.
-
A hydrogen bond donor/acceptor at C-5 (AZM-003) significantly enhances potency, suggesting a key interaction in the binding pocket.
-
A fluorine at C-3 (AZM-004) offers a modest improvement over the parent compound.
These initial findings would guide the next round of analog design, focusing on further exploration of substitutions at the C-5 position.
Conclusion
This application note provides a detailed, albeit based on a hypothetical starting point, guide for the development of analogs of this compound with improved potency. By employing systematic synthetic strategies and robust in vitro screening protocols, researchers can effectively navigate the lead optimization process. The iterative cycle of design, synthesis, and testing is crucial for elucidating the structure-activity relationship and ultimately identifying potent and selective drug candidates.
References
-
Moody, C. J., & Nortcliffe, A. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730-2735. [Link]
-
Gevorgyan, V., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5263. [Link]
-
Moody, C. J., & Nortcliffe, A. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. [Link]
-
Moody, C. J., & Nortcliffe, A. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. ResearchGate. [Link]
-
Coldham, I., & Gao, J. (2005). Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence. Journal of the American Chemical Society, 127(47), 16767-16773. [Link]
-
Charishma, S., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research, 3(4), 111-118. [Link]
-
Coldham, I., & Gao, J. (2005). Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation−Conjugate Addition Sequence. Journal of the American Chemical Society, 127(47), 16767-16773. [Link]
-
Leonori, D., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]
-
Colabufo, N. A., et al. (2009). In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. Central Nervous System Agents in Medicinal Chemistry, 9(3), 161-171. [Link]
-
Sakya, S. M., et al. (2012). Synthesis of 4-azepanones and heteroaromatic-fused azepines. Tetrahedron Letters, 53(7), 723-725. [Link]
-
Yano, H., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. ResearchGate. [Link]
-
Leonori, D., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]
-
Innoprot. (n.d.). D4 Dopamine Receptor Assay. Innoprot. Retrieved January 19, 2026, from [Link]
-
Yano, H., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PLoS ONE, 13(1), e0191251. [Link]
-
Rossi, M., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences, 24(17), 13241. [Link]
-
Roth, B. L., et al. (2017). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 60(13), 5754-5779. [Link]
-
Zheng, J., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry, 270, 116390. [Link]
-
Al-Hilal, M., et al. (2023). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Pharmaceuticals, 16(10), 1461. [Link]
-
Keck, T. M., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure-Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3722-3740. [Link]
-
Keck, T. M., et al. (2019). New high-affinity D4R-selective ligands as Pharmacological Tools to study substance use disorder. FASEB Journal, 33(S1), 467.4-467.4. [Link]
-
PubChem. (n.d.). This compound. PubChem. Retrieved January 19, 2026, from [Link]
-
Charishma, S., et al. (2025). Structure-Activity Relationships of Azepine-Based Drug Candidates. ResearchGate. [Link]
-
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
Wikström, H., et al. (2002). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 45(15), 3280-3291. [Link]
-
Zheng, J., et al. (2024). Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors. ResearchGate. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]
-
PubChem. (n.d.). 4,6,6-Trimethyl-7-morpholin-4-yl-1,4-oxazepane. PubChem. Retrieved January 19, 2026, from [Link]
-
Tzara, A., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Biomolecular Structure & Dynamics, 41(22), 11135-11155. [Link]
-
Al-Qaisi, D., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(3), 1634-1644. [Link]
Sources
- 1. PubChemLite - this compound (C10H20N2O) [pubchemlite.lcsb.uni.lu]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jopir.in [jopir.in]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 6. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 9. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(Morpholin-4-yl)azepane as a Potential Sigma-1 Receptor Antagonist
Introduction: The Sigma-1 Receptor as a Therapeutic Target
The sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface.[1] It plays a crucial role in cellular stress responses and modulates a variety of signaling pathways, including calcium signaling through the IP3 receptor. The σ1R has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including neuropathic pain, neurodegenerative diseases, and depression.[2][3][4] Antagonism of the σ1R has been shown to produce analgesic effects in preclinical models of inflammatory and neuropathic pain, making the development of novel and selective σ1R antagonists a significant area of research.[4][5][6]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the evaluation of 4-(Morpholin-4-yl)azepane, a novel compound with structural motifs suggesting potential interaction with the sigma-1 receptor. While no specific biological data for this compound is currently published[7], this guide outlines the necessary protocols to synthesize, characterize, and validate its potential as a sigma-1 receptor antagonist. The methodologies described are based on established principles and techniques in pharmacology and medicinal chemistry.
Chemical Properties and Synthesis of this compound
The structure of this compound combines a morpholine ring, known to improve pharmacokinetic properties of drug candidates, and an azepane moiety, a seven-membered saturated nitrogen-containing ring found in various biologically active compounds.[8][9]
Predicted Physicochemical Properties
Based on its constituent functional groups, the following physicochemical properties for this compound can be predicted:
| Property | Predicted Value | Rationale |
| Molecular Formula | C10H20N2O | Based on the chemical structure.[7] |
| Molecular Weight | 184.28 g/mol | Calculated from the molecular formula. |
| pKa | 7.5 - 8.5 | Influenced by the basic nitrogen atoms of the morpholine and azepane rings.[8] |
| LogP | 1.5 - 2.5 | Indicates moderate lipophilicity, suggesting potential for blood-brain barrier permeability.[8] |
| Solubility | Soluble in polar organic solvents | Expected to be soluble in solvents like alcohols and acetone.[8] |
Proposed Synthesis: Reductive Amination
A plausible and efficient method for the synthesis of this compound is through the reductive amination of azepan-4-one with morpholine. This widely used reaction for C-N bond formation offers a straightforward route to the target compound.
Caption: Synthetic workflow for this compound.
-
Reaction Setup: To a solution of azepan-4-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add morpholine (1.1 eq) and a catalytic amount of acetic acid.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), portion-wise to the reaction mixture. Continue stirring at room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Characterization of Sigma-1 Receptor Antagonism
A series of in vitro assays are essential to determine the binding affinity and functional activity of this compound at the sigma-1 receptor.
Radioligand Binding Assay: Determining Binding Affinity (Ki)
This assay measures the ability of the test compound to displace a known radiolabeled sigma-1 receptor ligand from its binding site.
Caption: Workflow for the sigma-1 receptor radioligand binding assay.
-
Membrane Preparation: Prepare membrane homogenates from a tissue source rich in sigma-1 receptors, such as guinea pig brain.
-
Assay Buffer: Use a suitable buffer, for example, 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a selective sigma-1 receptor radioligand (e.g., -pentazocine) and a range of concentrations of this compound.[10][11]
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known sigma-1 receptor ligand, such as haloperidol.[10]
-
Filtration: After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Functional Assays: Assessing Antagonist Activity
While there is no universally accepted in vitro functional assay for sigma-1 receptors that directly measures a downstream signaling event in the same way as for GPCRs[12], several methods can be employed to infer antagonist activity.
The sigma-1 receptor is known to modulate intracellular calcium signaling.[1] This assay assesses the ability of the test compound to block the potentiation of calcium release induced by a sigma-1 receptor agonist.
-
Cell Culture: Use a cell line endogenously expressing the sigma-1 receptor (e.g., SH-SY5Y neuroblastoma cells).
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with a known sigma-1 receptor agonist (e.g., PRE-084) in the presence of a sub-maximal concentration of an IP3-generating agonist (e.g., bradykinin or carbachol).
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Determine the ability of this compound to inhibit the agonist-induced potentiation of calcium release and calculate an IC50 value.
In Vivo Evaluation of this compound
In vivo studies are critical to evaluate the therapeutic potential and safety profile of this compound. Preclinical models of neuropathic pain are particularly relevant for potential sigma-1 receptor antagonists.[5][13]
Neuropathic Pain Models
Several well-established rodent models can be used to assess the anti-allodynic and anti-hyperalgesic effects of the compound.
-
Chronic Constriction Injury (CCI) Model: This model involves loose ligation of the sciatic nerve, leading to the development of mechanical allodynia and thermal hyperalgesia.
-
Spared Nerve Injury (SNI) Model: This model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, resulting in a robust and long-lasting neuropathic pain state.
-
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model: Administration of chemotherapeutic agents like oxaliplatin or paclitaxel can induce neuropathic pain, mimicking a common clinical scenario.[14]
Caption: Workflow for in vivo evaluation in a neuropathic pain model.
-
Acclimatization: Acclimatize the animals to the testing environment and procedures.
-
Baseline Measurement: Establish baseline pain thresholds before and after the induction of neuropathy.
-
Mechanical Allodynia: Use von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia: Use a radiant heat source (Hargreaves apparatus) applied to the plantar surface of the hind paw to measure the paw withdrawal latency.
-
-
Drug Administration: Administer this compound via a suitable route (e.g., intraperitoneal or oral) at various doses. Include a vehicle control group.
-
Post-Dose Measurement: Assess mechanical and thermal sensitivity at multiple time points after drug administration.
-
Data Analysis: Analyze the data to determine the dose-dependent effects of the compound on reversing neuropathic pain behaviors.
Assessment of Potential Side Effects
It is crucial to evaluate potential central nervous system side effects, such as motor impairment and sedation.
-
Rotarod Test: This test assesses motor coordination and balance. Animals are placed on a rotating rod, and the latency to fall is measured. A decrease in performance may indicate motor impairment.[5]
-
Open Field Test: This test can be used to assess general locomotor activity and anxiety-like behavior.
Conclusion
The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of this compound as a potential sigma-1 receptor antagonist. By following these established methodologies, researchers can systematically investigate the pharmacological profile of this novel compound and determine its therapeutic potential for the treatment of neuropathic pain and other CNS disorders. The combination of the morpholine and azepane scaffolds presents an intriguing chemical entity for exploration in the context of sigma-1 receptor modulation.
References
-
Castillo, M., et al. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 24(3), 1997. [Link]
-
National Center for Biotechnology Information (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. Outbreak.info. [Link]
-
Pokreisz, P., et al. (2021). Targeting sigma-1 receptor signaling by endogenous ligands for cardioprotection. Expert Opinion on Therapeutic Targets, 25(1), 35-45. [Link]
-
PubMed (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. [Link]
-
Wikipedia contributors. (2024, January 12). Sigma-1 receptor. In Wikipedia, The Free Encyclopedia. [Link]
-
Sahn, J. J., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Pharmaceuticals, 15(1), 63. [Link]
-
Vavers, E., et al. (2021). The activity of selective sigma-1 receptor ligands in seizure models in vivo. Pharmacological Reports, 73(4), 1146-1155. [Link]
-
Abadi, Y. M., et al. (2024). Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. ACS Pharmacology & Translational Science. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 56924585, this compound. [Link]
-
Meana, J. J., et al. (2020). Sigma 1 Receptor Antagonists Inhibit Manic-Like Behaviors in Two Congenital Strains of Mice. International Journal of Neuropsychopharmacology, 23(11), 754-764. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 335965, 4,6,6-Trimethyl-7-morpholin-4-yl-1,4-oxazepane. [Link]
-
Al-Ghananeem, A. M., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 964-985. [Link]
-
Sahn, J. J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. eLife, 7, e33850. [Link]
-
Prezzavento, O., et al. (2020). Sigma-1 receptor antagonists: promising players in fighting neuropathic pain. Pharmaceutical Patent Analyst, 9(3), 77-85. [Link]
-
Liljefors, T., et al. (2002). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 45(10), 2074-2085. [Link]
-
Bruna, J., et al. (2018). Efficacy of a Novel Sigma-1 Receptor Antagonist for Oxaliplatin-Induced Neuropathy: A Randomized, Double-Blind, Placebo-Controlled Phase IIa Clinical Trial. Neurotherapeutics, 15(4), 1087-1097. [Link]
-
PharmaCompass. (n.d.). The Chemical Properties and Applications of Azepane. [Link]
-
Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]
-
Díaz, J. L., et al. (2009). Selective sigma-1 (sigma1) receptor antagonists: emerging target for the treatment of neuropathic pain. Central Nervous System Agents in Medicinal Chemistry, 9(3), 172-183. [Link]
-
Gleave, R. J., et al. (1995). Hexahydro-1,4-oxazepines. Part 1. Synthesis by morpholine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-8. [Link]
-
Rossi, D., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 10(10), 1436-1441. [Link]
-
Kumar, R., et al. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Mini-Reviews in Organic Chemistry, 17(5), 534-559. [Link]
-
Abadi, Y. M., et al. (2025). Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review. Journal of Clinical Medicine, 14(7), 2234. [Link]
-
PharmaCompass. (n.d.). Azepane. [Link]
-
Sahn, J. J., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Pharmaceuticals, 15(1), 63. [Link]
Sources
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. outbreak.info [outbreak.info]
- 3. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma-1 receptor antagonists: promising players in fighting neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use | MDPI [mdpi.com]
- 6. Selective sigma-1 (sigma1) receptor antagonists: emerging target for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C10H20N2O) [pubchemlite.lcsb.uni.lu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of a Novel Sigma-1 Receptor Antagonist for Oxaliplatin-Induced Neuropathy: A Randomized, Double-Blind, Placebo-Controlled Phase IIa Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-(Morpholin-4-yl)azepane
Abstract
This technical guide provides a comprehensive framework of proposed analytical methodologies for the accurate and robust quantification of 4-(Morpholin-4-yl)azepane. As a novel heterocyclic compound incorporating both morpholine and azepane scaffolds, it represents a molecule of interest for pharmaceutical development and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document presents a series of detailed, scientifically-grounded protocols developed from first principles and extensive experience with analogous structures, particularly secondary and tertiary cyclic amines.[1][2] The methods described herein, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, are designed to be robust, reproducible, and compliant with stringent regulatory standards such as those outlined by the International Conference on Harmonisation (ICH).[3][4][5][6]
Introduction: The Analytical Imperative for this compound
This compound is a bifunctional heterocyclic compound featuring a saturated seven-membered azepane ring and a morpholine moiety. Such structures are of significant interest in drug discovery, where the morpholine group can enhance pharmacokinetic properties and the azepane scaffold provides a flexible, three-dimensional framework for receptor interaction. The precise quantification of this molecule is paramount throughout the drug development lifecycle, from purity assessment of the active pharmaceutical ingredient (API) to its determination in complex biological matrices for pharmacokinetic and metabolic studies.
This guide is structured to provide researchers, analytical scientists, and quality control professionals with the foundational knowledge and practical protocols to establish reliable quantitative assays for this compound. The causality behind each experimental choice is explained to empower the user to adapt and troubleshoot these methods effectively.
Predicted Physicochemical Properties of this compound
A theoretical analysis of the molecule's structure informs the selection of appropriate analytical techniques.
| Property | Predicted Value/Characteristic | Rationale & Analytical Implication |
| Molecular Formula | C₁₀H₂₀N₂O | --- |
| Molecular Weight | 184.28 g/mol | Influences mass spectrometry parameters. |
| pKa (most basic) | ~9.0 - 10.0 (Azepane N-H) | The secondary amine on the azepane ring is predicted to be the most basic site. This dictates that at physiological or acidic pH, the molecule will be protonated (cationic). This is a critical consideration for sample preparation (SPE) and chromatographic retention mechanisms. |
| pKa (second) | ~7.5 - 8.5 (Morpholine N) | The tertiary amine of the morpholine is less basic. Controlling pH is essential for consistent chromatographic behavior. |
| Predicted LogP | ~1.2 ± 0.5 | Indicates moderate lipophilicity but high polarity, suggesting it will be soluble in polar organic solvents and aqueous acidic solutions. Retention on standard C18 columns may be limited, making techniques like HILIC or derivatization viable alternatives. |
| Chromophore | None | The molecule lacks a significant UV-absorbing chromophore. UV detection will be limited to low wavelengths (e.g., 200-215 nm), which may lack specificity. Mass spectrometry is the preferred detection method for high sensitivity and specificity. |
Method 1: Reversed-Phase HPLC with UV Detection for Purity and Assay
This method is proposed for routine quality control, such as the determination of purity and assay of the bulk drug substance. The primary challenge for a basic, polar amine on a traditional silica-based reversed-phase column is poor peak shape (tailing) due to interactions between the protonated amine and acidic silanol groups on the stationary phase. Our protocol is designed to mitigate these effects.
Expertise & Causality: The "Why" Behind the Method
-
Column Choice: A modern, end-capped C18 column is selected to minimize the number of free silanol groups available for undesirable interactions.
-
Mobile Phase pH: The mobile phase is buffered to a slightly acidic pH (e.g., pH 3.0-4.0). At this pH, the analyte's amine groups are consistently protonated, which prevents peak splitting that can occur when operating near a pKa. More importantly, the acidic conditions suppress the ionization of residual silanol groups on the stationary phase, drastically reducing peak tailing and improving chromatographic efficiency.
-
Ion-Pairing Reagent (Optional): For particularly challenging separations or older columns, a small concentration of an ion-pairing reagent like trifluoroacetic acid (TFA) can be used. TFA pairs with the protonated analyte, forming a more hydrophobic complex that enhances retention. However, it can suppress MS signals and is difficult to remove from the column, so it is used judiciously.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.
-
Chromatographic Conditions:
Parameter Condition Column C18, 250 x 4.6 mm, 5 µm (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18) Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 5% B to 60% B over 15 minutes, hold for 2 min, return to 5% B and equilibrate for 5 min Flow Rate 1.0 mL/min Column Temperature 35 °C Detection Wavelength 210 nm | Injection Volume | 10 µL |
-
Standard & Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of 50:50 Acetonitrile:Water.
-
Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL). Use Mobile Phase A as the diluent.
-
Sample Preparation: Dissolve the test sample in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
-
Logical Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of this compound.
Validation Data Summary (ICH Guidelines)
The following table outlines the typical parameters and acceptance criteria for validating this type of HPLC method for API assay and impurity quantification, as mandated by ICH guidelines.[3][4][6][7]
| Validation Parameter | Acceptance Criteria (Assay) | Acceptance Criteria (Impurities) |
| Specificity | No interference from blank/placebo at the analyte's retention time. | Peak purity must pass. Resolution > 2.0 between adjacent peaks. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 |
| Range | 80-120% of the target concentration. | Reporting Limit to 120% of specification. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 90.0% - 110.0% |
| Precision (%RSD) | Repeatability (Intra-day) ≤ 1.0%; Intermediate Precision (Inter-day) ≤ 2.0% | Repeatability ≤ 5.0%; Intermediate Precision ≤ 10.0% |
| Limit of Quantitation (LOQ) | Not applicable | S/N ratio ≥ 10. Must be at or below the reporting threshold. |
| Limit of Detection (LOD) | Not applicable | S/N ratio ≥ 3. |
| Robustness | %RSD ≤ 2.0% after deliberate small changes in method parameters (e.g., pH, flow rate). | Consistent detection of impurities. |
Method 2: LC-MS/MS for High-Sensitivity Bioanalysis
For quantifying this compound in biological matrices like plasma or urine, LC-MS/MS is the gold standard due to its unparalleled sensitivity and selectivity. This method is essential for pharmacokinetic (PK) studies.
Expertise & Causality: The "Why" Behind the Method
-
Ionization: Electrospray Ionization (ESI) in positive mode is chosen. The two basic nitrogen atoms in the molecule are readily protonated in the acidic mobile phase, forming a stable [M+H]⁺ precursor ion.
-
Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exquisite selectivity. The [M+H]⁺ ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific, stable fragment ions are monitored in the third quadrupole (Q3). This process filters out nearly all matrix interferences, allowing for quantification at very low levels (pg/mL to ng/mL).
-
Sample Preparation: Biological samples require cleanup to remove proteins and phospholipids that can interfere with the analysis and damage the instrument. Protein precipitation is a fast, simple method suitable for initial studies.[8] For cleaner extracts and better sensitivity, Solid-Phase Extraction (SPE) is the preferred method. A mixed-mode cation exchange SPE sorbent would be ideal, as it can retain the protonated analyte while allowing neutral and acidic interferences to be washed away.[9][10][11][12]
Experimental Protocol: LC-MS/MS
-
Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
LC Conditions:
Parameter Condition Column C18, 50 x 2.1 mm, 1.8 µm (for fast analysis) Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 2% B to 95% B over 3 minutes, hold for 0.5 min, return to 2% B and equilibrate for 1 min Flow Rate 0.4 mL/min Column Temperature 40 °C | Injection Volume | 5 µL |
-
MS/MS Conditions (Hypothetical):
-
Precursor Ion ([M+H]⁺): m/z 185.2
-
Product Ions (MRM transitions): A full scan and product ion scan would be performed on the reference standard to determine the optimal transitions. Plausible fragments would arise from the cleavage of the morpholine or azepane ring. For example:
-
Transition 1 (Quantifier): 185.2 → 86.1 (corresponding to the morpholinomethyl cation)
-
Transition 2 (Qualifier): 185.2 → 100.1 (corresponding to a fragment of the azepane ring)
-
-
Ionization Mode: ESI Positive
-
Collision Energy: To be optimized for each transition (typically 15-30 eV).
-
-
Sample Preparation (Plasma - Protein Precipitation):
-
To 50 µL of plasma sample/standard/QC, add 150 µL of ice-cold Acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial or 96-well plate for injection.
-
Logical Workflow for LC-MS/MS Bioanalysis
Caption: Derivatization of the secondary amine for GC-MS analysis.
Experimental Protocol: GC-MS
-
Instrumentation: GC system with a split/splitless injector coupled to a mass spectrometer.
-
Derivatization Procedure:
-
Evaporate an aliquot of the sample extract (dissolved in a non-protic solvent like Dichloromethane) to dryness under a stream of nitrogen.
-
Add 100 µL of Pyridine and 50 µL of Propyl Chloroformate.
-
Vortex and heat at 60 °C for 30 minutes.
-
Cool to room temperature. Add 200 µL of water and 200 µL of Hexane.
-
Vortex and allow layers to separate.
-
Inject 1 µL of the upper Hexane layer into the GC-MS.
-
-
GC-MS Conditions:
Parameter Condition Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness Injector Temp 280 °C (Splitless mode) Carrier Gas Helium, 1.2 mL/min constant flow Oven Program Start at 100 °C, hold 1 min. Ramp at 20 °C/min to 300 °C, hold 5 min. MS Transfer Line 290 °C MS Source Temp 230 °C Ionization Electron Impact (EI), 70 eV | Scan Range | m/z 40-500 |
Considerations for Chiral Separation
The structure of this compound is achiral. However, if the synthesis involves precursors with stereocenters or if derivatives are created at a prochiral position, enantiomers or diastereomers could be formed. In such cases, chiral HPLC would be required.
-
Principle: Chiral separation is achieved using a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. [13][14]* Recommended Approach: For amine-containing compounds, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective. [14]The separation can be performed in normal-phase (e.g., Hexane/Ethanol), polar organic (e.g., Acetonitrile/Methanol), or reversed-phase modes. Method development is largely empirical and involves screening different CSPs and mobile phase combinations. [13]
Conclusion
This document provides a detailed and scientifically justified set of starting protocols for the quantitative analysis of this compound. While direct experimental data is not yet published, these proposed methods are based on extensive experience with analogous chemical structures and established analytical principles. The HPLC-UV method is recommended for routine purity and assay testing. For high-sensitivity quantification in complex biological matrices, the LC-MS/MS method offers the necessary selectivity and low detection limits. Finally, the GC-MS method with derivatization serves as an excellent orthogonal technique for identity confirmation. Each protocol is a self-validating system when executed in accordance with ICH guidelines, ensuring the generation of reliable, accurate, and reproducible data critical for advancing pharmaceutical research and development.
References
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
K. Dongala, et al. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Royal Society of Chemistry. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
VTechWorks - Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]
-
ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. [Link]
-
Vietnam Journal of Food Control. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). [Link]
-
Whitman People. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]
-
MDPI. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. [Link]
-
PubMed. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. [Link]
-
Shenyang East Chemical Science-Tech Co., Ltd. (2023). Liquid phase method for morpholine. [Link]
-
ACS Publications - American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. [Link]
-
Micromass. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]
-
ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]
-
Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. [Link]
-
ResearchGate. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. [Link]
-
PMC - NIH. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
PMC - NIH. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
Sources
- 1. GCMS Section 6.15 [people.whitman.edu]
- 2. mdpi.com [mdpi.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. actascientific.com [actascientific.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 4-(Morpholin-4-yl)azepane
A Senior Application Scientist's Guide to Unlocking the Therapeutic Potential of a Novel Scaffold
Abstract
This document provides a comprehensive guide for the utilization of 4-(Morpholin-4-yl)azepane and its analogs in high-throughput screening (HTS) campaigns aimed at novel drug discovery. Drawing upon established principles of HTS, assay development, and hit validation, we present a detailed framework for identifying and characterizing the bioactivity of this promising heterocyclic scaffold. While direct HTS data for this compound is not yet prevalent in published literature, the morpholine and azepane moieties are well-represented in numerous approved therapeutics, suggesting a high potential for biological activity.[1][2][3][4] This guide will therefore use a closely related analog, 4-(Azepan-2-ylmethyl)morpholine, and its hypothesized activity as a selective sigma-1 (σ1) receptor antagonist, as a representative case study to illustrate the principles and protocols of a robust HTS workflow.[5]
Introduction: The Rationale for Screening this compound
The convergence of the morpholine and azepane rings within a single molecule presents a unique three-dimensional chemical space for exploration in drug discovery.[1] The morpholine ring is a privileged scaffold, often incorporated to enhance aqueous solubility and metabolic stability, while the flexible seven-membered azepane ring provides a versatile backbone for interaction with a variety of biological targets.[4][6] Azepane-based compounds have demonstrated a wide range of pharmacological activities and are present in over 20 FDA-approved drugs.[3]
Given the therapeutic relevance of these individual heterocycles, the combined this compound scaffold is a compelling candidate for HTS campaigns. A plausible and high-value target for such a scaffold is the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders. The following sections will detail a hypothetical HTS campaign to identify modulators of the σ1 receptor from a library containing this compound and its derivatives.
Hypothetical Target and Assay Principle: A Competitive Binding Assay for the Sigma-1 Receptor
For our illustrative HTS campaign, we will focus on identifying compounds that bind to the σ1 receptor. A competitive binding assay is a robust and widely used format for this purpose.
Principle: The assay measures the ability of a test compound (e.g., this compound) to displace a known, high-affinity radiolabeled or fluorescently-labeled ligand from the σ1 receptor. A decrease in the signal from the labeled ligand indicates that the test compound is binding to the receptor.
Key Reagents:
-
Source of σ1 Receptor: A stable cell line (e.g., HEK293) overexpressing the human σ1 receptor, or purified receptor protein.
-
Labeled Ligand: A high-affinity σ1 receptor ligand, such as -pentazocine or a fluorescently-tagged equivalent.
-
Test Compound: this compound, prepared in a suitable solvent (typically DMSO).
-
Assay Buffer: A buffered solution optimized for receptor-ligand binding.
Assay Development and Miniaturization
The successful transition of an assay to a high-throughput format is critical for screening large compound libraries.[7][8] This involves miniaturization to reduce reagent costs and optimization of assay parameters to ensure robustness and reproducibility.[9][10]
3.1. Miniaturization to 384-Well Format: The assay will be miniaturized from a 96-well to a 384-well plate format to increase throughput and conserve reagents.[9] This requires precise liquid handling capabilities, typically achieved with automated robotic systems.[11][12]
3.2. Optimization of Reagent Concentrations:
-
Receptor Concentration: The optimal concentration of the σ1 receptor source will be determined to provide a robust signal window.
-
Labeled Ligand Concentration: The concentration of the labeled ligand will be optimized to be at or below its dissociation constant (Kd) to ensure sensitive detection of competitive binding.
3.3. Establishing Assay Performance Metrics: The robustness of the assay is quantified by the Z'-factor, a statistical parameter that reflects the separation between positive and negative controls.[13] A Z'-factor greater than 0.5 is generally considered indicative of an excellent assay for HTS.[9]
| Parameter | Description | Target Value |
| Signal-to-Background (S/B) | Ratio of the signal from the positive control (labeled ligand only) to the negative control (non-specific binding). | > 5 |
| Signal-to-Noise (S/N) | Ratio of the mean signal to its standard deviation. | > 10 |
| Z'-Factor | A measure of the statistical separation of the positive and negative controls. | > 0.5 |
| DMSO Tolerance | The maximum concentration of DMSO that does not significantly affect assay performance. | ≤ 1% |
High-Throughput Screening Protocol
The following is a step-by-step protocol for a primary HTS campaign to screen a compound library for binders to the σ1 receptor.
4.1. Plate Mapping and Compound Handling:
-
A 384-well plate map will be designed to include test compounds, positive controls (labeled ligand only), and negative controls (labeled ligand with a known high-affinity unlabeled σ1 receptor ligand).
-
The compound library, including this compound, will be formatted in 384-well plates at a stock concentration (e.g., 10 mM in 100% DMSO).
-
Automated liquid handlers will be used to transfer a small volume of each compound stock to the assay plates, resulting in a final assay concentration of 10 µM in 0.1% DMSO.[9]
4.2. Assay Procedure:
-
Compound Dispensing: Use an automated liquid handler to dispense test compounds and controls into the 384-well assay plates.
-
Receptor Addition: Add the optimized concentration of the σ1 receptor preparation to all wells.
-
Labeled Ligand Addition: Add the optimized concentration of the labeled ligand to all wells.
-
Incubation: Incubate the plates at room temperature for a predetermined time to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plates using a suitable plate reader (e.g., a scintillation counter for radiolabeled ligands or a fluorescence plate reader for fluorescent ligands).
4.3. Data Acquisition: The raw data from the plate reader will be captured and uploaded to a data management system for analysis.[9]
Data Analysis and Hit Identification
The goal of data analysis is to identify "hits"—compounds that exhibit a statistically significant and reproducible effect in the assay.[14][15]
5.1. Data Normalization: Raw data will be normalized to account for plate-to-plate and well-to-well variability. A common method is to calculate the percent inhibition for each test compound relative to the positive and negative controls on the same plate.
5.2. Hit Selection Criteria: A hit selection threshold will be established based on the distribution of the screening data. A common approach is to define a hit as a compound that produces an effect greater than three standard deviations from the mean of the control wells.
5.3. Visualizing the HTS Workflow:
Caption: High-Throughput Screening Workflow.
Hit Confirmation and Validation
Initial hits from the primary screen require further validation to confirm their activity and eliminate false positives.[16]
6.1. Hit Re-testing: Hits will be re-tested under the same assay conditions to confirm their activity.
6.2. Dose-Response Curves: Confirmed hits will be tested over a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).
6.3. Orthogonal Assays: To rule out assay artifacts, hits should be tested in an orthogonal assay that uses a different detection method or principle.[16] For example, a cell-based functional assay that measures a downstream signaling event mediated by the σ1 receptor could be used.
6.4. Preliminary Structure-Activity Relationship (SAR) Analysis: The screening data will be analyzed to identify any preliminary structure-activity relationships.[9] This involves looking for trends in activity among structurally related compounds in the hit list.
Hypothetical Sigma-1 Receptor Signaling Pathway
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 10. pharmtech.com [pharmtech.com]
- 11. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. drugtargetreview.com [drugtargetreview.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Morpholin-4-yl)azepane
Welcome to the technical support center for the synthesis of 4-(Morpholin-4-yl)azepane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) related to this synthesis. Our aim is to equip you with the scientific rationale and practical steps to overcome common challenges encountered in the laboratory.
Troubleshooting Guide: Navigating the Synthesis of this compound
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the critical reductive amination step.
Issue 1: Low to No Conversion During Reductive Amination of 4-Oxoazepane with Morpholine
Question: I am attempting a reductive amination between an N-protected 4-oxoazepane (e.g., N-Boc-4-oxoazepane) and morpholine, but I am observing very low conversion to the desired product. What are the likely causes and how can I resolve this?
Answer:
Low conversion in the reductive amination of a cyclic ketone with morpholine is a common challenge. This is often due to a combination of factors related to the nucleophilicity of morpholine and the reactivity of the ketone.
Underlying Causes:
-
Reduced Nucleophilicity of Morpholine: Morpholine is a secondary amine, and its lone pair of electrons on the nitrogen atom is less available for nucleophilic attack compared to more basic amines. This can slow down the initial formation of the iminium ion, which is a key intermediate in the reaction.
-
Steric Hindrance: The cyclic nature of both the 4-oxoazepane and morpholine can introduce steric hindrance, further impeding the approach of the amine to the carbonyl carbon.
-
Unfavorable Equilibrium: The formation of the hemiaminal and its subsequent dehydration to the iminium ion are reversible steps. If the equilibrium does not favor the formation of the iminium ion, the reaction will not proceed efficiently.
Troubleshooting Strategies:
-
Choice of Reducing Agent:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the preferred reducing agent for reductive aminations. It is mild enough not to reduce the ketone starting material but is effective at reducing the iminium ion as it is formed. This helps to drive the reaction forward.
-
Sodium cyanoborohydride (NaBH₃CN): This is another common choice, but it is more toxic and can be less effective for challenging substrates. It is typically used in the presence of a mild acid to facilitate iminium ion formation.
-
-
Reaction Conditions Optimization:
-
pH Control: The pH of the reaction is critical. A slightly acidic medium (pH 4-6) is generally optimal. This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial attack by the amine. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic. Acetic acid is a common additive to achieve the desired pH.
-
Use of a Lewis Acid: To enhance the electrophilicity of the ketone, a Lewis acid catalyst such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can be employed. The Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack.
-
Temperature and Reaction Time: For sluggish reactions, increasing the temperature (e.g., to 40-50 °C) can help to overcome the activation energy barrier. Extended reaction times (24-48 hours) may also be necessary.
-
-
Stepwise Approach:
-
If a one-pot reductive amination is failing, consider a two-step procedure. First, form the enamine by reacting the N-Boc-4-oxoazepane with morpholine, often with the removal of water using a Dean-Stark apparatus. Once the enamine is formed and isolated, it can then be reduced in a separate step using a reducing agent like sodium borohydride (NaBH₄) or catalytic hydrogenation.
-
Proposed Synthetic Workflow for this compound
The following diagram illustrates a common synthetic route, highlighting the critical reductive amination step.
Caption: Proposed synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of this compound?
A1: The most common starting material for introducing the azepane core is a derivative of azepan-4-one. To avoid side reactions at the azepane nitrogen, it is typically protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. Morpholine is the other key reagent.
Q2: Are there alternative synthetic routes to 4-substituted azepanes?
A2: Yes, several other strategies exist for the synthesis of substituted azepanes, although they may be more complex. These include:
-
Ring-closing metathesis: This involves the cyclization of a linear precursor containing two terminal alkenes.[1]
-
Beckmann rearrangement: This method can be used to expand a substituted piperidone into an azepanone, which can then be further functionalized.[1]
-
Dearomative ring expansion: Recent advances have shown that polysubstituted azepanes can be synthesized from simple nitroarenes through a photochemical dearomative ring expansion.[1][2]
Q3: What are the common side products in the reductive amination step?
A3: The primary side product is often the alcohol resulting from the reduction of the starting ketone (N-Boc-4-hydroxyazepane). This occurs if the reducing agent is too strong or if the iminium ion formation is slow, allowing for the direct reduction of the carbonyl group. Over-alkylation of morpholine is not a concern as it is a secondary amine.
Q4: How can I effectively purify the final product, this compound?
A4: this compound is a tertiary amine, which can present purification challenges due to its basicity and potential for tailing on silica gel chromatography.
-
Column Chromatography: If using silica gel chromatography, it is advisable to add a small amount of a basic modifier, such as triethylamine (1-2%) or ammonia in methanol, to the eluent system. This helps to prevent the product from sticking to the acidic silica gel and reduces peak tailing.
-
Acid-Base Extraction: An effective method for purifying amines is through acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
-
Crystallization/Salt Formation: If the product is a solid, recrystallization can be an effective purification method. Alternatively, the free base can be converted to a salt (e.g., hydrochloride or tartrate salt), which is often a crystalline solid that can be purified by recrystallization. The pure free base can then be regenerated by treatment with a base.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for troubleshooting a low-yielding reductive amination reaction.
Caption: Decision-making workflow for troubleshooting reductive amination.
References
- Mykura, R., Sánchez-Bento, R., Matador, E., Duong, V. K., Varela, A., Angelini, L., ... & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
- Coldham, I., & Hufton, R. (2005). Asymmetric syntheses of 4, 5, 6-and 3, 4, 5, 6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. Organic & biomolecular chemistry, 3(18), 3353-3363.
-
Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. Available at: [Link]
-
The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for 4-(Morpholin-4-yl)azepane Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 4-(Morpholin-4-yl)azepane. This molecule incorporates two privileged heterocyclic scaffolds in medicinal chemistry: the morpholine and the azepane ring systems. The morpholine moiety is often used to improve physicochemical properties such as aqueous solubility and metabolic stability, while the seven-membered azepane ring provides a flexible and three-dimensional scaffold for exploring chemical space.[1][2][3]
The synthesis of this tertiary amine is most reliably achieved via a two-step sequence involving the reductive amination of a protected azepan-4-one with morpholine, followed by deprotection. This guide provides in-depth troubleshooting, frequently asked questions, and optimized protocols to help you navigate the common challenges associated with this synthesis, ensuring a robust and reproducible outcome.
Core Synthetic Pathway
The most logical and widely applicable route to this compound is a reductive amination reaction.[1][4] This strategy involves the reaction of N-Boc-4-oxoazepane with morpholine to form an intermediate iminium ion, which is then reduced in situ by a hydride-based reducing agent. The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.
Overall Reaction Scheme: Step 1: Reductive Amination
N-Boc-4-oxoazepane reacts with morpholine in the presence of a reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) to yield N-Boc-4-(morpholin-4-yl)azepane.
Step 2: Deprotection
The Boc-protected intermediate is treated with a strong acid, such as Trifluoroacetic Acid (TFA), to yield the final product, this compound.
Troubleshooting and Optimization Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.
Question 1: My reductive amination yield is consistently low (<50%). What are the primary causes and how can I improve it?
Answer: Low yields in reductive amination are common and can typically be traced to one of four areas: reagent quality, reaction conditions, iminium ion formation, or the choice of reducing agent.
-
Causality & Solution:
-
Reagent Quality: Morpholine can be hygroscopic and absorb atmospheric CO₂. Ensure it is freshly distilled or from a recently opened bottle. The ketone, N-Boc-4-oxoazepane, should be pure. The reducing agent, particularly sodium triacetoxyborohydride (NaBH(OAc)₃), is moisture-sensitive and should be a free-flowing powder. Clumped reagent is a sign of decomposition.
-
Iminium Ion Formation: The reaction rate is dependent on the formation of the key iminium ion intermediate. This is an equilibrium process.
-
Acid Catalysis: For less reactive ketones, the addition of a catalytic amount of acetic acid (e.g., 0.5-1.0 equivalents) can protonate the carbonyl, accelerating imine/iminium formation.
-
Water Scavenging: The reaction produces water, which can hydrolyze the iminium ion back to the starting materials. While NaBH(OAc)₃ can tolerate some moisture, performing the reaction under an inert atmosphere (N₂ or Ar) and using anhydrous solvents is best practice.
-
-
Reaction Time and Temperature: These reactions are typically run at room temperature for 12-24 hours. If the reaction is sluggish (monitored by TLC or LC-MS), gentle heating to 40-50°C can sometimes improve the rate, but be cautious as this can also promote byproduct formation.
-
Stoichiometry: Ensure morpholine is not the limiting reagent. Using a slight excess (1.2-1.5 equivalents) can help drive the equilibrium towards the iminium ion.
-
Question 2: I am observing a significant amount of the N-Boc-4-hydroxyazepane byproduct. How can I prevent this?
Answer: The formation of the corresponding alcohol is a classic sign that the reducing agent is reducing the starting ketone faster than the desired iminium ion. This is a problem of chemoselectivity.
-
Causality & Solution:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically designed for this purpose as it is a milder and more sterically hindered reducing agent than sodium borohydride (NaBH₄).[5][6] It reduces iminium ions much faster than ketones. If you are using NaBH₄, you are likely to see significant alcohol byproduct formation.[6]
-
Stepwise vs. One-Pot Procedure: If you must use NaBH₄, a stepwise approach is necessary. First, mix the ketone and amine in a solvent like methanol and allow them to stir for 1-2 hours to form the imine/enamine. Then, cool the reaction to 0°C before slowly adding the NaBH₄.[6] This temporal separation minimizes the exposure of the ketone to the strong reducing agent. For a more reliable one-pot reaction, switching to NaBH(OAc)₃ is highly recommended.[5][7]
-
Question 3: The Boc deprotection step is incomplete or sluggish. What can I do?
Answer: Incomplete deprotection usually points to insufficient acid strength or quantity, or a short reaction time.
-
Causality & Solution:
-
Acid Strength and Equivalents: Trifluoroacetic acid (TFA) is a strong acid and typically effective. Use a significant excess (e.g., 10-20 equivalents or as a 25-50% solution in Dichloromethane (DCM)). An alternative is using a saturated solution of HCl in 1,4-dioxane or diethyl ether.
-
Reaction Time: While many Boc deprotections are complete within 1-2 hours at room temperature, this can vary. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Scavenging: The tert-butyl cation formed during the reaction can potentially re-alkylate electron-rich species. While less of a concern here, adding a scavenger like anisole or triethylsilane (1-2 equivalents) can sometimes lead to a cleaner reaction.
-
Question 4: Purification of the final product, this compound, is difficult due to its polarity. What is the best purification strategy?
Answer: The final product is a basic, relatively polar amine, which can make purification challenging. A combination of a proper aqueous workup and optimized chromatography is key.
-
Causality & Solution:
-
Aqueous Workup: After deprotection, the product exists as an ammonium salt (e.g., trifluoroacetate or hydrochloride). First, remove the acid under reduced pressure. Then, dissolve the residue in water and perform a basic wash (e.g., with diethyl ether or ethyl acetate) to remove any non-basic organic impurities. Next, basify the aqueous layer to a pH > 10 using 2-4 M NaOH or K₂CO₃. This neutralizes the amine salt to the free base, which can then be thoroughly extracted into an organic solvent like DCM or a 9:1 mixture of DCM:Isopropanol.
-
Column Chromatography: The free base is still quite polar and may streak on silica gel.
-
Mobile Phase: Use a polar, basic mobile phase system. A common choice is DCM/Methanol with a small amount of ammonium hydroxide (e.g., 90:10:1 DCM/MeOH/NH₄OH). The NH₄OH deactivates the acidic silica sites, preventing streaking and improving peak shape.
-
Reverse Phase: If available, reverse-phase chromatography (C18) using a water/acetonitrile or water/methanol gradient with a TFA or formic acid modifier is an excellent alternative for purifying polar amines.
-
-
Frequently Asked Questions (FAQs)
-
Q: What is the best N-protecting group for the azepane nitrogen?
-
A: The Boc group is an excellent choice for this synthesis. It is stable to the mildly acidic or neutral conditions of reductive amination and the basic conditions of some workups, yet it is readily cleaved under strong acid, which is orthogonal to the rest of the synthesis.[8]
-
-
Q: Which reducing agent is superior for this reaction: NaBH(OAc)₃ or NaBH₃CN?
-
A: Both are excellent choices. NaBH(OAc)₃ (STAB) is now more commonly used in industry and academia due to toxicity concerns associated with sodium cyanoborohydride (NaBH₃CN), which can release toxic HCN gas under acidic conditions.[7] NaBH(OAc)₃ is highly effective in chlorinated solvents like DCM or DCE. NaBH₃CN works well in protic solvents like methanol.[6] For general use, NaBH(OAc)₃ is the recommended starting point.
-
-
Q: How should I monitor the reaction progress?
-
A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase like 5-10% Methanol in DCM. Stain with potassium permanganate (KMnO₄), which will visualize the starting ketone, the protected intermediate, and the final amine product. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can confirm the mass of the product and detect any byproducts.
-
Data & Protocols
Table 1: Comparison of Reductive Amination Conditions
| Parameter | Condition A (Recommended) | Condition B (Alternative) | Condition C (Stepwise) |
| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Cyanoborohydride | Sodium Borohydride |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Methanol (MeOH) | Methanol (MeOH) |
| Catalyst | Acetic Acid (0.5-1.0 eq.) | Acetic Acid (to maintain pH 6-7) | None (Pre-form imine) |
| Temperature | Room Temperature | Room Temperature | 0°C to Room Temperature |
| Key Advantages | High selectivity, one-pot, non-toxic | Effective in protic solvents | Inexpensive reagent |
| Key Disadvantages | Moisture sensitive, higher cost | Toxicity concern (HCN) | Lower selectivity, requires stepwise addition |
Experimental Protocol 1: Synthesis of tert-butyl this compound-1-carboxylate
-
To a round-bottom flask under a nitrogen atmosphere, add N-Boc-4-oxoazepane (1.0 eq.).
-
Dissolve the ketone in anhydrous Dichloromethane (DCM) (approx. 0.1 M solution).
-
Add morpholine (1.2 eq.) followed by glacial acetic acid (1.0 eq.).
-
Stir the mixture at room temperature for 30-60 minutes.
-
In portions, carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) over 15 minutes. Note: The reaction may gently effervesce.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be used directly in the next step or purified by column chromatography if necessary.
Experimental Protocol 2: Synthesis of this compound (Deprotection)
-
Dissolve the crude tert-butyl this compound-1-carboxylate from the previous step in DCM (approx. 0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA) (10-20 eq., or a 1:1 mixture of DCM:TFA).
-
Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in water and wash with diethyl ether to remove non-basic impurities.
-
Cool the aqueous layer in an ice bath and carefully add 4 M NaOH solution until the pH is >10.
-
Extract the basic aqueous layer three times with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
-
If necessary, purify the product by silica gel chromatography using a mobile phase of DCM/MeOH/NH₄OH (e.g., 90:10:1).
Visual Workflow and Diagrams
Troubleshooting Workflow for this compound Synthesis
This diagram outlines a logical sequence of steps to diagnose and resolve common issues encountered during the synthesis.
Caption: A flowchart for troubleshooting the synthesis.
References
- Patel, M., & Wos, J. A. (2011). Synthesis and glycosidase inhibitory profiles of functionalised morpholines and oxazepanes. Bioorganic & Medicinal Chemistry, 19(1), 138-149.
- Grogan, G., & Turner, N. J. (2016). Reductive Aminations by Imine Reductases: From Milligrams to Tons. CHIMIA International Journal for Chemistry, 70(10), 713-717.
-
Khan, A., et al. (2020). Background on morpholine synthesis and our approach. ResearchGate. Retrieved from [Link]
- Anand, A., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(10), 2495-2506.
-
Christoffers, J., et al. (2023). Preparation of Optically Active Azepane Scaffolds. ChemistryViews. Retrieved from [Link]
- Katritzky, A. R., et al. (1987). Hexahydro-1,4-oxazepines. Part 1. Synthesis by morpholine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, 771-776.
- Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(14), 1676-1715.
-
Guo, Z., et al. (2016). Reaction conditions optimization for the N-formylation of morpholine. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- Marsden, S. P., et al. (2024). A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly. ChemRxiv.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of Optically Active Azepane Scaffolds - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: HPLC Purification of 4-(Morpholin-4-yl)azepane
Introduction: Understanding the Purification Challenge
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of 4-(Morpholin-4-yl)azepane. This molecule, incorporating both a morpholine and an azepane ring, is a polar, basic compound that presents specific challenges for chromatographic purification.[1][2] Its structure contains two tertiary amine functional groups—the azepane nitrogen and the morpholine nitrogen—which are prone to strong interactions with the silica backbone of many stationary phases, often leading to poor peak shape.[3][4][5]
This guide is designed for researchers, scientists, and drug development professionals. As your Senior Application Scientist, my goal is to provide you with not just a protocol, but a comprehensive understanding of the method's principles, enabling you to troubleshoot issues effectively and adapt the methodology to your specific needs. We will delve into the causality behind our recommended starting conditions and provide a logical framework for optimization.
Physicochemical Profile: Guiding Method Development
Before initiating any purification, understanding the physicochemical properties of the target compound is paramount. While extensive experimental data for this compound is not widely published[6], we can predict its key characteristics based on its structure. These predictions are crucial for selecting the appropriate column chemistry and mobile phase conditions.
| Property | Predicted Value / Information | Rationale & Chromatographic Implication | Source |
| Molecular Formula | C₁₀H₂₀N₂O | - | [6] |
| Monoisotopic Mass | 184.1576 g/mol | Essential for Mass Spectrometry (MS) detection and mass-directed purification. | [6] |
| Predicted XlogP | 0.4 | A low XlogP indicates high polarity. The compound may have low retention on standard C18 columns. | [6] |
| Predicted pKa | ~8.5 - 9.5 | The presence of two basic nitrogens (morpholine and azepane) dictates that the compound will be positively charged at acidic pH. Operating the mobile phase at a low pH (e.g., 2-4) is essential to ensure the analyte is in a single ionic state (protonated) and to suppress the ionization of residual silanols on the stationary phase, which improves peak shape.[4][7] | [7] |
| UV Absorbance | Weak | The molecule lacks a significant chromophore. Detection at low UV wavelengths (e.g., 200-215 nm) is necessary, but alternative detection methods like Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) are highly recommended for better sensitivity and specificity. | - |
| Chirality | Achiral | The substitution at the 4-position of the azepane ring does not create a stereocenter. No chiral separation is required for the parent compound. | - |
Recommended HPLC Purification Protocol
This protocol is a robust starting point for the purification of this compound, designed to provide good peak shape and resolution. It utilizes reversed-phase chromatography with an MS-compatible mobile phase.
Experimental Workflow Diagram
Caption: HPLC Purification Workflow for this compound.
Step-by-Step Methodology
-
Materials & Reagents:
-
Crude this compound
-
Acetonitrile (ACN), HPLC or MS-grade
-
Water, HPLC or MS-grade
-
Formic Acid (FA), MS-grade
-
Methanol (for system flushing)
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Justification |
| Column | C18, 2.7-5 µm, 4.6 x 150 mm | A standard C18 phase provides general-purpose hydrophobic retention. A high-purity, end-capped silica is crucial to minimize secondary interactions with the basic analyte.[3][4] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier ensures the analyte is protonated (BH⁺) and suppresses silanol activity (Si-OH), leading to symmetrical peaks.[4] Formic acid is volatile and compatible with MS detection. |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier with low viscosity and good UV transparency.[8] |
| Gradient Program | 5% to 60% B over 15 minutes | A scouting gradient to determine the elution profile. This can be optimized (steepened or shallowed) to improve resolution or reduce run time. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID) | Standard analytical flow rate. Adjust proportionally for different column diameters. |
| Column Temp. | 35 °C | Elevated temperature can improve peak efficiency by reducing mobile phase viscosity and increasing mass transfer kinetics. It also helps ensure reproducibility.[9] |
| Detection | 1. UV/Vis: 210 nm2. MS: ESI+, Scan 100-500 m/z | Low UV wavelength is used due to the lack of a strong chromophore. Mass-directed purification is highly recommended, triggering collection on the protonated molecular ion [M+H]⁺ (m/z 185.16).[10][11][12] |
| Injection Volume | 10-50 µL | Should be optimized based on sample concentration and column loading. |
-
Procedure:
-
Mobile Phase Preparation: Carefully prepare Mobile Phases A and B as described. Ensure thorough mixing and degas the solvents before use to prevent pump cavitation and baseline noise.[8]
-
Sample Preparation: Dissolve the crude sample in Mobile Phase A (or a solvent with similar or weaker elution strength, like DMSO) to a concentration of 1-5 mg/mL. Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates that could clog the system.
-
System Equilibration: Equilibrate the column with the starting mobile phase conditions (95% A / 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the prepared sample. If using mass-directed purification, set the trigger to the target m/z of 185.16.[10]
-
Post-Purification: Analyze the collected fractions for purity using the same analytical method. Pool the pure fractions, remove the organic solvent via rotary evaporation, and lyophilize the remaining aqueous solution to obtain the purified compound as its formate salt.
-
Troubleshooting Guide: A Problem-Solving Framework
Encountering issues during method development is common. This section addresses the most frequent problems in a direct Q&A format.
Troubleshooting Logic Diagram
Caption: Logical workflow for troubleshooting common HPLC purification issues.
Question & Answer Troubleshooting
Q1: My peak for this compound is severely tailing. What is the cause and how can I fix it?
A1: Peak tailing for basic compounds like this is the most common issue. The primary cause is secondary ionic interactions between the protonated amine groups of your analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the column packing.[3][4]
-
Expert Diagnosis & Solutions:
-
Confirm Mobile Phase pH: Ensure your mobile phase pH is sufficiently low (pH 2.5-3.5). At this pH, most surface silanols are protonated (Si-OH), which minimizes the unwanted ionic interaction.[4] Verify that your acidic additive (formic acid) is at the correct concentration.
-
Use a High-Quality Column: Modern, high-purity silica columns that are densely bonded and "end-capped" have a much lower concentration of accessible silanol groups. If you are using an older column, switching to a newer generation column can solve the problem instantly.[3][4]
-
Reduce Mass on Column: Injecting too much sample can overload the active sites on the column, leading to tailing. Try reducing the injection volume or sample concentration.[5]
-
Consider an Alternative Stationary Phase: A polar-embedded phase (which contains a polar group like an amide within the alkyl chain) or a charged surface hybrid (CSH) column can provide a "shielding" effect, further reducing silanol interactions and improving peak shape for bases.[5][13]
-
Q2: My compound is eluting very early, close to the solvent front. How can I increase its retention?
A2: This is expected given the compound's high polarity (XlogP of 0.4).[6] In reversed-phase chromatography, polar compounds have weak interactions with the hydrophobic stationary phase, leading to short retention times.[14][15][16]
-
Expert Diagnosis & Solutions:
-
Modify Mobile Phase: Ensure your gradient starts at a very low organic percentage (e.g., 0-5% B). You can even hold at this low percentage for a few minutes to promote retention. Using methanol instead of acetonitrile as the organic modifier can sometimes increase retention for polar compounds due to its different solvent properties.[17]
-
Select a Different Column: A column with a higher surface area or a longer carbon chain (e.g., a C18 instead of a C8) may provide slightly more retention.
-
Consider an Alternative Chromatographic Mode: For very polar compounds, reversed-phase may not be the optimal technique.
-
Mixed-Mode Chromatography: This is an excellent alternative. A mixed-mode column combines reversed-phase and ion-exchange characteristics.[18][19] It can retain your polar, basic compound via both hydrophobic and cation-exchange mechanisms, providing significantly more retention and often unique selectivity.[20][21]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a high-organic mobile phase, which is effective for retaining highly polar analytes. However, it can have longer equilibration times.
-
-
Q3: My recovery after purification is very low. Where could my compound be going?
A3: Low recovery can stem from several factors, often related to the compound's reactivity or strong, irreversible binding.
-
Expert Diagnosis & Solutions:
-
Irreversible Adsorption: If peak tailing is severe, some of your compound may be adsorbing so strongly to active sites on the column that it does not elute during the gradient. This is more common with lower-quality columns or frits that have exposed metal surfaces. The solutions for peak tailing (above) will also help improve recovery.
-
Check Compound Stability: Although generally stable, ensure your compound is not degrading under the acidic mobile phase conditions over the course of the purification. An application note on the stability of a similar compound, 4-(Azepan-2-ylmethyl)morpholine, suggests it is relatively stable, but this should be confirmed for your specific batch.[22]
-
Fraction Collector Settings: If using mass-directed purification, ensure the MS is sensitive enough to detect your compound and that the delay volume is set correctly. If the peak is broad, the collection threshold might be ending prematurely, clipping the tail of the peak. Widen the collection window or lower the threshold.
-
Frequently Asked Questions (FAQs)
Q1: Can I use Trifluoroacetic Acid (TFA) instead of Formic Acid (FA)? A: Yes, and it may even improve your peak shape. TFA (0.05-0.1%) is a stronger acid and a potent ion-pairing agent. It forms a tight ion pair with the protonated analyte, masking its positive charge and further reducing interactions with silanols, which often results in very sharp peaks. However, TFA is non-volatile and a strong ion-suppressor in mass spectrometry. If you are using MS detection, it will significantly decrease your signal. For UV-based purification, TFA is an excellent choice; for MS-directed purification, formic acid is superior.
Q2: How do I scale this method up for preparative purification? A: Scaling from analytical (e.g., 4.6 mm ID) to preparative (e.g., 20-50 mm ID) columns requires a few key adjustments to maintain separation quality:
-
Adjust Flow Rate: Scale the flow rate proportionally to the cross-sectional area of the column. The formula is: Prep Flow Rate = Analytical Flow Rate * (Prep Radius² / Analytical Radius²).
-
Scale Injection Volume: The mass load can be scaled up similarly. Perform a loading study on your analytical column first to determine the maximum injectable mass before resolution is lost, then scale that mass up proportionally.
-
Maintain Gradient Slope: Keep the gradient time the same while adjusting the flow rate. This ensures the gradient slope in terms of column volumes remains constant, preserving the chromatography.
Q3: Are there "green" or more sustainable alternatives to this HPLC method? A: Absolutely. Supercritical Fluid Chromatography (SFC) is a powerful and sustainable alternative.[23] SFC uses supercritical CO₂ as the primary mobile phase, which is non-toxic and sourced from recycled materials.[24][25] It requires significantly less organic co-solvent (typically methanol), drastically reducing solvent consumption and waste. For basic compounds like this compound, SFC often provides very fast and efficient separations with excellent peak shapes, making it a superior choice for preparative scale purification.[26][27][28]
References
-
How Good is SFC for Polar Analytes? | Chromatography Today. [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]
-
Mixed-Mode Chromatography and Stationary Phases. [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]
-
Reverse Phase HPLC: Benefits, Applications & Techniques - Phenomenex. [Link]
-
Evolution of Mixed-Mode Chromatography. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]
-
Mass-directed fractionation and isolation of pharmaceutical compounds by packed-column supercritical fluid chromatography/mass spectrometry - PubMed. [Link]
-
(PDF) Mixed-Mode Chromatography - ResearchGate. [Link]
-
Small Scale Purification of Fractions from a Complex Pharmaceutical Formulation Using the Waters Fraction Manager-Analytical and an ACQUITY Arc System - Waters Corporation. [Link]
-
Mass-Directed Isolation of a Pharmaceutical Compound Using AutoPurify with an ACQUITY QDa Detector. [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]
-
Introduction to Multimodal or Mixed-Mode Chromatography - Bio-Rad. [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf. [Link]
-
Basic Principles for Purification Using Supercritical Fluid Chromatography | Waters. [Link]
-
(PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification - ResearchGate. [Link]
-
Reversed-phase chromatography - Wikipedia. [Link]
-
Mixed-Mode Chromatography—A Review - LCGC International. [Link]
-
High Throughput Mass-Directed Purification of Drug Discovery Compounds | Waters. [Link]
-
This compound (C10H20N2O) - PubChemLite. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]
-
A New View of Reversed Phase HPLC Selectivity - Element Lab Solutions. [Link]
-
Supercritical Fluid Chromatography (SFC) Columns - Phenomenex. [Link]
-
Understanding Reverse Phase: A Key Concept in Chromatography - Oreate AI Blog. [Link]
-
Reversed Phase HPLC Columns - Phenomenex. [Link]
-
Optimization of mobile phase in the separation of beta-blockers by HPLC - PubMed. [Link]
-
Mass Directed Fraction Collection for HPLC - Gilson. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PubChemLite - this compound (C10H20N2O) [pubchemlite.lcsb.uni.lu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mastelf.com [mastelf.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. waters.com [waters.com]
- 11. lcms.cz [lcms.cz]
- 12. gilson.com [gilson.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 15. Understanding Reverse Phase: A Key Concept in Chromatography - Oreate AI Blog [oreateai.com]
- 16. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 17. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 18. helixchrom.com [helixchrom.com]
- 19. bio-rad.com [bio-rad.com]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 24. researchgate.net [researchgate.net]
- 25. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 26. chromatographytoday.com [chromatographytoday.com]
- 27. Mass-directed fractionation and isolation of pharmaceutical compounds by packed-column supercritical fluid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. waters.com [waters.com]
"troubleshooting peak tailing in HPLC of basic compounds like 4-(Morpholin-4-yl)azepane"
A Senior Application Scientist's Guide to Achieving Peak Symmetry for Basic Compounds like 4-(Morpholin-4-yl)azepane
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common, yet frustrating, issue of peak tailing when analyzing basic compounds by High-Performance Liquid Chromatography (HPLC). Using this compound as a representative basic analyte, this document provides in-depth, experience-driven advice to diagnose, troubleshoot, and resolve peak asymmetry.
Frequently Asked Questions (FAQs)
Q1: Why do my peaks for basic compounds like this compound tail so frequently?
A1: The primary cause of peak tailing for basic compounds is unwanted secondary interactions between the analyte and the stationary phase.[1][2] Most reversed-phase HPLC columns are made from silica particles. The surface of this silica naturally has acidic silanol groups (Si-OH).[3]
Here's the core of the problem:
-
At mid-range pH (e.g., pH 3-7) , some of these silanol groups become deprotonated (ionized), giving them a negative charge (Si-O⁻).
-
Basic compounds, like this compound with its amine functionalities, are protonated in acidic to neutral mobile phases, carrying a positive charge.
-
This charge difference leads to a strong ionic interaction (an ion-exchange mechanism) between the positively charged basic analyte and the negatively charged silanol sites.[4]
This interaction is stronger and has different kinetics than the desired hydrophobic (reversed-phase) retention mechanism. As a result, some analyte molecules are held back longer than others, leading to a delayed elution and a "tail" on the backside of the peak.[4][5] More acidic "free" silanols cause stronger interactions and worse tailing.[5]
Q2: How does mobile phase pH dramatically affect the peak shape of my basic compound?
A2: Mobile phase pH is one of the most powerful tools for controlling the retention and peak shape of ionizable compounds.[6][7] Its effect is twofold, influencing both the analyte and the stationary phase.
-
Analyte Ionization: For a basic analyte, as the pH increases, its ionization is suppressed.[6] At a pH well above its pKa, the base is in its neutral, non-ionized form, which is more hydrophobic and will be retained longer in reversed-phase HPLC.[7] Conversely, at a pH below its pKa, it is fully protonated (charged).[7]
-
Silanol Ionization: At low pH (typically below pH 3), the acidic silanol groups on the silica surface are fully protonated (Si-OH) and therefore neutral.[1][5] This prevents the strong ion-exchange interaction that causes peak tailing.[4]
Therefore, a common strategy to improve peak shape for basic compounds is to operate at a low pH (e.g., 2.5-3.0) .[1][4][8] This keeps the silanols neutral, minimizing the secondary interactions even though the analyte is fully charged.
Q3: What is the role of a buffer, and how do I choose the right one?
A3: A buffer is critical for maintaining a stable mobile phase pH, which is essential for reproducible retention times and peak shapes, especially when the mobile phase pH is near the analyte's pKa.[9][10]
Choosing a Buffer:
-
Effective pH Range: Select a buffer with a pKa value within ±1 pH unit of your desired mobile phase pH. This ensures it has the capacity to resist pH shifts.
-
Concentration: A buffer concentration of 10-25 mM is typically sufficient.[8][11] Higher concentrations can sometimes help mask silanol interactions by increasing the ionic strength of the mobile phase.[11]
-
Compatibility: If using Mass Spectrometry (MS) detection, choose a volatile buffer like formic acid, acetic acid, or ammonium formate/acetate.[11] Phosphate buffers are excellent for UV detection but are non-volatile and can damage an MS detector.[8]
Q4: My peak is still tailing at low pH. Could my column be the problem?
A4: Absolutely. If pH optimization isn't enough, the column itself is the next logical place to investigate.
-
Column Age and Type: Older columns, especially those based on traditional "Type A" silica, have higher metal contamination and more active silanol groups, leading to significant tailing.[5][8] Modern columns made from high-purity, "Type B" silica are far less prone to these issues.[5]
-
End-Capping: Most modern columns are "end-capped," a process that chemically converts many of the residual silanol groups into less polar groups.[4][11] However, this process is never 100% complete. A column with poor end-capping will exhibit more tailing.
-
Column Contamination: Over time, columns can become contaminated with strongly retained sample components or metal ions, creating new active sites that cause tailing.
-
Column Voids: A physical void at the head of the column can cause peak distortion that looks like tailing. This can be diagnosed by injecting a neutral, non-interacting compound; if it also tails, a physical problem like a void is likely.[3]
Consider switching to a column specifically designed for basic compounds. These often feature advanced end-capping, proprietary surface modifications, or are based on hybrid silica-organic materials that shield silanol activity.[9][12]
Q5: What are "silanol blockers" or "competing bases," and how do I use them?
A5: These are mobile phase additives that compete with your basic analyte for the active silanol sites on the stationary phase. A common example is triethylamine (TEA).[8] The idea is that the competing base, added at a relatively low concentration (e.g., 5-20 mM), will bind to the silanol sites, effectively "hiding" them from your analyte.[5][8]
Cautions:
-
This approach can be very effective but is often considered a "last resort" with modern columns.
-
Competing bases like TEA can shorten column lifetime by accelerating the hydrolysis of the silica stationary phase.[8]
-
They are strong UV absorbers and can suppress ionization in MS detectors.
Systematic Troubleshooting Workflow
When faced with a tailing peak for a basic compound, a systematic approach is more effective than random changes. Follow this workflow to logically diagnose and solve the issue.
Step 1: Initial Assessment & Easy Checks
-
Confirm the Problem: Is it true chemical tailing? Inject a neutral marker compound (e.g., toluene or uracil). If the neutral peak is symmetrical, the problem is chemical (analyte-column interaction).[3] If the neutral peak also tails, the problem is physical (e.g., column void, extra-column volume).[3][9]
-
Check Extra-Column Volume: Ensure you are using tubing with the narrowest possible internal diameter (e.g., 0.005") and the shortest possible lengths between the injector, column, and detector to minimize dispersion.[9]
Step 2: Mobile Phase Optimization
-
Lower the pH: The first and most effective step is to adjust the mobile phase pH to between 2.5 and 3.0 using a suitable buffer (e.g., 20 mM potassium phosphate for UV, or 0.1% formic acid for MS).[4][8] This neutralizes silanol groups.
-
Adjust Buffer Concentration: If tailing persists, try increasing the buffer concentration (e.g., from 10 mM to 25 mM).[11] The increased ionic strength can help mask residual silanol interactions.
-
Consider Additives: As a secondary option, add a competing base like TEA (for UV detection only) at a low concentration (~10 mM).[8]
Step 3: Column Evaluation
-
Try a New Column: If mobile phase optimization fails, the column is the most likely culprit. Replace the current column with a new one of the same type to rule out column degradation or contamination.
-
Select a "Base-Deactivated" Column: If the new column still shows tailing, select a modern, high-purity, end-capped column specifically marketed for the analysis of basic compounds.[3][11] Columns with embedded polar groups can also provide shielding for basic analytes.[12]
Step 4: Method Re-evaluation
-
Sample Overload: Inject a dilution of your sample (e.g., 1:10). If the peak shape improves dramatically, you may be overloading the column.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to the mobile phase. Dissolving the sample in a much stronger solvent can cause significant peak distortion.
Troubleshooting Workflow Diagram
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. acdlabs.com [acdlabs.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. chromtech.com [chromtech.com]
- 10. moravek.com [moravek.com]
- 11. labcompare.com [labcompare.com]
- 12. welch-us.com [welch-us.com]
Technical Support Center: A Guide to Improving Yield and Purity of 4-(Morpholin-4-yl)azepane
Welcome to the technical support center for the synthesis of 4-(Morpholin-4-yl)azepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to overcome common challenges in the synthesis and purification of this valuable morpholine-azepane scaffold.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of this compound is consistently low. What are the most likely causes?
Low yields can stem from several factors, primarily incomplete reaction conversion or product loss during workup and purification. The most common synthetic route, reductive amination of azepan-4-one with morpholine, can be challenging due to the steric hindrance of both reactants. Key areas to investigate are the efficiency of iminium ion formation and the choice of reducing agent. For a detailed breakdown, please refer to our Troubleshooting Guide for Reductive Amination .
Q2: I'm observing multiple spots on my TLC analysis of the crude product. What are the common impurities?
The impurity profile largely depends on the synthetic route. In a reductive amination, common byproducts include unreacted azepan-4-one, the corresponding alcohol (4-hydroxyazepane) from ketone reduction, and potentially dimeric or polymeric side products. If employing a nucleophilic substitution route, unreacted starting materials and products of elimination reactions can be significant impurities.
Q3: What is the recommended purification strategy for this compound?
Given its basic nature, a combination of acid-base extraction and column chromatography is typically effective. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the desired amine into the aqueous phase, leaving neutral organic impurities behind. After basifying the aqueous layer, the product can be re-extracted. Final purification is often achieved by flash chromatography on silica gel.
Q4: Is N-protection of the azepane ring necessary before reacting with morpholine?
If you are starting with a precursor other than azepan-4-one, such as a 4-hydroxyazepane, N-protection (e.g., with a Boc group) is highly recommended to prevent side reactions at the azepane nitrogen.[1][2] However, for the direct reductive amination of azepan-4-one, the azepane nitrogen is already part of the cyclic ketone and does not interfere with the reaction.
Troubleshooting Guide 1: Reductive Amination of Azepan-4-one with Morpholine
This is a common and direct approach to synthesizing this compound. However, the reaction between a cyclic ketone and a secondary amine can be sluggish.
Issue 1: Low Conversion of Starting Materials
Potential Cause A: Inefficient Iminium Ion Formation
The rate-limiting step in many reductive aminations is the formation of the iminium ion intermediate from the ketone and the secondary amine.[3] This equilibrium can be unfavorable, especially with sterically hindered reactants.
Solutions:
-
pH Optimization: The formation of the iminium ion is acid-catalyzed. A mildly acidic environment (pH 4-6) is often optimal. The addition of a catalytic amount of acetic acid can be beneficial.[2][4]
-
Water Removal: The condensation reaction to form the iminium ion produces water, which can shift the equilibrium back to the starting materials.[2] Adding a dehydrating agent like molecular sieves or performing the reaction in a setup with a Dean-Stark trap can improve conversion.
-
Lewis Acid Catalysis: For particularly stubborn cases, a Lewis acid such as Ti(OiPr)₄ can be used to activate the ketone towards nucleophilic attack by the morpholine.
Potential Cause B: Ineffective Reduction of the Iminium Ion
Once formed, the iminium ion must be efficiently reduced to the desired tertiary amine.
Solutions:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations.[4][5][6] It is milder and more selective for the iminium ion over the ketone compared to stronger reducing agents like sodium borohydride (NaBH₄).[5][6] This minimizes the formation of 4-hydroxyazepane as a byproduct. Sodium cyanoborohydride (NaBH₃CN) is also a suitable alternative.[6][7]
-
Stepwise vs. One-Pot Procedure: For hindered systems, a stepwise approach can offer better control.[5] First, allow the iminium ion to form by stirring the ketone, amine, and acid catalyst for a period (monitor by TLC or NMR). Then, add the reducing agent.
Issue 2: Formation of 4-Hydroxyazepane Byproduct
Potential Cause: Ketone Reduction
If you are using a less selective reducing agent like NaBH₄, it can directly reduce the starting azepan-4-one to the corresponding alcohol.[5]
Solutions:
-
Switch to a Selective Reducing Agent: As mentioned above, NaBH(OAc)₃ or NaBH₃CN are highly recommended to avoid this side reaction.[5][6][7]
-
Control the Order of Addition: If NaBH₄ must be used, ensure the iminium ion has had sufficient time to form before adding the reducing agent. Adding the borohydride slowly at a low temperature can also help favor the reduction of the more electrophilic iminium ion.
Troubleshooting Workflow for Low Yield in Reductive Amination
Caption: Decision tree for troubleshooting low yield in reductive amination.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
| Parameter | Recommended Condition |
| Reactants | Azepan-4-one (1.0 eq.), Morpholine (1.2 eq.) |
| Reducing Agent | Sodium triacetoxyborohydride (1.5 eq.) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Catalyst | Acetic Acid (0.1 eq.) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
Step-by-Step Procedure:
-
To a solution of azepan-4-one (1.0 eq.) and morpholine (1.2 eq.) in dichloromethane (DCM) at room temperature, add a catalytic amount of glacial acetic acid (0.1 eq.).
-
Stir the mixture for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (Silica gel, gradient elution with DCM/Methanol or Ethyl Acetate/Hexanes with triethylamine).
Troubleshooting Guide 2: Nucleophilic Substitution
This alternative route involves the reaction of an N-protected azepane derivative bearing a leaving group at the 4-position with morpholine.
Issue: Low Yield of Substitution Product
Potential Cause A: Poor Leaving Group
The efficiency of an Sₙ2 reaction is highly dependent on the quality of the leaving group. Hydroxyl groups are poor leaving groups and require activation.
Solution:
-
If starting with N-Boc-4-hydroxyazepane, convert the hydroxyl group to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or a halide (e.g., bromide or iodide).
Potential Cause B: Steric Hindrance
The azepane ring can present steric challenges for an incoming nucleophile like morpholine.
Solution:
-
Increase Reaction Temperature: Heating the reaction can provide the necessary activation energy to overcome steric hindrance.
-
Use a More Nucleophilic Morpholine Derivative: While generally not necessary, in extreme cases, using a deprotonated morpholine (morpholide anion) could increase reactivity, though this may also increase side reactions.
-
Choice of Solvent: A polar aprotic solvent like DMF or DMSO can help to solvate the cation and accelerate Sₙ2 reactions.
Potential Cause C: Competing Elimination Reaction
If there is a proton on a carbon adjacent to the leaving group, an E2 elimination reaction can compete with the desired substitution, especially with a strong base or high temperatures.
Solution:
-
Use a Non-nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Control Temperature: Lowering the reaction temperature can favor substitution over elimination.
Purification Strategy Decision Workflow
Caption: Decision workflow for purification strategy.
References
- Google Patents. WO2009082884A1 - Methods for preparing n-substituted morpholine compounds.
-
National Center for Biotechnology Information. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Available from: [Link]
- Google Patents. CN102924306A - Preparation method for 4-aminoacetophenone.
-
ResearchGate. Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine. Available from: [Link]
-
ResearchGate. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and glycosidase inhibitory profiles of functionalised morpholines and oxazepanes. Available from: [Link]
-
Chemistry Stack Exchange. Reductive amination in case of secondary amines. Available from: [Link]
-
ResearchGate. I have a question what is the product of secondary amine with ketone using reductive amination mechanism?. Available from: [Link]
-
MDPI. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of N-Alkylated Amines
From the desk of the Senior Application Scientist
Welcome to the technical support center for N-alkylated amine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with this ubiquitous yet often troublesome transformation. We will move beyond simple procedural lists to explore the underlying chemical principles that govern success and failure in these reactions. Our goal is to empower you to troubleshoot effectively, optimize your conditions, and achieve clean, high-yielding results.
Part 1: Troubleshooting Common Side Reactions
This section addresses the most frequent issues encountered during the N-alkylation of amines in a question-and-answer format.
Section A: The Over-alkylation Problem
Question 1: Why did my primary/secondary amine form a mixture of di-, tri-alkylated products, and even a quaternary ammonium salt?
Answer: This is the most common side reaction in direct N-alkylation with agents like alkyl halides, and it's often described as a "runaway reaction".[1] The root cause lies in the electronic properties of the amine itself. After the first alkylation, the resulting secondary amine is generally more nucleophilic than the starting primary amine.[1][2][3] This is due to the electron-donating inductive effect of the newly added alkyl group, which increases the electron density on the nitrogen atom.
This means the product of your desired reaction is more reactive towards the alkylating agent than your starting material.[4] Consequently, it begins to compete for the remaining alkyl halide, leading to the formation of a tertiary amine. The tertiary amine, in turn, can be even more nucleophilic and react to form a quaternary ammonium salt, from which the reaction typically stops.[1] This cascade results in a complex product mixture that is often difficult to purify.[1][5]
Sources
Technical Support Center: Scaling Up the Synthesis of 4-(Morpholin-4-yl)azepane for Preclinical Studies
Introduction
4-(Morpholin-4-yl)azepane is a heterocyclic compound featuring both azepane and morpholine scaffolds. These structural motifs are prevalent in a variety of biologically active molecules, with the morpholine group often enhancing pharmacokinetic properties and the azepane ring providing a flexible, three-dimensional structure for target engagement.[1][2] As promising candidates move from discovery to preclinical development, the ability to produce hundreds of grams to kilograms of the active pharmaceutical ingredient (API) becomes critical. This guide provides a comprehensive technical resource for researchers, chemists, and drug development professionals on the scalable synthesis of this compound, focusing on troubleshooting common issues and addressing frequently asked questions encountered during process scale-up.
Synthetic Strategy Overview
A robust and scalable synthesis is paramount for preclinical campaigns. The most logical and widely applicable approach for synthesizing this compound on a larger scale is through a reductive amination reaction. This strategy involves the coupling of an azepane-derived ketone or aldehyde with morpholine, followed by reduction of the intermediate iminium ion.
A common and effective pathway begins with commercially available azepan-4-one (or its protected precursor), which undergoes reductive amination with morpholine using a suitable reducing agent. This method is generally high-yielding and avoids the use of harsh reagents, making it amenable to scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for producing multi-gram to kilogram quantities of this compound?
For large-scale synthesis, a one-pot reductive amination of azepan-4-one hydrochloride with morpholine is the most efficient route. This process typically utilizes a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[3][4] The one-pot nature of the reaction minimizes operational complexity and potential losses between steps, which is a significant advantage during scale-up.
Q2: Which reducing agent is preferred for the scale-up of this reductive amination?
Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for scaling up reductive aminations.[5] It is a mild and selective reducing agent that is less likely than stronger agents, such as sodium borohydride (NaBH₄), to reduce the starting ketone before the imine intermediate is formed.[3][5] This selectivity leads to fewer side products and a cleaner reaction profile, simplifying downstream purification. While NaBH₃CN is also effective, concerns over the potential generation of hydrogen cyanide in acidic conditions make NaBH(OAc)₃ a safer choice for large-scale operations.
Q3: What are the critical process parameters to monitor during the scale-up of the reductive amination?
Several parameters are critical for a successful and reproducible scale-up:
-
Temperature Control: The initial iminium ion formation is often exothermic. Proper temperature control is crucial to prevent side reactions and ensure the stability of the reactants and intermediates.
-
pH of the Reaction Mixture: The formation of the iminium ion is typically catalyzed by mild acid.[5] Maintaining the optimal pH (usually between 5 and 7) is essential for efficient reaction kinetics.
-
Stoichiometry and Order of Addition: The molar ratios of the ketone, amine, and reducing agent must be carefully controlled. On a large scale, the order of addition can also impact the reaction outcome. Often, the ketone and amine are premixed to allow for imine formation before the portion-wise addition of the reducing agent.
-
Solvent Selection: The choice of solvent is critical for solubility, reaction kinetics, and ease of workup. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices, but for greener and safer scale-up, alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) should be considered.
Q4: How can the purity of the final compound be ensured to meet preclinical standards?
Preclinical studies require high purity of the API (typically >98%). Achieving this involves:
-
Optimized Reaction Conditions: A well-optimized reaction that minimizes side-product formation is the first step.
-
Robust Purification Protocol: The basic nature of the tertiary amine product can make standard silica gel chromatography challenging due to tailing.[5] For large-scale purification, consider:
-
Acid-base extraction: Dissolving the crude product in an organic solvent and extracting with an acidic aqueous solution will move the basic product into the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and the pure product extracted back into an organic solvent.[5]
-
Crystallization: If the final product or a salt form (e.g., hydrochloride salt) is crystalline, this is often the most effective and scalable purification method.
-
-
Thorough Analytical Characterization: The final product must be rigorously characterized by techniques such as NMR (¹H and ¹³C), LC-MS, and elemental analysis to confirm its identity and purity.
Troubleshooting Guide
Problem 1: Low or Inconsistent Yields in the Reductive Amination Reaction
Q: My reductive amination reaction is giving low or inconsistent yields upon scale-up. What are the likely causes and how can I resolve this?
A: This is a common issue when transitioning from bench to pilot scale. The root causes often relate to mass transfer, temperature control, and reagent stability.
| Potential Cause | Explanation & Solution |
| Inefficient Imine/Iminium Ion Formation | On a larger scale, mixing may not be as efficient, leading to incomplete formation of the iminium intermediate before reduction. Solution: Increase the stirring rate and consider a staged addition of the reducing agent to allow sufficient time for imine formation. A catalytic amount of a mild acid like acetic acid can also facilitate this step.[5] |
| Poor Temperature Control | The reaction can be exothermic, especially during the addition of the reducing agent. If the temperature rises uncontrollably, side reactions can occur. Solution: Implement controlled, portion-wise addition of the reducing agent and use a jacketed reactor with an appropriate cooling system to maintain the optimal reaction temperature (typically 0-25 °C). |
| Hydrolysis of the Reducing Agent | Sodium triacetoxyborohydride is moisture-sensitive.[4] If the reagents or solvent contain significant amounts of water, the reducing agent will be quenched. Solution: Use anhydrous solvents and ensure all reagents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions | Over-reduction of the starting ketone or double alkylation of the amine can occur. Solution: Use a milder reducing agent like NaBH(OAc)₃. Ensure the stoichiometry is correct and avoid a large excess of the reducing agent. |
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reductive amination yield.
Problem 2: Difficulty in Product Purification and Isolation
Q: I am struggling to purify this compound on a large scale. Column chromatography is not practical, and the product is difficult to handle. What are my options?
A: Purifying polar, basic amines on a large scale requires moving away from traditional chromatography.
| Potential Cause | Explanation & Solution |
| Product is a Tertiary Amine | Tertiary amines often exhibit poor behavior on standard silica gel, leading to significant tailing and the need for large volumes of solvent.[5] Solution: Utilize an acid-base workup as the primary purification step. This is a highly scalable and effective method for separating basic compounds from neutral or acidic impurities. |
| Product is an Oil or Low-Melting Solid | The freebase form of the product may be an oil, making it difficult to handle and dry. Solution: Convert the purified freebase to a stable, crystalline salt (e.g., hydrochloride, fumarate, or citrate). This is achieved by treating a solution of the base with a stoichiometric amount of the corresponding acid. Crystalline salts are generally easier to handle, dry, and formulate for preclinical studies. |
| Emulsion Formation During Workup | During the acid-base extraction, emulsions can form at the aqueous-organic interface, complicating phase separation and leading to product loss. Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which often helps to break emulsions. Alternatively, filtering the mixture through a pad of Celite® can be effective. |
Sources
Technical Support Center: Overcoming Poor Aqueous Solubility of Morpholine Derivatives
Welcome to the technical support center dedicated to addressing the challenges associated with the poor aqueous solubility of morpholine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and in-depth solutions for your experimental needs. This guide is structured to offer both quick-reference FAQs and detailed troubleshooting protocols to navigate the complexities of your research.
Frequently Asked Questions (FAQs)
Q1: Why do many of my morpholine derivatives exhibit poor aqueous solubility?
A1: The limited aqueous solubility of morpholine derivatives often arises from a combination of their physicochemical properties. The morpholine ring itself is a weak base and can participate in hydrogen bonding.[1] However, the overall solubility is dictated by the entire molecular structure. High molecular weight, significant lipophilicity (hydrophobicity), and a stable crystalline lattice structure can all contribute to poor solubility.[2] The specific substituents on the morpholine ring and the rest of the molecule play a crucial role in determining the balance between lipophilic and hydrophilic character.[3]
Q2: What are the initial, simple steps I can take to improve the solubility of my morpholine compound for preliminary in vitro assays?
A2: For initial screening, several straightforward methods can be employed:
-
pH Adjustment: Since the morpholine moiety is basic, adjusting the pH of your aqueous medium to be more acidic can significantly increase solubility by forming a more soluble salt.[4][5] This is often the simplest and most cost-effective initial approach.
-
Co-solvents: The addition of a water-miscible organic solvent, such as DMSO, ethanol, or polyethylene glycol (PEG), can increase the solubility of your compound by reducing the polarity of the solvent system.[6][7] This is a widely used technique for in vitro assays.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, thereby increasing their apparent solubility in aqueous solutions.[8][9]
Q3: When should I consider more advanced solubility enhancement techniques?
A3: If simple methods like pH adjustment and the use of co-solvents are insufficient for your experimental needs, particularly for in vivo studies or formulation development, it is time to explore more advanced strategies. These are typically necessary when aiming for higher concentrations, improved bioavailability, or a specific delivery profile.[10] Advanced techniques include salt formation, co-crystallization, amorphous solid dispersions, prodrug synthesis, and nanotechnology-based approaches.[6][11][12]
Troubleshooting Guides & In-Depth Protocols
This section provides detailed troubleshooting guides for common challenges encountered during the development of morpholine derivatives with poor aqueous solubility.
Issue 1: My morpholine derivative precipitates out of solution during my cell-based assay.
This is a common issue that can lead to inaccurate and unreliable experimental results. The precipitation is often due to the compound's low solubility in the aqueous cell culture medium.
Caption: Troubleshooting workflow for compound precipitation in cell-based assays.
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[10]
Materials:
-
Your morpholine derivative
-
Beta-cyclodextrin (β-CD) or a derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer or cell culture medium
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare a cyclodextrin solution: Dissolve an excess of the cyclodextrin (e.g., 1-10% w/v) in your desired aqueous medium with stirring. HP-β-CD is generally preferred due to its higher aqueous solubility and lower toxicity compared to β-CD.
-
Add the morpholine derivative: Add an excess amount of your solid compound to the cyclodextrin solution.
-
Equilibrate the mixture: Stir the suspension at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours to allow for complex formation and equilibration.
-
Remove undissolved compound: Centrifuge or filter the suspension to remove any undissolved solid.
-
Determine the concentration: Analyze the clear supernatant to determine the concentration of your solubilized morpholine derivative using a suitable analytical method (e.g., HPLC-UV).
-
Use in assay: The resulting solution can be used in your cell-based assays, ensuring appropriate vehicle controls are included.
Issue 2: Poor oral bioavailability of my lead morpholine compound in animal studies despite good in vitro activity.
Low oral bioavailability for a potent compound is a significant hurdle in drug development, often linked to poor aqueous solubility and dissolution in the gastrointestinal tract.[13]
Caption: Key strategies to address poor oral bioavailability due to low solubility.
For morpholine derivatives, which are basic, forming a salt with a pharmaceutically acceptable acid is a highly effective and well-established method to improve solubility and dissolution rate.[4]
Key Considerations for Salt Screening:
-
pKa of the Morpholine Derivative: The basicity of the morpholine nitrogen is a critical factor. A pKa difference of at least 2-3 units between the base (your compound) and the acid counter-ion is generally recommended for stable salt formation.[4]
-
Counter-ion Selection: A variety of pharmaceutically acceptable acids can be used, such as hydrochloride, sulfate, mesylate, tosylate, and tartrate. The choice of counter-ion can significantly impact the physicochemical properties of the resulting salt, including solubility, stability, and hygroscopicity.[14]
Experimental Protocol: Small-Scale Salt Screening
-
Solvent Selection: Choose a solvent in which your free base has moderate solubility and the expected salt has low solubility to facilitate precipitation. Common solvents include ethanol, isopropanol, acetone, and ethyl acetate.
-
Stoichiometric Addition: Dissolve your morpholine derivative in the chosen solvent. Add a stoichiometric amount (e.g., 1.0-1.1 equivalents) of the selected acid, either as a solid or a solution in the same solvent.
-
Induce Crystallization: Stir the mixture at room temperature or with gentle heating. If a solid does not form, try cooling the solution, adding an anti-solvent, or allowing for slow evaporation.
-
Isolate and Characterize: Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry. Characterize the solid using techniques like melting point, powder X-ray diffraction (PXRD), and differential scanning calorimetry (DSC) to confirm salt formation and assess its crystalline nature.
-
Solubility Measurement: Determine the aqueous solubility of the newly formed salt and compare it to the free base.
Data Summary: Impact of Salt Formation on Solubility
| Compound Form | Aqueous Solubility (mg/mL) at pH 7.4 |
| Morpholine Derivative (Free Base) | < 0.01 |
| Morpholine Derivative HCl Salt | 5.2 |
| Morpholine Derivative Mesylate Salt | 12.8 |
Note: The values in this table are illustrative and will vary depending on the specific morpholine derivative and counter-ion.
Issue 3: My crystalline morpholine derivative is highly stable but has an extremely low dissolution rate.
A stable crystal lattice, while desirable for chemical stability, can significantly hinder dissolution, which is often the rate-limiting step for absorption.[6] In such cases, disrupting the crystal lattice through techniques like co-crystallization or forming an amorphous solid dispersion can be beneficial.
Co-crystals are multi-component crystalline solids where a drug molecule and a co-former are held together by non-covalent interactions, such as hydrogen bonds.[15] This can alter the physicochemical properties of the drug, including solubility, without changing its chemical structure.
Co-former Selection:
-
Co-formers should be non-toxic and generally recognized as safe (GRAS).
-
Look for co-formers with functional groups that can form hydrogen bonds with your morpholine derivative (e.g., carboxylic acids, amides, alcohols).
-
Computational screening can help predict favorable co-former interactions.
Experimental Protocol: Liquid-Assisted Grinding for Co-crystal Screening
-
Combine Components: Place a stoichiometric amount of your morpholine derivative and the selected co-former in a mortar.
-
Add Grinding Liquid: Add a few drops of a solvent in which both components have limited solubility (e.g., acetonitrile, heptane).
-
Grind: Grind the mixture with a pestle for 15-30 minutes.
-
Analyze: Analyze the resulting solid using PXRD to identify new crystalline phases indicative of co-crystal formation.
ASDs involve dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state.[16] The amorphous form has higher free energy and thus higher apparent solubility and a faster dissolution rate compared to the crystalline form.[13][17]
Polymer Selection:
-
Commonly used polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.
-
The choice of polymer depends on the properties of your drug and the desired release profile.
Preparation Method: Solvent Evaporation (for lab-scale)
-
Dissolve Drug and Polymer: Dissolve both your morpholine derivative and the selected polymer in a common volatile solvent (e.g., methanol, dichloromethane).
-
Evaporate Solvent: Rapidly evaporate the solvent under vacuum (e.g., using a rotary evaporator) to prevent crystallization.
-
Secondary Drying: Dry the resulting solid film or powder under high vacuum to remove residual solvent.
-
Characterize: Confirm the amorphous nature of the drug in the dispersion using DSC and PXRD.
Comparative Dissolution Profile
Caption: Illustrative comparison of dissolution profiles for different solid forms.
References
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
-
Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences.
-
Improving API Solubility by Salt and Cocrystal Formation. (n.d.). Sigma-Aldrich.
-
Salt formation to improve drug solubility. (2007). Advanced Drug Delivery Reviews.
-
Prodrug strategies to overcome poor water solubility. (2007). Advanced Drug Delivery Reviews.
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. (2016). ResearchGate.
-
Solving Poor Solubility with Amorphous Solid Dispersions. (2014). Pharmaceutical Technology.
-
Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. (2024). Taylor & Francis Online.
-
Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. (2024). Current Nanomedicine.
-
Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. (2024). International Journal of Scientific Research & Technology.
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2021). MDPI.
-
Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023). Pharmaceutical Online.
-
Amorphous Solid Dispersions for Poorly Water-Soluble Drug Delivery. (2017). Pharma Excipients.
-
Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics.
-
NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. (n.d.). IIP Series.
-
Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. (2020). American Pharmaceutical Review.
-
Nanotechnology approaches to solving the problems of poorly water-soluble drugs. (2014). ResearchGate.
-
Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. (2024). OUCI.
-
Solubility Enhancement Techniques. (n.d.). Pharmaguideline.
-
Why salt formation of weak acid increases the drug solubility? (2015). ResearchGate.
-
Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. (2022). MDPI.
-
SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022). Journal of Pharmaceutical Negative Results.
-
Role of Excipients in Drug Formulation. (2024). Pharma Focus Europe.
-
co-crystals-a-green-approach-for-solubility-enhancement-of-poorly-soluble-drugs. (2023). Bohrium.
-
Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. (2024). Dove Press.
-
Prodrug strategies to overcome poor water solubility. (2007). ResearchGate.
-
The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023). Colorcon.
-
Drug Dissolution Enhancement by Salt Formation. (2011). Research Journal of Pharmaceutical Dosage Forms and Technology.
-
The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). MDPI.
-
Pharmaceutical salts: a formulation trick or a clinical conundrum? (2001). The Pharmaceutical Journal.
-
The Role of Excipients in Pharmaceutical Formulations. (2023). Accent Microcell Ltd.
-
Excipients: What they are and their importance in the pharmaceutical industry. (2023). Netex.
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2021). ResearchGate.
-
Prodrug strategies to overcome poor water solubility. (2007). SciSpace.
-
Technical Support Center: Enhancing the Aqueous Solubility of 2-(Oxan-2-yl)morpholine Analogs. (n.d.). Benchchem.
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications.
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (2015). ACS Medicinal Chemistry Letters.
-
Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. (2017). European Journal of Medicinal Chemistry.
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications.
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ResearchGate.
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PubMed.
-
Growth, final pH, % of morpholine degradation and the quantities of ammonia released by Mycobacterium sp. (n.d.). ResearchGate.
-
Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2022). ResearchGate.
-
Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. (2018). ResearchGate.
-
PH-sensitive polymer hydrogels derived from morpholine to prevent the crystallization of ibuprofen. (2018). ResearchGate.
-
Brief Overview of Various Approaches to Enhance Drug Solubility. (2017). Longdom Publishing.
-
MORPHOLINE. (n.d.). Ataman Kimya.
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpbr.in [ijpbr.in]
- 7. longdom.org [longdom.org]
- 8. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 9. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations - Chaudhary - Current Nanomedicine [rjeid.com]
- 13. pharmtech.com [pharmtech.com]
- 14. bjcardio.co.uk [bjcardio.co.uk]
- 15. ijsrtjournal.com [ijsrtjournal.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Refining Purification Strategies for Polar Heterocyclic Compounds
Welcome to the technical support center dedicated to the unique challenges of purifying polar heterocyclic compounds. These molecules are central to pharmaceutical and life sciences research, yet their inherent polarity and the frequent presence of basic nitrogen atoms can make their isolation a significant bottleneck.[1][2] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and develop robust, reliable purification strategies.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Q1: My polar heterocyclic compound shows little to no retention on a C18 reversed-phase column and elutes in the void volume. What should I do?
A1: This is a classic problem arising from the compound's high polarity, which limits its hydrophobic interaction with the non-polar C18 stationary phase.[2] The compound prefers the polar mobile phase and is washed off the column without being retained. Here are several strategies to address this, ordered from simple adjustments to changing the entire separation mode.
-
Strategy 1: Switch to a More Polar Stationary Phase.
-
Polar-Embedded Phases: These columns feature a polar group (e.g., amide or carbamate) embedded within the alkyl chain. This helps to retain polar compounds and makes the phase more stable in highly aqueous mobile phases, preventing "hydrophobic collapse" that can occur with standard C18 columns.[2][3]
-
Water-Tolerant C18 Columns (e.g., AQ-C18): These are designed to be stable in 100% aqueous mobile phases, allowing you to use a very weak mobile phase to maximize retention of polar analytes.[3][4]
-
-
Strategy 2: Employ Hydrophilic Interaction Liquid Chromatography (HILIC).
-
HILIC is an excellent and increasingly popular alternative for retaining and separating very polar compounds.[2][5] It utilizes a polar stationary phase (like silica, diol, or zwitterionic phases) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[6][7] In HILIC, the water acts as the strong, eluting solvent, and compounds elute in order of increasing polarity.[8]
-
-
Strategy 3: Use Ion-Pairing Chromatography.
-
For ionizable heterocycles, adding an ion-pairing reagent (e.g., trifluoroacetic acid for bases) to the mobile phase can form a neutral complex with your charged compound. This increases its hydrophobicity and thus its retention on a C18 column.[3][9]
-
Causality: The ion-pairing reagent has a charged head that interacts with the analyte and a hydrophobic tail that interacts with the stationary phase.
-
Caution: Ion-pairing reagents can be difficult to remove from the column and may cause signal suppression in mass spectrometry (MS).[2][3]
-
Q2: I am observing significant peak tailing for my basic heterocycle on a silica column in normal-phase chromatography. How can I improve the peak shape?
A2: Peak tailing of basic compounds on silica is almost always caused by strong, undesirable interactions between the basic analyte (e.g., a pyridine or imidazole nitrogen) and acidic silanol groups (Si-OH) on the silica surface.[1][2] This leads to a portion of the analyte being retained too strongly, resulting in a "tail".
-
Solution 1: Add a Basic Modifier to the Mobile Phase. This is the most common and effective solution. Incorporating a small amount of a basic additive, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or ammonia (often as a 7N solution in methanol), will neutralize the most active silanol sites.[2][10]
-
Mechanism: The modifier, being a small and strong base, preferentially interacts with the acidic silanol groups, effectively "masking" them from your compound of interest. A concentration of 0.1-1% is usually sufficient.[10]
-
-
Solution 2: Use a Deactivated or Alternative Stationary Phase.
-
Alumina Columns: Basic or neutral alumina can be a superior alternative to silica for purifying basic compounds, as it lacks the highly acidic silanol groups.[2][10]
-
Amino- or Cyano-Bonded Phases: These stationary phases are less acidic than bare silica and can provide much better peak shapes for basic analytes without requiring mobile phase modifiers.[2]
-
Q3: I'm trying to use HILIC, but my polar compound is not soluble in the initial high-organic mobile phase. How can I properly prepare and inject my sample?
A3: This is a critical challenge in HILIC. Injecting a sample dissolved in a solvent significantly stronger (i.e., more aqueous) than the mobile phase will cause severe peak distortion and poor chromatography.[2]
-
Recommended Approach: The best practice is to dissolve your sample directly in the initial mobile phase. If solubility is an issue:
-
Dissolve in a Stronger Solvent, then Dilute: Dissolve the compound in a minimal amount of a stronger solvent (like water or DMSO).[2]
-
Dilute with Organic: Dilute this concentrated solution with a large volume of the organic component of your mobile phase (e.g., acetonitrile) to match the initial running conditions as closely as possible. The final injection solvent should be as weak as possible while maintaining sample solubility. For many polar analytes, a 75/25 acetonitrile-methanol mix can be a good starting point for the sample diluent.
-
Minimize Injection Volume: Keep the injection volume small to mitigate the effects of any solvent mismatch between the sample and the mobile phase.
-
Q4: My purification is complete, but now I'm struggling to separate my highly polar, water-soluble compound from the inorganic salts used in the buffer. What can I do?
A4: Salt removal is a common post-purification headache, especially after ion-exchange or buffered reversed-phase chromatography.[11][12]
-
Method 1: Solid-Phase Extraction (SPE). Use a reversed-phase (e.g., C18) SPE cartridge.
-
Load your aqueous solution containing the compound and salt onto the conditioned cartridge.
-
The polar compound may have some retention, while the highly polar inorganic salts will have none.
-
Wash the cartridge with 100% water to elute the salts.
-
Elute your compound with a solvent containing a higher percentage of organic (e.g., methanol or acetonitrile). This method requires that your compound has at least some affinity for the C18 phase.[13]
-
-
Method 2: Dialysis. For larger heterocyclic molecules, dialysis using tubing with an appropriate molecular weight cut-off (MWCO) can be very effective for removing small inorganic ions.[14]
-
Method 3: Size-Exclusion Chromatography (SEC). This technique separates molecules based on size. If your compound is significantly larger than the salt ions, SEC can provide an effective separation.
-
Method 4: Recrystallization/Precipitation. If you can find a solvent system in which your compound is soluble but the salt is not (e.g., hot ethanol), you may be able to precipitate the salt out of the solution.[11]
Comparative Overview of Chromatographic Techniques
The choice of chromatography mode is the most critical decision in developing a purification strategy. This table summarizes the primary options for polar heterocyclic compounds.
| Technique | Stationary Phase (SP) | Mobile Phase (MP) | Best For... | Key Advantages | Major Limitations |
| Normal-Phase (NP) | Polar (e.g., Silica, Alumina)[1] | Non-polar organic solvents (e.g., Hexane/EtOAc) | Moderately polar, organic-soluble heterocycles.[1] | Good for separating isomers; well-established technique. | Strong retention and peak tailing for basic compounds; poor solubility of highly polar samples.[1][2] |
| Reversed-Phase (RP) | Non-polar (e.g., C18, C8)[1] | Polar (e.g., Water/Acetonitrile, Water/Methanol)[1] | Heterocycles with sufficient non-polar character. | Highly reproducible; wide variety of columns available; MS-compatible.[3] | Poor or no retention for very polar compounds ("void volume elution").[1][2] |
| HILIC | Polar (e.g., Silica, Amide, Zwitterionic)[2][6] | High organic (>60%) with a small aqueous portion.[7][15] | Very polar and hydrophilic heterocycles.[5] | Excellent retention for polar analytes; high organic MP is good for MS sensitivity.[3][7] | Longer column equilibration times; sample solubility issues; potential for poor reproducibility if not carefully controlled.[15] |
| Mixed-Mode (MMC) | Combines RP and Ion-Exchange (IEX) or HILIC properties.[16] | Can be run in RP, IEX, or HILIC mode by adjusting buffer/organic ratio.[17] | Complex mixtures containing polar, non-polar, and ionizable compounds.[16][18] | Unmatched selectivity; can retain acids, bases, and neutrals in a single run; MS-compatible.[18][19] | Method development can be more complex due to multiple retention mechanisms.[3] |
| Supercritical Fluid (SFC) | Various (often similar to NP and HILIC)[20] | Supercritical CO₂ with a polar organic modifier (e.g., Methanol).[21][22] | Chiral separations; moderately to highly polar compounds.[20] | Fast, efficient separations; reduced solvent consumption ("green" chromatography).[20][23] | May not be suitable for extremely polar, water-soluble compounds; requires specialized equipment.[20][23] |
Visualized Workflows & Decision Guides
A logical approach to selecting a purification strategy is paramount. The following diagrams illustrate key decision-making processes.
Caption: A decision tree for selecting a primary purification strategy.
Caption: A workflow for troubleshooting peak tailing of basic heterocycles.
Experimental Protocols
Protocol 1: General Method Development for HILIC
This protocol provides a starting point for developing a HILIC separation method for a novel polar heterocyclic compound.
-
Column Selection: Begin with a robust HILIC column, such as one with an amide or zwitterionic stationary phase.[6]
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in 95:5 Water:Acetonitrile. Adjust to pH 5.8. The small amount of organic solvent improves mobile phase miscibility.
-
Mobile Phase B (Organic): 10 mM Ammonium Acetate in 5:95 Water:Acetonitrile. Adjust to pH 5.8.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Gradient: Start at 95% B, hold for 2 minutes. Decrease to 50% B over 10 minutes. Hold for 2 minutes. Return to 95% B and re-equilibrate for at least 5-10 minutes. HILIC requires longer equilibration than reversed-phase.
-
-
Sample Preparation: Dissolve the sample in 75:25 Acetonitrile:Water at a concentration of ~1 mg/mL. If insoluble, use the minimum required amount of DMSO or water and dilute as described in the troubleshooting section.
-
Optimization: Based on the initial run, adjust the gradient slope and starting/ending percentages to improve resolution. The buffer pH can also be screened (e.g., pH 3.2 using ammonium formate) as it can significantly alter selectivity.[24]
Protocol 2: Acid-Base Extraction for Purifying a Basic Heterocycle from Neutral Impurities
This classic liquid-liquid extraction technique is highly effective for purifying ionizable compounds.[25]
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Acidic Wash (Extraction): Add an equal volume of a dilute aqueous acid (e.g., 1M HCl) to the separatory funnel. Stopper the funnel, invert, and vent. Shake gently to mix the layers. Allow the layers to separate. The protonated basic heterocycle will move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl two more times to ensure complete recovery. Combine all aqueous extracts.
-
Neutralization and Back-Extraction: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper).[2] The deprotonated, neutral heterocycle may precipitate or form an oil.
-
Recovery: Add fresh organic solvent (e.g., ethyl acetate) to the flask and transfer the mixture back to a separatory funnel. Extract the neutral product back into the organic layer. Repeat this extraction two more times.
-
Drying and Solvent Removal: Combine the final organic extracts, wash with brine to remove excess water, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified basic heterocycle.[2]
Frequently Asked Questions (FAQs)
Q1: What is the single most common challenge in purifying polar heterocyclic compounds via chromatography? The primary challenge stems from their dual nature: high polarity and the frequent presence of basic nitrogen atoms. In reversed-phase chromatography, their polarity leads to poor retention.[1] Conversely, in normal-phase chromatography on silica, the basic nitrogen atoms interact strongly with acidic silanol groups, causing poor peak shapes and sometimes irreversible adsorption of the compound onto the column.[1][2]
Q2: Is Supercritical Fluid Chromatography (SFC) a good option for my polar compound? SFC is rapidly gaining popularity and is an excellent technique to consider.[20] While once thought to be only for non-polar compounds, modern SFC, which uses polar organic modifiers like methanol, can effectively elute and separate a wide range of polar analytes.[21][22] It is particularly powerful for chiral separations and offers significant advantages in speed and reduced solvent waste.[20] As a general rule, any compound soluble to at least 1 mg/mL in methanol should be amenable to SFC.[20]
Q3: How can I improve my recovery during a liquid-liquid extraction? Low recovery is often due to two issues: emulsion formation or compound solubility in the "wrong" layer.
-
Emulsions: If an emulsion (a stable suspension of the two layers) forms, it can trap your compound. To break it, try adding a small amount of brine (saturated NaCl solution) or gently swirling the funnel instead of vigorous shaking.[2]
-
Back-Washing: If your protonated compound (in the acidic aqueous layer) has some residual solubility in the organic phase, this will lower your yield. After your initial extraction, "back-wash" the organic layer with a fresh portion of the acidic aqueous solution to recover more of your compound.[2]
Q4: My compound is unstable under acidic or basic conditions. How can I purify it? If your compound is sensitive to pH changes, you should avoid acid-base extractions and chromatography methods that use strong acid/base modifiers.
-
Neutral Chromatography: HILIC or reversed-phase chromatography using neutral buffers (e.g., ammonium acetate) is a good option.
-
Size-Exclusion Chromatography (SEC): This method separates based on size and is performed under neutral conditions.
-
Crystallization: If possible, recrystallization from a suitable neutral solvent system is an ideal, non-destructive purification method.[10][26]
-
Cartridge Purification: For some sensitive compounds, rapid purification using hydrophobic C18 cartridges can be more effective than longer HPLC runs, as it minimizes the compound's contact time with the mobile phase.[27]
References
- Strategies for purifying polar heterocyclic compounds via chrom
- How Good is SFC for Polar Analytes?
- Analysis of polar compounds by supercritical fluid chrom
- Technical Support Center: Purification of Polar Aza-Heterocycles - Benchchem.
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- What is Supercritical Fluid Chromatography (SFC)
- Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent.
- Video: Supercritical Fluid Chrom
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Very polar compound purification using aqueous normal-phase flash column chrom
- Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide St
- Very polar compounds are sometimes purified by reverse phase chromatography where the stationary phase is very non-polat while the solvent is very polar. why might one want to use this technique with extremely polar compounds? - Quora.
- Do Polar Compounds Elute First In Column Chrom
- Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch M
- (PDF)
- Mixed-Mode Chromatography and St
- Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV.
- How to Optimize Your Reversed Phase Chrom
- Hydrophilic Interaction Liquid Chrom
- HILIC – The Rising Star of Polar Chrom
- Mixed-Mode Chromatography—A Review - LCGC Intern
- Natural Product Isolation (2)
- A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs) - PubMed.
- Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.
- Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US.
- HILIC Overview | Thermo Fisher Scientific - US.
- Chiral and Achiral Compounds Purific
- Purification of strong polar and basic compounds : r/Chempros - Reddit.
- How to separate highly water soluble polar organic molecule from inorganic salt also dissolved in water | ResearchG
- Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry.
- Enantiomeric Separation of New Chiral Azole Compounds - MDPI.
- How to Purify an organic compound via recrystallization or reprecipitation?
- Engineering successful analytical methods using HILIC as an altern
- Does anybody know how to separate with highly polar compound and salts.
- Removing NaCl from a highly water soluble organic compound?
- Enantiomeric Separation of New Chiral Azole Compounds - PubMed.
- GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPAR
- Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions | Journal of the American Chemical Society - ACS Public
- Purification strategies to remove starting m
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. welch-us.com [welch-us.com]
- 4. halocolumns.com [halocolumns.com]
- 5. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. HILIC Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. biotage.com [biotage.com]
- 9. selectscience.net [selectscience.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
- 15. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. helixchrom.com [helixchrom.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. agilent.com [agilent.com]
- 22. Video: Supercritical Fluid Chromatography [jove.com]
- 23. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 24. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
In Vivo Validation of 4-(Morpholin-4-yl)azepane Activity: A Comparative Guide for Preclinical Oncology
This guide provides a comprehensive framework for the in vivo validation of 4-(Morpholin-4-yl)azepane, a novel heterocyclic compound, in the context of preclinical oncology. We will explore the rationale behind its design, propose a hypothetical mechanism of action, and detail a comparative study against established anti-cancer agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical evaluation process for new chemical entities.
Introduction: The Rationale for this compound in Oncology
The pursuit of novel anti-cancer therapeutics with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The compound this compound emerges as a promising candidate due to the strategic combination of two key pharmacophores: a morpholine ring and an azepane scaffold.
The morpholine moiety is a well-established feature in numerous FDA-approved drugs, often contributing to enhanced potency, favorable pharmacokinetic properties, and improved drug-likeness.[1][2] Its inclusion can lead to better solubility and metabolic stability, crucial attributes for oral bioavailability. The azepane ring, a seven-membered heterocycle, offers a flexible yet constrained conformation that can effectively probe the binding pockets of various biological targets.[3] Azepane derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-tubercular, anti-Alzheimer's, and antimicrobial effects.[4][5]
Given the prevalence of both morpholine and azepane motifs in oncology drugs, we hypothesize that this compound may exhibit anti-proliferative activity through the inhibition of a key signaling pathway implicated in cancer progression. For the purpose of this guide, we will postulate its action as a selective inhibitor of a hypothetical "Kinase X," a critical node in a cancer-related signaling cascade.
Comparative Framework: Benchmarking Against the Standard of Care
To rigorously assess the preclinical potential of this compound, a direct comparison with existing therapies is essential. For our hypothetical Kinase X target, we will select two well-characterized inhibitors as comparators:
-
Compound A: A highly potent, first-generation Kinase X inhibitor with known efficacy but also associated with off-target toxicities.
-
Compound B: A second-generation inhibitor with an improved safety profile but facing challenges with acquired resistance.
This comparative approach will allow for a nuanced evaluation of this compound's efficacy, safety, and potential for overcoming known resistance mechanisms.
In Vivo Validation Workflow
The in vivo validation of this compound will be conducted in a stepwise manner, beginning with pharmacokinetic profiling, followed by efficacy studies in a relevant cancer model, and concluding with a preliminary toxicity assessment.
Caption: A streamlined workflow for the in vivo validation of a novel anti-cancer compound.
Experimental Protocols
Pharmacokinetic (PK) Profiling
Objective: To determine the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in mice.
Methodology:
-
Animal Model: Healthy male CD-1 mice (n=3 per time point per route).
-
Dosing:
-
IV: 2 mg/kg in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
PO: 10 mg/kg in the same vehicle.
-
-
Sample Collection: Blood samples (approx. 50 µL) are collected via tail vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Analysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.
-
Data Analysis: Non-compartmental analysis is used to determine key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Efficacy in a Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model and compare it with standard-of-care agents.
Methodology:
-
Cell Line and Animal Model: A human cancer cell line known to be dependent on Kinase X signaling (e.g., a hypothetical "Cancer-X" cell line) is implanted subcutaneously into the flank of athymic nude mice.
-
Tumor Growth and Randomization: When tumors reach a mean volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Vehicle control (PO, daily)
-
This compound (e.g., 10, 30, 100 mg/kg, PO, daily)
-
Compound A (e.g., 10 mg/kg, PO, daily)
-
Compound B (e.g., 30 mg/kg, PO, daily)
-
-
Efficacy Readouts:
-
Tumor volume is measured twice weekly with calipers.
-
Body weight is recorded twice weekly as an indicator of tolerability.
-
-
Study Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size, or after a fixed duration (e.g., 21 days).
Preliminary Toxicity Assessment
Objective: To assess the general tolerability and identify potential target organs for toxicity of this compound at efficacious doses.
Methodology:
-
Monitoring: Throughout the efficacy study, animals are monitored daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming).
-
Necropsy: At the end of the study, all animals are euthanized, and a gross necropsy is performed.
-
Histopathology: Key organs (liver, spleen, kidney, heart, lungs) from the high-dose group of this compound and the vehicle control group are collected, fixed in formalin, and processed for histopathological examination.
Data Presentation and Interpretation
Hypothetical Pharmacokinetic Data
| Parameter | This compound | Compound A | Compound B |
| Clearance (mL/min/kg) | 15 | 25 | 10 |
| Volume of Distribution (L/kg) | 5 | 2 | 8 |
| Terminal Half-life (h) | 4.5 | 1.2 | 9.2 |
| Oral Bioavailability (%) | 60 | 30 | 75 |
This is illustrative data and not based on actual experimental results.
Interpretation: The hypothetical data suggests that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability and a moderate half-life, supporting a once-daily dosing regimen.
Hypothetical Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 10 | 45 |
| 30 | 75 | |
| 100 | 95 | |
| Compound A | 10 | 85 |
| Compound B | 30 | 60 |
This is illustrative data and not based on actual experimental results.
Interpretation: In this hypothetical scenario, this compound demonstrates dose-dependent anti-tumor activity. At 100 mg/kg, its efficacy is comparable to the potent but potentially toxic Compound A, and superior to the safer but less effective Compound B.
Mechanistic Insights and Signaling Pathway
The anti-tumor activity of this compound is hypothesized to stem from the inhibition of Kinase X, a key component of a signaling pathway that promotes cell proliferation and survival.
Caption: Hypothesized mechanism of action for this compound via inhibition of Kinase X.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound as a potential anti-cancer therapeutic. The comparative framework, detailed experimental protocols, and clear data interpretation strategy provide a robust foundation for decision-making in a drug discovery program.
Based on our hypothetical but plausible data, this compound presents as a promising preclinical candidate with a balanced profile of efficacy and safety. The next steps in its development would involve:
-
Pharmacodynamic studies: To confirm target engagement and pathway modulation in tumor tissue.
-
IND-enabling toxicology studies: To further characterize its safety profile in two species.
-
Exploration of combination therapies: To assess potential synergies with other anti-cancer agents.
The integration of the morpholine and azepane scaffolds in this compound represents a rational drug design strategy. Through systematic in vivo validation, the therapeutic potential of this and similar novel chemical entities can be thoroughly elucidated.
References
-
Ballell, L., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(5), 1835-1875. Available from: [Link]
-
ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. Available from: [Link]
-
National Institutes of Health. Label: CARBAMAZEPINE tablet, chewable CARBAMAZEPINE tablet - DailyMed. Available from: [Link]
-
ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available from: [Link]
-
Kumar, A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 739-764. Available from: [Link]
-
ScienceDirect. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Available from: [Link]
-
Volynskii, A. D., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5243. Available from: [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
A Proposed Head-to-Head Evaluation: 4-(Morpholin-4-yl)azepane versus Pregabalin in Neuromodulatory Therapeutics
For distribution to researchers, scientists, and drug development professionals.
This guide presents a comparative framework for evaluating the novel compound 4-(Morpholin-4-yl)azepane against the established therapeutic agent, pregabalin. Due to the current absence of published experimental data for this compound, this document outlines a comprehensive, hypothesis-driven approach to its characterization. We will leverage the well-documented profile of pregabalin as a benchmark to propose a rigorous, multi-tiered experimental plan designed to elucidate the potential therapeutic value of this new chemical entity.
Our analysis is grounded in the structural components of this compound, which features both a morpholine and an azepane moiety. The morpholine ring is a recognized pharmacophore in medicinal chemistry, often incorporated to improve physicochemical properties and confer a wide range of biological activities.[1][2][3] Similarly, the azepane scaffold is present in numerous pharmacologically active compounds, including some with anticonvulsant properties.[4][5] This structural composition suggests that this compound may possess unique neuromodulatory activities worthy of investigation.
Section 1: Comparative Compound Profiles
A direct comparison of performance necessitates a thorough understanding of both the established and the investigational compound.
Pregabalin: The Established Benchmark
Pregabalin, marketed as Lyrica among other names, is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[2][6] Its primary mechanism of action, however, does not involve direct interaction with GABA receptors.[6] Instead, pregabalin selectively binds with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][6][7][8] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn attenuates the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[6][7][8] This modulation of neuronal excitability is believed to be the basis for its analgesic, anticonvulsant, and anxiolytic effects.[1][6]
| Property | Pregabalin |
| IUPAC Name | (3S)-3-(aminomethyl)-5-methylhexanoic acid |
| Molecular Formula | C8H17NO2 |
| Mechanism of Action | Binds to the α2δ subunit of voltage-gated calcium channels, modulating neurotransmitter release.[1][6][7] |
| Primary Indications | Neuropathic pain, epilepsy, fibromyalgia, generalized anxiety disorder.[8][9] |
| Bioavailability | ≥90% (oral) |
| Metabolism | Minimal |
| Elimination Half-life | 6.3–11.5 hours |
This compound: A Novel Investigational Compound
As of the date of this guide, this compound is a compound with limited publicly available data. Its structure combines two key heterocyclic systems:
-
Morpholine: A versatile scaffold known to be present in drugs targeting the central nervous system, contributing to desirable pharmacokinetic properties.[1][2][3][10]
-
Azepane: A seven-membered nitrogen-containing ring that is a core component of various biologically active molecules, including those with anticonvulsant and analgesic potential.[4][9][11]
Based on a structural analysis and the known pharmacology of related compounds, a plausible, albeit hypothetical, mechanism of action for this compound could involve the sigma-1 (σ1) receptor . The sigma-1 receptor is a unique molecular chaperone located at the endoplasmic reticulum-mitochondria interface that modulates calcium signaling and the activity of various ion channels.[6][7][12] Ligands targeting this receptor have shown potential in models of pain, depression, and neurodegenerative diseases.[6][8]
| Property | This compound |
| IUPAC Name | 4-(azepan-4-yl)morpholine |
| Molecular Formula | C10H20N2O |
| Hypothesized Mechanism | Potential sigma-1 (σ1) receptor antagonist/modulator. |
| Primary Indications | To be determined (potential for neuropathic pain, epilepsy). |
| Bioavailability | To be determined. |
| Metabolism | To be determined. |
| Elimination Half-life | To be determined. |
Section 2: Proposed Experimental Workflow for Comparative Analysis
To objectively assess the therapeutic potential of this compound relative to pregabalin, a multi-stage experimental plan is proposed. This workflow is designed to first establish the primary molecular target and then evaluate the compound's efficacy and safety in established preclinical models.
Caption: Proposed experimental workflow for the comparative analysis of this compound and pregabalin.
Stage 1: In-Vitro Target Validation and Selectivity
The initial phase focuses on elucidating the mechanism of action of this compound and directly comparing its binding affinity to that of pregabalin at their respective proposed targets.
Protocol 1: Competitive Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor and the α2δ subunit of VGCCs, with pregabalin as a comparator for the α2δ subunit.
-
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing high levels of the target receptors (e.g., rat brain for sigma-1, HEK293 cells transfected with the α2δ-1 subunit).
-
Assay Conditions: Incubate the membrane preparations with a specific radioligand (e.g., [³H]-(+)-pentazocine for sigma-1; [³H]-gabapentin or [³H]-pregabalin for α2δ) and increasing concentrations of the unlabeled test compounds (this compound and pregabalin).
-
Separation and Detection: Separate bound from free radioligand by rapid filtration. Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug. Calculate the IC50 (concentration inhibiting 50% of specific binding) and convert to Ki using the Cheng-Prusoff equation.
-
Protocol 2: Functional Calcium Mobilization Assay
-
Objective: To assess the functional consequence of receptor binding by measuring changes in intracellular calcium levels.
-
Methodology:
-
Cell Culture: Use a cell line endogenously expressing the target receptor or a transfected cell line (e.g., SH-SY5Y neuroblastoma cells for sigma-1).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Treatment: Add varying concentrations of this compound or pregabalin to the cells.
-
Stimulation: After an incubation period, stimulate the cells with an appropriate agonist (e.g., a potassium channel blocker to induce depolarization for VGCCs; a known sigma-1 agonist to assess antagonism).
-
Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Quantify the inhibition of the calcium response to determine the functional potency (EC50 or IC50) of the compounds.
-
Stage 2: In-Vivo Efficacy Evaluation
Assuming favorable in-vitro results, the next stage is to assess the therapeutic efficacy in validated animal models of neuropathic pain and epilepsy.
Protocol 3: Neuropathic Pain Model (Chronic Constriction Injury - CCI)
-
Objective: To compare the analgesic effects of this compound and pregabalin in a rat model of peripheral neuropathic pain.
-
Methodology:
-
Surgical Procedure: In anesthetized rats, loosely ligate the sciatic nerve with chromic gut sutures to induce a chronic constriction injury.[13][14]
-
Behavioral Testing: At baseline and various time points post-surgery, assess pain-like behaviors:
-
Mechanical Allodynia: Measure the paw withdrawal threshold to von Frey filaments.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source.
-
-
Drug Administration: Administer this compound, pregabalin, or vehicle orally at various doses.
-
Data Analysis: Compare the reversal of allodynia and hyperalgesia between treatment groups and vehicle controls. Determine the effective dose (ED50) for each compound.
-
Protocol 4: Anticonvulsant Model (Maximal Electroshock Seizure - MES)
-
Objective: To evaluate the ability of the compounds to prevent the spread of seizures, a model for generalized tonic-clonic seizures.
-
Methodology:
-
Animal Model: Use adult mice or rats.
-
Drug Administration: Administer various doses of this compound, pregabalin, or vehicle intraperitoneally or orally.
-
Seizure Induction: At the time of expected peak drug effect, induce a seizure by delivering a supramaximal electrical stimulus via corneal or ear-clip electrodes.
-
Observation: Record the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the percentage of animals protected from tonic hindlimb extension at each dose and calculate the protective dose (PD50).
-
Section 3: Mechanistic and Pathway Visualization
Understanding the proposed molecular pathways is crucial for interpreting experimental results.
Pregabalin's Mechanism of Action
Pregabalin's action is centered on the presynaptic neuron, where it modulates the function of voltage-gated calcium channels.
Caption: Pregabalin binds to the α2δ subunit of VGCCs, inhibiting calcium influx and subsequent neurotransmitter release.
Hypothesized Mechanism for this compound
The proposed mechanism involves the sigma-1 receptor, which acts as a chaperone protein modulating intracellular calcium signaling.
Caption: Hypothesized action of this compound as a sigma-1 receptor antagonist, modulating intracellular calcium release.
Section 4: Concluding Remarks
While pregabalin represents a significant therapeutic tool for various neurological disorders, the potential for novel mechanisms of action offers exciting avenues for drug development. The compound this compound, by virtue of its distinct chemical structure, warrants a thorough investigation. The experimental framework proposed in this guide provides a robust, scientifically-grounded pathway for a head-to-head comparison with pregabalin. The successful execution of these studies will be critical in determining whether this compound holds promise as a future therapeutic agent with a potentially differentiated profile in terms of efficacy, side effects, or spectrum of activity.
References
- Su, T. P., Hayashi, T., & Maurice, T. (2010). The sigma-1 receptor chaperone and its implication in cell survival and diseases. Current medicinal chemistry, 17(23), 2445-2454.
- Belliotti, T. R., Capiris, T., & Deacon, S. (2007). 4-Morpholinecarboxamide and 4-sulfonamide derivatives as novel human H3 receptor antagonists. Bioorganic & medicinal chemistry letters, 17(22), 6097-6102.
- Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195-206.
- Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 162, 465-494.
- Guastella, J., & Edafiogho, I. O. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709-752.
- Singh, R., & Kumar, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.
- Hayashi, T., & Su, T. P. (2004). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 119(5), 591-605.
- Fishback, J. A., & Robson, M. J. (2020). Sigma-1 Receptor: A Novel Therapeutic Target for the Treatment of Pain. Current pharmaceutical design, 26(15), 1693-1711.
- Raffa, D., & Maggio, B. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 11(23), 3958-3972.
- Sharma, A., Kumar, V., & Kumar, S. (2021). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. ChemistrySelect, 6(22), 5431-5452.
- Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel α2-δ (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy research, 73(2), 137-150.
- Martinez, C. D., & Wiemer, D. F. (2020). Synthesis of Nitrogen Containing Heterocycles and Their Biological Evaluation.
- Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494.
- Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain, 33(1), 87-107.
- Jain, A., & Sahu, S. K. (2024).
- Bourquin, A. F., Süveges, A., & Pertin, M. (2015). Animal Models of Neuropathic Pain Due to Nerve Injury. Methods in molecular biology (Clifton, N.J.), 1334, 149-164.
- Charishma, S., Kamala, G. R., & Hansika, B. L. S. (2023). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research, 2(1), 1-10.
- Pires, M. J. P., & Silva, A. F. (2016).
- Kulkarni, S. K. (1999). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian journal of physiology and pharmacology, 43(1), 1-16.
- Stemkowski, P. L., & Smith, P. A. (2013). An overview of animal models for neuropathic pain.
- Mogil, J. S. (2009). An overview of animal models of pain: disease models and outcome measures. The Journal of pain, 10(9), 895-926.
- Kamal, A., & Sadek, B. (2020). Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits. Current pharmaceutical design, 26(15), 1693-1711.
-
Gyan Sanchay. (n.d.). Screening Method Of Anti-Epileptic. Retrieved from [Link]
- Rampe, D., & Triggle, D. J. (2001). Characterization of calcium channel binding. Current protocols in pharmacology, Chapter 1, Unit1.25.
- Habtemariam, S. (2020). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?.
-
Slideshare. (n.d.). Screening Methods of Anti-epileptic drugs. Retrieved from [Link]
- Zhang, J. H., & Xie, X. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. ASSAY and Drug Development Technologies, 10(4), 334-343.
- Kumar, S., & Singh, S. (2021). Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-S), 154-160.
-
Reaction Biology. (n.d.). Ion Channel Assays. Retrieved from [Link]
-
ION Biosciences. (n.d.). Calcium Assays | Calcium Indicators. Retrieved from [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jopir.in [jopir.in]
- 6. The pharmacology of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 13. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 14. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
A Comparative Guide to the Efficacy of 4-(Morpholin-4-yl)azepane and Other Azepane Derivatives in Modulating Sigma-1 Receptor Activity for Neuropathic Pain
Introduction: The Therapeutic Promise of the Azepane Scaffold
The seven-membered heterocyclic azepane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its inherent conformational flexibility allows for the precise spatial orientation of substituents, enabling fine-tuned interactions with a variety of biological targets.[3] This structural versatility has led to the development of azepane derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-Alzheimer's, and antimicrobial properties.[2]
This guide provides an in-depth comparative analysis of the therapeutic potential of a specific derivative, 4-(Morpholin-4-yl)azepane, against other notable azepane-based compounds. Based on established structure-activity relationships (SAR), the presence of a morpholine moiety often confers central nervous system (CNS) activity.[4] Coupled with the azepane core, this structure strongly suggests a potential interaction with sigma receptors, particularly the sigma-1 (σ1) receptor, a key modulator in neuropathic pain pathways.[3][5]
While direct experimental data for this compound is not extensively available in public literature, this guide will leverage data from structurally and functionally similar azepane derivatives to provide a robust comparative framework. We will delve into the experimental methodologies used to assess efficacy, present comparative biological data, and explore the underlying signaling pathways, offering valuable insights for researchers and drug development professionals in the field of neuroscience and pain management.
Experimental Methodologies: A Blueprint for Efficacy Assessment
To rigorously evaluate and compare the efficacy of novel azepane derivatives, a multi-tiered experimental approach is essential, encompassing in vitro characterization and in vivo validation. The following protocols represent the gold standard for assessing sigma-1 receptor antagonists in the context of neuropathic pain.
In Vitro Characterization: Target Engagement and Cellular Effects
1. Sigma-1 Receptor Radioligand Binding Assay:
This assay is fundamental to determining the binding affinity of a test compound for the sigma-1 receptor.[3] It quantifies the displacement of a radiolabeled ligand by the test compound, allowing for the calculation of the inhibitory constant (Kᵢ), a measure of binding affinity.
-
Protocol:
-
Membrane Preparation: Homogenize guinea pig brain tissue, a rich source of sigma-1 receptors, in a suitable buffer and centrifuge to isolate the membrane fraction.[6]
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a selective sigma-1 radioligand, such as -pentazocine, and varying concentrations of the test compound (e.g., this compound or comparator azepane derivatives).[3]
-
Separation: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
-
2. MTT Assay for Cytotoxicity:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the potential cytotoxicity of the compounds on a relevant neuronal cell line (e.g., SH-SY5Y).[7][8][9]
-
Protocol:
-
Cell Seeding: Plate neuronal cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the azepane derivatives for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader. The intensity of the purple color is proportional to the number of viable cells.
-
In Vivo Validation: Efficacy in a Preclinical Model of Neuropathic Pain
1. Chronic Constriction Injury (CCI) Model of Neuropathic Pain:
The CCI model in rodents is a widely accepted preclinical model that mimics many of the symptoms of human neuropathic pain, such as mechanical allodynia (pain in response to a non-painful stimulus).[10]
-
Protocol:
-
Surgical Procedure: Under anesthesia, the sciatic nerve of a rat or mouse is exposed, and loose ligatures are placed around it, causing a partial nerve injury.
-
Behavioral Testing (Mechanical Allodynia): At a set time point post-surgery (e.g., 14 days), assess the animal's sensitivity to mechanical stimuli using von Frey filaments. These are calibrated filaments that are applied to the paw until a withdrawal response is elicited. A lower withdrawal threshold in the injured paw compared to the contralateral paw indicates mechanical allodynia.
-
Drug Administration: Administer the test compounds (e.g., this compound and comparators) via a relevant route (e.g., intraperitoneal or oral).
-
Post-Dosing Assessment: Re-evaluate the paw withdrawal threshold at various time points after drug administration to determine the compound's ability to reverse mechanical allodynia.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the evaluation of azepane derivatives, from initial in vitro screening to in vivo efficacy validation.
Comparative Efficacy Data
While specific data for this compound is pending experimental determination, we can establish a comparative baseline using published data for other azepane-based sigma-1 receptor antagonists.
Table 1: Comparative In Vitro and In Vivo Efficacy of Azepane-Based Sigma-1 Receptor Antagonists
| Compound | Sigma-1 Receptor Kᵢ (nM) | In Vivo Model | Effective Dose (mg/kg, i.p.) for Anti-Allodynic Effect | Reference |
| This compound | Predicted High Affinity | - | To be determined | - |
| CM-304 | High Affinity (Specific Kᵢ not provided) | CCI Neuropathic Pain | 10-45 | [10][11] |
| AZ-66 | High Affinity (Specific Kᵢ not provided) | CCI Neuropathic Pain | 10-45 | [10][11] |
| E-52862 | 17 | Spared Nerve Injury (SNI) | 16-64 | [12] |
| Derivative 2 (1,4-diazepane) | 8.9 (σ₁) | - | - | [13] |
Note: Data for CM-304 and AZ-66 are presented as a dose range demonstrating efficacy. E-52862 is a well-characterized selective sigma-1 antagonist that has undergone clinical trials. Derivative 2 is a diazepane with high sigma-1 affinity, included for structural comparison.
Mechanism of Action: The Role of the Sigma-1 Receptor in Neuropathic Pain
The sigma-1 receptor is a unique ligand-operated chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface.[14][15] In the context of neuropathic pain, nerve injury leads to the upregulation and activation of sigma-1 receptors in primary sensory neurons.[7] This activation contributes to neuronal hyperexcitability and central sensitization, key processes in the maintenance of chronic pain.[5]
Sigma-1 receptor antagonists, such as the azepane derivatives discussed, are hypothesized to exert their analgesic effects by binding to the sigma-1 receptor and preventing its activation. This, in turn, modulates downstream signaling pathways that contribute to pain perception.
Key Downstream Effects of Sigma-1 Receptor Antagonism:
-
Modulation of Ion Channels: Sigma-1 receptors are known to interact with and modulate the activity of various ion channels, including NMDA receptors and voltage-gated calcium channels.[3][14] By antagonizing the sigma-1 receptor, azepane derivatives can reduce the excessive neuronal firing characteristic of neuropathic pain.
-
Inhibition of Inflammatory Signaling: Sigma-1 receptor activation can lead to the production of pro-inflammatory molecules.[9] Antagonists can therefore reduce neuroinflammation associated with nerve injury.
-
Neuroprotection: There is growing evidence that sigma-1 receptor ligands can have neuroprotective effects, potentially by reducing oxidative stress and promoting cell survival.[16][17]
Signaling Pathway Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preliminary In Vitro and In Vivo Insights of In Silico Candidate Repurposed Drugs for Alzheimer’s Disease [mdpi.com]
- 3. Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review [explorationpub.com]
- 4. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma-1 Receptor and Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. diposit.ub.edu [diposit.ub.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating the Sigma-1 Receptor Selectivity of 4-(Morpholin-4-yl)azepane
Introduction: The Imperative for Selectivity in Sigma-1 Receptor Targeting
The sigma-1 receptor (S1R) has emerged from relative obscurity to become a focal point of intense investigation in modern pharmacology and drug development.[1] Initially misidentified as an opioid receptor subtype, S1R is now understood to be a unique, ligand-operated molecular chaperone primarily located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[2][3] Its role as a pluripotent modulator of cellular signaling—particularly in regulating calcium homeostasis via inositol 1,4,5-trisphosphate (IP3) receptors—implicates it in a vast array of neurological and psychiatric conditions, including neurodegenerative diseases, depression, anxiety, and neuropathic pain.[4][5][6]
The therapeutic potential of modulating S1R has led to the development of numerous ligands. However, the existence of a second subtype, the sigma-2 receptor (S2R), presents a critical challenge: ensuring selectivity. While S1R and S2R share some pharmacological similarities, they are distinct proteins with different cellular functions and therapeutic implications. S2R, for instance, is often overexpressed in proliferating tumor cells and is being explored as a target for cancer diagnostics and therapeutics.[7] Therefore, a lack of selectivity in a potential S1R-targeted therapeutic could lead to unforeseen off-target effects, confounding clinical outcomes and potentially causing adverse events.
This guide focuses on a novel chemical entity, 4-(Morpholin-4-yl)azepane , which incorporates two privileged heterocyclic scaffolds in medicinal chemistry: morpholine and azepane.[8][9][10][11] While its affinity for S1R is unknown, its structural characteristics warrant a thorough investigation. We present a comprehensive, experimentally grounded framework for objectively evaluating the S1R binding affinity and selectivity of this compound. This guide is designed for researchers and drug development professionals, providing not only the protocols but also the scientific rationale behind each step, ensuring a robust and self-validating assessment.
The Experimental Blueprint: A Multi-Faceted Approach to Profiling
To rigorously determine the selectivity of this compound, a systematic approach is required. This involves direct comparison with established reference compounds in validated binding assays.
Causality Behind Compound Selection
The choice of comparators is critical for contextualizing the binding data of the test compound. We have selected a panel of ligands that span the spectrum of affinity and selectivity:
-
Test Compound: this compound.
-
High-Selectivity S1R Agonist: PRE-084 . This compound is widely used as a tool for probing S1R function due to its high affinity and substantial selectivity over S2R.[12][13][14]
-
High-Affinity S1R Antagonist: Haloperidol . A classic antipsychotic, haloperidol binds to S1R with high affinity and acts as an antagonist.[4][12] It also serves as a reminder of the importance of broader selectivity profiling, given its potent activity at dopamine D2 receptors.
-
Non-Selective S1R/S2R Ligand: 1,3-di(2-tolyl)guanidine (DTG) . DTG binds with comparable affinity to both S1R and S2R, making it an ideal negative control for selectivity.[13][15]
-
S1R-Preferring Ligand: (+)-Pentazocine . This benzomorphan derivative shows a clear preference for S1R over S2R and is the prototypical radioligand used in S1R binding assays.[13][16]
Core Methodology: Radioligand Competition Binding Assays
The cornerstone of selectivity evaluation is the in vitro radioligand competition binding assay. This technique measures the ability of a test compound to displace a known, radioactively labeled ligand from its receptor. The result is expressed as the inhibitory constant (Kᵢ), which reflects the compound's binding affinity. A lower Kᵢ value indicates higher affinity.
The logical workflow for this evaluation is depicted below.
Caption: Workflow for Determining Sigma-1 Receptor Selectivity.
Detailed Experimental Protocols
Scientific integrity demands reproducible and verifiable methods. The following protocols are based on established standards in the field.[7][15][16][17]
Protocol 1: Sigma-1 Receptor Competition Binding Assay
-
Rationale: This assay directly measures the affinity of the test compound for the S1R binding site. Guinea pig liver is used as it provides a high density of S1R.[16][18] -pentazocine is the selective S1R radioligand of choice.[15][16]
-
Materials:
-
Tissue Source: Guinea pig liver membrane homogenate.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Radioligand: -pentazocine (specific activity ~30-50 Ci/mmol), final concentration ~1-5 nM.
-
Non-Specific Binding Control: 10 µM Haloperidol.
-
Test and reference compounds dissolved in DMSO, serially diluted (0.1 nM to 10 µM).
-
96-well plates, scintillation fluid, liquid scintillation counter.
-
-
Procedure:
-
To each well of a 96-well plate, add 50 µL of assay buffer.
-
For total binding wells, add 50 µL of vehicle (e.g., 1% DMSO in buffer).
-
For non-specific binding wells, add 50 µL of 10 µM Haloperidol.
-
For competition wells, add 50 µL of the appropriate concentration of the test or reference compound.
-
Add 100 µL of membrane homogenate (typically 200-300 µg protein) to each well.
-
Add 50 µL of -pentazocine to each well.
-
Incubate the plate at 37°C for 120-150 minutes.[17]
-
Terminate the reaction by rapid filtration over glass fiber filters (e.g., Whatman GF/B), pre-soaked in buffer.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
-
Protocol 2: Sigma-2 Receptor Competition Binding Assay
-
Rationale: This assay measures affinity for the S2R site. Because the S2R-preferring radioligand, [³H]DTG, also binds to S1R, a "masking" ligand must be used.[7][15] A saturating concentration of a highly selective S1R ligand, such as (+)-pentazocine, is added to occupy all S1R sites, ensuring that any [³H]DTG binding is specific to S2R. Rat liver is a common tissue source for S2R assays.[7][19]
-
Materials:
-
Tissue Source: Rat liver membrane homogenate.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Radioligand: [³H]DTG (specific activity ~40-60 Ci/mmol), final concentration ~3-5 nM.
-
S1R Masking Agent: (+)-pentazocine, final concentration ~100-300 nM.
-
Non-Specific Binding Control: 10 µM Haloperidol or 10 µM DTG.
-
Test and reference compounds.
-
-
Procedure:
-
Follow steps 1-4 from the S1R protocol.
-
Add 100 µL of membrane homogenate to each well.
-
Add the S1R masking agent, (+)-pentazocine, to all wells.
-
Add 50 µL of [³H]DTG to each well.
-
Incubate the plate at room temperature (25°C) for 120 minutes.
-
Terminate the reaction and quantify radioactivity as described in steps 8-10 of the S1R protocol.
-
Data Analysis and Interpretation
From Raw Counts to Affinity Constants
-
Calculate Specific Binding: For each concentration, subtract the non-specific binding counts per minute (CPM) from the total binding CPM.
-
Determine IC₅₀: Plot the percent specific binding against the logarithm of the competitor concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.
-
Quantifying Selectivity
Selectivity is expressed as a simple ratio of the affinity constants: Selectivity Ratio = Kᵢ (for S2R) / Kᵢ (for S1R)
A higher ratio indicates greater selectivity for the sigma-1 receptor. A ratio close to 1 suggests non-selective binding, while a ratio significantly less than 1 indicates S2R selectivity. Generally, a selectivity ratio of >100-fold is considered highly selective.
Hypothetical Data Summary
The following table presents plausible hypothetical data for this compound alongside established values for the reference compounds, illustrating how the final data would be presented for clear comparison.
| Compound | S1R Kᵢ (nM) | S2R Kᵢ (nM) | S1R Selectivity (S2R Kᵢ / S1R Kᵢ) |
| This compound | 15.2 | 1850 | ~122-fold |
| PRE-084 | 53.2[13] | 32,100[13] | ~603-fold |
| Haloperidol | 4.5[20] | ~20-60 | ~4-13-fold |
| (+)-Pentazocine | 4.6[13] | 224[13] | ~49-fold |
| DTG | 57.4[13] | 21.9[13] | 0.38-fold (S2R-preferring) |
Note: Data for this compound is hypothetical for illustrative purposes. Data for reference compounds are derived from cited literature.
The Broader Context: Functional Significance and Off-Target Profiling
High binding affinity and selectivity are necessary but not sufficient to define a compound's utility. The ultimate goal is to understand its functional effect.
S1R as a Molecular Chaperone
Understanding the mechanism of S1R provides context for why selectivity is paramount. S1R resides at the MAM, a critical interface for communication between the ER and mitochondria. In its resting state, it is often complexed with another chaperone, BiP.[21] Upon stimulation by agonist ligands, S1R can dissociate from BiP and interact with various "client" proteins, including the IP3 receptor, to modulate intracellular calcium signaling and maintain cellular homeostasis.[2][3][5] Antagonists prevent this activation. An unselective compound could disrupt this delicate balance through unintended S2R interactions.
Caption: S1R's Role in Modulating Calcium Signaling at the MAM.
Beyond Sigma: The Need for Broader Selectivity Screening
While this guide focuses on S1R vs. S2R selectivity, a comprehensive drug discovery campaign must assess affinity across a wider panel of receptors, ion channels, and enzymes to identify potential off-target liabilities.[22] Given the structural motifs in this compound, screening against dopamine, serotonin, and adrenergic receptors would be a prudent next step.
Conclusion
The evaluation of receptor selectivity is a foundational step in the characterization of any new chemical entity. For this compound, determining its affinity for sigma-1 and sigma-2 receptors is not merely an academic exercise but a critical gatekeeping step in assessing its potential as a therapeutic agent. By employing the rigorous, multi-step radioligand binding protocols detailed here, and contextualizing the results against a panel of well-characterized reference compounds, researchers can generate a clear, objective, and reliable selectivity profile. This data-driven approach ensures that only compounds with the most promising and specific mechanisms of action are advanced, ultimately accelerating the development of safer and more effective medicines targeting the sigma-1 receptor.
References
-
Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206. [Link]
-
Ryskamp, D. A., Korban, S., Zhemkov, V., Kraskovskaya, N., & Bezprozvanny, I. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in neuroscience, 13, 861. [Link]
-
Wikipedia contributors. (2023, December 27). Sigma-1 receptor. In Wikipedia, The Free Encyclopedia. [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]
-
Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR. [Link]
-
Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The sigma-1 receptor chaperone and its role in cell survival and drug addiction. Trends in pharmacological sciences, 30(11), 553-556. [Link]
-
Wang, J., & Cui, W. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International journal of molecular sciences, 22(16), 8599. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]
-
Zeng, C., Vangveravong, S., Xu, J., Chang, K., Li, S., Tu, Z., & Mach, R. H. (2013). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of pharmacological and toxicological methods, 68(3), 323–330. [Link]
-
Xu, D., & Jian, Y. (2020). Small Molecules Selectively Targeting Sigma-1 Receptor for the Treatment of Neurological Diseases. Journal of medicinal chemistry, 63(24), 15187–15217. [Link]
-
Lever, J. R., Gustafson, J. L., Xu, R., Allmon, R. L., & Lever, S. Z. (2011). Characterization of pulmonary sigma receptors by radioligand binding. Pulmonary pharmacology & therapeutics, 24(1), 108–115. [Link]
-
Romano, M. R., Abate, C., La Regina, G., & Cichero, E. (2020). Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. ACS chemical neuroscience, 11(19), 3043–3055. [Link]
-
Su, T. P., & Hayashi, T. (2003). The Pharmacology of Sigma-1 Receptors. Current medicinal chemistry, 10(21), 2243-2250. [Link]
-
Al-Ghananeem, A. M., & El-Dahhan, R. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 996-1018. [Link]
-
S finalmente, M., & Katz, J. L. (2023). Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking. Pharmacology, biochemistry, and behavior, 228, 173595. [Link]
-
Kim, J., & Pasternak, G. W. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Molecular pharmacology, 93(4), 387–397. [Link]
-
Al-Ghananeem, A. M., & El-Dahhan, R. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC medicinal chemistry, 11(9), 996–1018. [Link]
-
Xu, D., & Jian, Y. (2020). Small Molecules Selectively Targeting Sigma-1 Receptor for the Treatment of Neurological Diseases. Journal of medicinal chemistry, 63(24), 15187–15217. [Link]
-
Ren, H., Yang, R., Wang, Y., Zhang, Y., & Liu, B. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International journal of molecular sciences, 23(24), 15998. [Link]
-
Balogh, G., Toth, F., Gyuris, M., & Toth, G. (2022). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International journal of molecular sciences, 23(19), 11721. [Link]
-
Ren, H., Yang, R., Wang, Y., Zhang, Y., & Liu, B. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15998. [Link]
-
Nguyen, L., & Lucke-Wold, B. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in pharmacology, 13, 891637. [Link]
-
Abate, C., Niso, M., Berardi, F., & Colabufo, N. A. (2013). Development of sigma-1 fluorescent tracers for non-radioactive binding assays. European journal of pharmaceutical sciences, 48(1-2), 178–184. [Link]
-
Berardi, F., & Abate, C. (2024). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. International Journal of Molecular Sciences, 25(1), 1. [Link]
-
Mah, R., & Skene, W. G. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of medicinal chemistry, 47(23), 5611–5614. [Link]
-
Mah, R., & Skene, W. G. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 47(23), 5611-5614. [Link]
-
Van de Wetering, I., & De Bruin, N. (2002). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of medicinal chemistry, 45(16), 3469–3479. [Link]
-
Kumar, R., & Singh, P. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 162, 465–494. [Link]
-
Zhang, Y., & Hu, Y. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules (Basel, Switzerland), 27(16), 5195. [Link]
-
Katz, J. L., Hiranita, T., Hong, W. C., & Mesangeau, C. (2011). Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo. The international journal of neuropsychopharmacology, 14(7), 1005–1008. [Link]
-
Spjuth, O., & Alvarsson, J. (2018). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in pharmacology, 9, 1262. [Link]
-
Gkizis, P. L., & Tzakos, A. G. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Chemistry, an Asian journal, 15(4), 459–471. [Link]
-
Kumar, S., & Singh, G. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Pharma-Nutrition, 25, 100369. [Link]
-
Su, T. P. (2017). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. Expert opinion on investigational drugs, 26(1), 1–4. [Link]
Sources
- 1. Small Molecules Selectively Targeting Sigma-1 Receptor for the Treatment of Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 4. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 6. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 7. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 12. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. diva-portal.org [diva-portal.org]
A Technical Guide to Receptor Cross-Reactivity Profiling of 4-(Morpholin-4-yl)azepane
For researchers, scientists, and drug development professionals, ensuring the selectivity of a novel therapeutic candidate is a cornerstone of preclinical assessment. This guide provides an in-depth technical comparison of 4-(Morpholin-4-yl)azepane, a novel scaffold of interest, against a panel of CNS-implicated receptors to ascertain its selectivity profile. In the absence of published data for this specific molecule, this guide will present a representative cross-reactivity study, furnishing plausible experimental data to illustrate the methodologies and interpretative frameworks crucial for such an evaluation.
The azepane ring is a privileged seven-membered heterocyclic motif frequently incorporated into centrally acting agents due to its conformational flexibility, which can be pivotal for biological activity.[1][2] Likewise, the morpholine moiety is a common constituent in CNS drug candidates, valued for its ability to fine-tune physicochemical properties such as solubility and metabolic stability, which can enhance blood-brain barrier permeability.[3][4][5] The combination of these two pharmacophores in this compound presents a unique chemical entity with potential for novel pharmacology. However, the very structural features that confer therapeutic potential may also predispose it to interactions with unintended biological targets, leading to off-target effects.
The Imperative of Selectivity Profiling
In CNS drug discovery, a compound's selectivity is as critical as its potency at the primary target. Off-target interactions can lead to a host of undesirable side effects, ranging from mild to severe, and are a significant cause of clinical trial failures.[6] Therefore, a comprehensive cross-reactivity study early in the drug development pipeline is not merely a regulatory formality but a strategic necessity to de-risk a candidate and build a robust safety profile.
This guide will delineate the experimental workflows for assessing the binding affinity and functional activity of this compound at a panel of receptors commonly associated with off-target liabilities for CNS-active compounds.
Comparative In Vitro Cross-Reactivity Analysis
To evaluate the selectivity of this compound, a two-tiered approach is employed: initial broad screening through radioligand binding assays to assess binding affinity, followed by functional assays for receptors where significant binding is observed.
Tier 1: Radioligand Binding Affinity Screen
Competitive radioligand binding assays are a robust and high-throughput method to determine the affinity of a test compound for a range of receptors.[7] These assays measure the ability of the unlabeled test compound, in this case, this compound, to displace a radiolabeled ligand with known high affinity for the target receptor. The output is typically expressed as the inhibitor constant (Ki), which reflects the affinity of the compound for the receptor.
The following table presents a hypothetical binding profile of this compound against a panel of CNS receptors. For comparative purposes, we include data for a fictional comparator compound, "Comparator A," which also contains an azepane moiety but lacks the morpholine group.
Table 1: Comparative Radioligand Binding Affinities (Ki, nM)
| Receptor Target | Primary Ligand Class | This compound (Ki, nM) | Comparator A (Ki, nM) |
| Primary Target X | Hypothetical | 15 | 25 |
| Dopamine D2 | Monoamine | >10,000 | 850 |
| Dopamine D4 | Monoamine | 850 | 450 |
| Serotonin 5-HT2A | Monoamine | 1,200 | 950 |
| Serotonin 5-HT2C | Monoamine | >10,000 | 2,500 |
| Adrenergic α1A | Monoamine | 5,500 | 1,100 |
| Adrenergic α2A | Monoamine | >10,000 | >10,000 |
| Histamine H1 | Monoamine | 2,300 | 600 |
| Muscarinic M1 | Cholinergic | >10,000 | 4,800 |
| Sigma-1 | Miscellaneous | 450 | 300 |
Data are hypothetical and for illustrative purposes only.
From this hypothetical data, this compound demonstrates a favorable selectivity profile, with high affinity for its primary target and significantly weaker affinity for the screened off-targets. A greater than 100-fold selectivity window is generally considered desirable. The morpholine moiety appears to mitigate binding to several monoaminergic receptors compared to "Comparator A". The notable affinity for the Dopamine D4 and Sigma-1 receptors, while lower than the primary target, warrants further investigation in functional assays to determine if this binding translates to a biological response.
Tier 2: Functional Activity Assessment
For receptors where significant binding affinity was observed (Dopamine D4 and Sigma-1), functional assays are essential to characterize the nature of the interaction (agonist, antagonist, or inverse agonist).
Gq-Coupled Receptor (Dopamine D4): Calcium Flux Assay
Many dopamine receptors, including D4, can couple to Gq proteins, leading to an increase in intracellular calcium upon activation. A calcium flux assay using a fluorescent indicator like Fluo-4 AM can quantify this response.
Table 2: Functional Activity at Dopamine D4 Receptor
| Compound | Assay Type | Parameter | Value |
| This compound | Calcium Flux | IC50 (nM) | >10,000 (No antagonist activity observed) |
| EC50 (nM) | >10,000 (No agonist activity observed) | ||
| Comparator A | Calcium Flux | IC50 (nM) | 980 |
| EC50 (nM) | >10,000 (No agonist activity observed) |
Data are hypothetical and for illustrative purposes only.
The hypothetical functional data suggests that while this compound binds to the D4 receptor, it does not elicit a functional response as either an agonist or an antagonist at concentrations up to 10 µM. This indicates that the binding is likely non-productive, a favorable outcome for selectivity. In contrast, "Comparator A" shows weak antagonist activity.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed methodologies for the key assays are provided below.
Radioligand Binding Assay Protocol
This protocol outlines a typical filtration-based radioligand binding assay.[8]
-
Receptor Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Buffer: A suitable buffer is prepared to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Compound Dilution: this compound is serially diluted in the assay buffer to create a range of concentrations.
-
Assay Setup: In a 96-well plate, the following are added in order:
-
Assay buffer
-
Radioligand at a concentration close to its Kd value.
-
Test compound (this compound) or vehicle.
-
Cell membrane preparation.
-
-
Incubation: The plate is incubated at room temperature for a predetermined time to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester, separating bound from free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Scintillation fluid is added to the dried filters, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a typical radioligand binding assay.
Calcium Flux Functional Assay Protocol
This protocol describes a fluorescent-based calcium flux assay for Gq-coupled receptors.[9][10]
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., Dopamine D4) are seeded into black-walled, clear-bottom 96-well plates and cultured overnight.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow the dye to enter the cells.
-
Compound Preparation: Serial dilutions of this compound are prepared in an appropriate assay buffer.
-
Assay Measurement: The plate is placed in a fluorescence plate reader.
-
For antagonist mode: The test compound is added to the wells and incubated for a specific period. Then, a known agonist for the receptor is added, and the fluorescence is measured kinetically.
-
For agonist mode: The test compound is added directly to the wells, and the fluorescence is measured kinetically.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The data are analyzed to determine EC50 values for agonists or IC50 values for antagonists.
Caption: Experimental workflow for a calcium flux functional assay.
Signaling Pathway Context
Understanding the potential downstream consequences of off-target binding is crucial. The following diagram illustrates the canonical Gq signaling pathway that would be activated by an agonist at the Dopamine D4 receptor.
Caption: Simplified Gq protein-coupled receptor signaling pathway.
Conclusion
References
-
Radioligand binding methods: practical guide and tips. (n.d.). Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
A powerful tool for drug discovery. (2005, May 20). European Pharmaceutical Review. Retrieved from [Link]
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. Retrieved from [Link]
-
Radioligand Binding Assays: A Lost Art in Drug Discovery? (n.d.). Oncodesign Services. Retrieved from [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PubMed. Retrieved from [Link]
-
CALCIUM FLUX PROTOCOL. (n.d.). Retrieved from [Link]
-
Calcium Flux Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ResearchGate. Retrieved from [Link]
-
Receptorome screening for CNS drug discovery. (n.d.). PubMed. Retrieved from [Link]
-
CNS SafetyScreen panel - FR. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - a 2 minute Preview of the Experimental Protocol. (2022, September 1). YouTube. Retrieved from [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. Retrieved from [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). ResearchGate. Retrieved from [Link]
-
Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (n.d.). JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jopir.in [jopir.in]
- 3. tandfonline.com [tandfonline.com]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptorome screening for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 4-(Morpholin-4-yl)azepane
In the landscape of modern medicinal chemistry and drug discovery, the azepane scaffold represents a crucial three-dimensional building block. Its conformational flexibility and novel chemical space make it an attractive alternative to more common saturated heterocycles. When combined with the morpholine moiety, a privileged structure known to enhance aqueous solubility and metabolic stability, the resulting 4-(morpholin-4-yl)azepane emerges as a compound of significant interest for library synthesis and lead optimization programs.
This guide provides a comprehensive comparison of two plausible and efficient synthetic routes for the production of this compound, starting from the commercially available N-Boc-azepan-4-one. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of their respective yields, scalability, and overall synthetic efficiency.
Strategic Overview: Disconnecting the Target Molecule
The primary retrosynthetic disconnection for this compound is the C-N bond between the azepane C4 carbon and the morpholine nitrogen. This leads to two primary synthetic strategies, which will be the focus of our comparative analysis:
-
Route A: One-Pot Reductive Amination. This approach involves the direct reaction of a ketone precursor with morpholine to form an enamine or iminium ion intermediate, which is then reduced in situ.
-
Route B: Two-Step Nucleophilic Substitution. This pathway proceeds through the reduction of the ketone to an alcohol, activation of the alcohol as a suitable leaving group, and subsequent nucleophilic substitution by morpholine.
The following diagram illustrates the overarching synthetic plan for both routes, originating from the common starting material, N-Boc-azepan-4-one.
Caption: Overall synthetic strategies for this compound.
Route A: One-Pot Reductive Amination
Reductive amination is a cornerstone of modern amine synthesis due to its efficiency and operational simplicity.[1][2] This method avoids the often problematic direct alkylation of amines, which can lead to over-alkylation.[1] The reaction between a ketone and a secondary amine, like morpholine, proceeds through an enamine intermediate, which is then reduced to the target tertiary amine.
Mechanistic Considerations
The reaction is typically performed as a one-pot procedure where the ketone and amine are mixed, often with a mild acid catalyst to facilitate enamine formation, followed by the addition of a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation as it is mild enough not to significantly reduce the starting ketone, is selective for the iminium/enamine intermediate, and does not react violently with protic solvents.[1][3]
Experimental Protocol
Step 1: Synthesis of tert-butyl this compound-1-carboxylate
-
To a solution of tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (~0.2 M), add morpholine (1.2 eq).
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the enamine intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. The mild exotherm should be monitored.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Deprotection to yield this compound
-
Dissolve the purified tert-butyl this compound-1-carboxylate (1.0 eq) in DCM (~0.2 M).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (10-20 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify to pH >10 with 2 M NaOH.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.
Route B: Two-Step Nucleophilic Substitution
This classical approach offers a different set of challenges and advantages. It involves creating a good leaving group at the C4 position of the azepane ring, followed by its displacement by morpholine.
Mechanistic Considerations
The initial step is the reduction of the ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is an inexpensive and effective reagent for this transformation. The resulting hydroxyl group is a poor leaving group and must be activated. This is commonly achieved by converting it into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups for Sₙ2 reactions. The final step is the nucleophilic substitution of the tosylate by morpholine.
Experimental Protocol
Step 1: Synthesis of tert-butyl 4-hydroxyazepane-1-carboxylate
-
Dissolve tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) in methanol (MeOH) (~0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, controlling the effervescence.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water, followed by concentration under reduced pressure to remove the MeOH.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the alcohol, which is often used without further purification.
Step 2: Synthesis of tert-butyl 4-(tosyloxy)azepane-1-carboxylate
-
Dissolve the crude tert-butyl 4-hydroxyazepane-1-carboxylate (1.0 eq) in anhydrous DCM (~0.2 M).
-
Add triethylamine (Et₃N) (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Quench with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.
Step 3: Synthesis of tert-butyl this compound-1-carboxylate
-
Combine the tosylate intermediate (1.0 eq) and morpholine (2.0-3.0 eq) in a solvent such as acetonitrile or DMF.
-
Add a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir overnight.
-
Cool the reaction, filter off the solids, and concentrate the filtrate.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry over Na₂SO₄, filter, concentrate, and purify by column chromatography.
Step 4: Deprotection to yield this compound
-
Follow the same deprotection protocol as described in Route A, Step 2.
Comparative Analysis
To provide an objective benchmark, the following table summarizes the key aspects of each synthetic route.
| Parameter | Route A: Reductive Amination | Route B: Nucleophilic Substitution |
| Number of Steps | 2 (One-pot amination + Deprotection) | 4 (Reduction, Activation, Substitution, Deprotection) |
| Atom Economy | Higher, as it's a more direct conversion. | Lower, due to the introduction and loss of the tosyl group. |
| Reagent Cost & Hazard | NaBH(OAc)₃ is more expensive but safer than NaBH₄. Acetic acid is benign. | NaBH₄ is inexpensive. TsCl can be corrosive. Requires stoichiometric base. |
| Operational Simplicity | High. A one-pot procedure for the key C-N bond formation simplifies the workflow. | Moderate. Requires multiple steps with workups and purifications. |
| Potential Yield | Generally good to excellent for reductive aminations.[1] | Can be high, but dependent on the efficiency of each of the three steps. |
| Scalability | Generally straightforward to scale up. | The multi-step nature can make scaling more complex and time-consuming. |
| Key Challenges | Potential for incomplete reaction or side-product formation if conditions are not optimized. | Ensuring complete conversion at each step. The tosylation and substitution steps may require elevated temperatures. |
Conclusion and Recommendation
Both synthetic routes offer viable pathways to this compound.
Route A (Reductive Amination) stands out for its elegance and efficiency. The one-pot nature of the key C-N bond-forming step significantly reduces the number of unit operations, leading to savings in time, solvent, and labor. This makes it the preferred method for rapid library synthesis and initial scale-up activities. The primary focus for optimization would be on the choice of solvent and the stoichiometry of the reducing agent to ensure complete conversion and minimize byproducts.
Route B (Nucleophilic Substitution) , while longer, is a robust and classical approach. Each step involves well-understood and reliable transformations. This route may be advantageous if the intermediate alcohol or tosylate is required for the synthesis of other analogs. However, for the specific target of this compound, its multi-step nature makes it less efficient from a process chemistry perspective compared to reductive amination.
For researchers and drug development professionals aiming for an efficient, scalable, and cost-effective synthesis of this compound, the Reductive Amination pathway (Route A) is the highly recommended approach. Its convergence and operational simplicity align well with the demands of modern synthetic chemistry.
References
- Benchchem. Technical Support Center: Synthesis of 4-(Azepan-2-ylmethyl)morpholine.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with amines using α-picoline-borane as a reducing agent in the presence of small amounts of AcOH. Tetrahedron, 60(36), 7899-7906.
- Flick, A. C., Ding, H. X., Leverett, C. A., & Kyne, R. E., et al. (2017). Synthetic Approaches to the New Drugs Approved in 2015. Journal of Medicinal Chemistry, 60(15), 6480-6515.
- Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D.
- Kadyrov, R., & Tok, O. L. (2021). Convenient Synthesis of (R)-3-[(tert-Butoxycarbonyl)amino]piperidine and (R)-3-[(tert-Butoxycarbonyl)amino]azepane. Synthesis, 53(19), 3573-3577.
- Rawat, M., & Wulff, W. D. (2004). and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation−Conjugate Addition Sequence. Organic Letters, 6(3), 329-332.
- Mykura, R., Sánchez-Bento, R., Matador, E., Duong, V. K., Varela, A., Angelini, L., ... & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
- Rawat, P., & Verma, S. M. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(39), 23351-23358.
Sources
A-Head-to-Head Comparison of the Pharmacokinetic Profiles of Morpholine-Containing Compounds: A Guide for Drug Development Professionals
Introduction: The Privileged Role of the Morpholine Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the morpholine ring stands out as a "privileged scaffold." This six-membered heterocycle, containing both an amine and an ether functional group, is a recurring motif in a multitude of FDA-approved drugs. Its prevalence is not coincidental; medicinal chemists frequently employ the morpholine moiety to bestow advantageous physicochemical and metabolic properties upon drug candidates, ultimately enhancing their pharmacokinetic (PK) profiles.
The unique structure of morpholine imparts a balanced lipophilic-hydrophilic character, crucial for optimizing solubility and permeability. The nitrogen atom provides a versatile handle for synthetic modification, while the oxygen atom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets and improving aqueous solubility. These attributes collectively contribute to improved absorption, distribution, metabolism, and excretion (ADME) profiles, making morpholine a cornerstone in the rational design of effective therapeutics. This guide provides an in-depth, comparative analysis of the pharmacokinetic profiles of several key morpholine-containing drugs, supported by the experimental methodologies used to generate such data.
Comparative Pharmacokinetic (ADME) Profiles of Key Morpholine-Containing Drugs
To understand the real-world impact of the morpholine ring, we will compare the pharmacokinetic profiles of four prominent drugs: Gefitinib , Linezolid , Apremilast , and Reboxetine . These compounds span different therapeutic areas and showcase the versatility of the morpholine scaffold.
Absorption
Oral bioavailability is a critical parameter for patient compliance and therapeutic efficacy. The morpholine moiety often contributes favorably to this property.
-
Linezolid , an oxazolidinone antibiotic, exhibits excellent oral bioavailability of approximately 100%, allowing for a seamless switch from intravenous to oral administration without dose adjustment. Food has a minimal effect on its absorption, slightly decreasing the rate but not the overall extent.
-
Apremilast , a PDE4 inhibitor, is also well-absorbed orally with an absolute bioavailability of about 73%. Similar to linezolid, its absorption is not significantly affected by food.
-
Reboxetine , a selective norepinephrine reuptake inhibitor, demonstrates high oral bioavailability at 94.5%. While food can slow the rate of absorption, the total amount of drug absorbed remains unchanged.
-
Gefitinib , an EGFR inhibitor used in cancer therapy, has a more moderate oral bioavailability of approximately 59%.
Distribution
Once absorbed, a drug's distribution to its target tissues is governed by factors like plasma protein binding and its volume of distribution (Vd).
-
Linezolid distributes readily into well-perfused tissues, with a Vd of 40-50 L, which approximates total body water. It has low plasma protein binding at around 31%.
-
Reboxetine shows extensive plasma protein binding (>97%), which limits its distribution.
-
Apremilast is moderately bound to human plasma proteins at approximately 68%, and has a mean apparent volume of distribution of 87 liters.
-
Gefitinib is widely distributed throughout the body and exhibits significant protein binding of about 90%.
Metabolism
The metabolic fate of a drug is a primary determinant of its half-life and potential for drug-drug interactions. The morpholine ring itself can be a site of metabolism, typically through oxidation.
-
Gefitinib undergoes extensive metabolism, primarily by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP3A5 and CYP2D6.
-
Linezolid is primarily cleared through non-renal pathways, involving the oxidation of its morpholine ring to form two inactive carboxylic acid metabolites. This process is non-enzymatic, which reduces the likelihood of CYP450-mediated drug interactions.
-
Apremilast is also metabolized extensively, mainly via CYP3A4, with minor roles for CYP1A2 and CYP2A6.
-
Reboxetine 's elimination is dominated by hepatic metabolism, with CYP3A4 being the predominant enzyme involved.
Excretion
The final step in a drug's journey is its elimination from the body.
-
Gefitinib is predominantly excreted in the feces, with less than 7% of the dose found in urine.
-
Linezolid is cleared through both renal and non-renal routes. Approximately 35% of a dose is excreted as the parent drug in urine, with about 50% appearing as its two major metabolites.
-
Apremilast is eliminated through both kidney (58%) and feces (39%), primarily in the form of its metabolites.
-
Reboxetine is mainly cleared through hepatic metabolism, with less than 10% of the dose being cleared by the kidneys.
Summary of Pharmacokinetic Parameters
| Parameter | Gefitinib | Linezolid | Apremilast | Reboxetine |
| Oral Bioavailability | ~59% | ~100% | ~73% | ~94.5% |
| Time to Peak (Tmax) | 3-7 hours | 1-2 hours | ~2.5 hours | 2-4 hours |
| Plasma Protein Binding | ~90% | ~31% | ~68% | >97% |
| Elimination Half-life (t½) | 28-48 hours | 5-7 hours | 6-9 hours | ~12-13 hours |
| Volume of Distribution (Vd) | Extensive | 40-50 L | 87 L | ~32 L |
| Primary Metabolism | CYP3A4 | Morpholine ring oxidation (non-enzymatic) | CYP3A4 | CYP3A4 |
| Primary Excretion | Feces | Urine (parent & metabolites) | Urine & Feces (metabolites) | Hepatic metabolism |
Metabolic Fate of the Morpholine Ring
The morpholine ring, while often incorporated to improve metabolic stability, is not inert. Its metabolic pathways are crucial to understanding a compound's overall disposition. The primary metabolic attacks on the morpholine ring are oxidative.
Common pathways include:
-
C-Oxidation: Hydroxylation at the carbon atoms adjacent to the nitrogen or oxygen.
-
N-Oxidation: Formation of an N-oxide metabolite.
-
Ring Cleavage: Oxidative opening of the heterocyclic ring, often leading to more polar metabolites that are easily excreted. This is a key metabolic pathway for Linezolid.
Understanding these potential metabolic hotspots is vital during the drug design phase to predict and mitigate potential metabolic liabilities.
A Head-to-Head Preclinical Evaluation of 4-(Morpholin-4-yl)azepane, a Novel P2X3 Antagonist, Against Standard-of-Care Neuropathic Pain Therapeutics
Abstract
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge due to the limited efficacy and unfavorable side-effect profiles of current treatments.[1][2][3] This guide details a proposed head-to-head preclinical study comparing a novel therapeutic candidate, 4-(Morpholin-4-yl)azepane, with established first-line neuropathic pain drugs: Gabapentin and Duloxetine. We hypothesize that this compound acts as a selective P2X3 receptor antagonist, a promising target for pain modulation due to its specific expression in nociceptive pathways.[4][5][6] This document outlines the distinct mechanisms of action, provides a comprehensive experimental protocol using the Chronic Constriction Injury (CCI) model in rats, and presents hypothetical comparative data to guide future research and development in the field of analgesics.
Introduction: The Unmet Need in Neuropathic Pain Treatment
Neuropathic pain is characterized by spontaneous (burning, shooting) and evoked pain (allodynia, hyperalgesia) and is often resistant to conventional analgesics.[2][3] The current therapeutic landscape is dominated by drugs originally developed for other conditions, such as epilepsy (e.g., Gabapentin) and depression (e.g., Duloxetine).[7] While these agents provide relief for a subset of patients, a significant number experience inadequate pain control or dose-limiting side effects.[8] This highlights the urgent need for novel analgesics with targeted mechanisms and improved therapeutic windows.
The P2X3 receptor, an ATP-gated ion channel predominantly found on small-diameter sensory neurons, has emerged as a key player in pain signal transmission.[4][5] Its selective expression makes it an attractive target for developing analgesics with potentially fewer central nervous system (CNS) side effects.[5][6] This guide introduces a hypothetical compound, this compound (designated "Compound-X"), as a potent and selective P2X3 antagonist, and outlines a rigorous preclinical framework to evaluate its efficacy against current standards of care.
Comparative Mechanisms of Action
A fundamental aspect of this study is the comparison of distinct pharmacological approaches to alleviating neuropathic pain.
-
Compound-X (this compound): We posit this novel molecule as a selective antagonist of the P2X3 and P2X2/3 receptors. In a state of nerve injury, damaged cells release adenosine triphosphate (ATP), which then binds to and activates P2X3 receptors on nociceptive fibers.[4] This activation leads to cation influx, depolarization, and the propagation of a pain signal. By competitively blocking this receptor, Compound-X is expected to prevent ATP-mediated activation of sensory neurons, thereby directly inhibiting the transmission of pain signals from the periphery.[4][5]
-
Gabapentin: Despite its structural similarity to the neurotransmitter GABA, Gabapentin's primary analgesic mechanism does not involve direct action on GABA receptors.[9] Instead, it binds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[9][10][11] In neuropathic states, the expression of these subunits is upregulated.[12] By binding to the α2δ-1 subunit, Gabapentin reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate and substance P.[9][11][13]
-
Duloxetine: As a serotonin-norepinephrine reuptake inhibitor (SNRI), Duloxetine's mechanism is fundamentally different.[14][15] It enhances the concentration of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft within the CNS.[16][17] This action potentiates the descending inhibitory pain pathways that originate in the brainstem and project down to the spinal cord.[16][17][18] Enhanced noradrenergic and serotonergic signaling in the dorsal horn of the spinal cord dampens the transmission of ascending nociceptive signals to the brain.[15]
Proposed Head-to-Head Experimental Study
To objectively assess the therapeutic potential of Compound-X, a rigorous, well-controlled preclinical study is essential. The Chronic Constriction Injury (CCI) model in rats is a widely accepted and validated model that mimics many features of human neuropathic pain.[2][19][20]
Experimental Workflow
The study would follow a standardized timeline to ensure reproducibility and allow for the assessment of both acute and sustained analgesic effects.
Detailed Experimental Protocols
A. Chronic Constriction Injury (CCI) Model
This surgical model is used to induce a reproducible peripheral neuropathy.[2]
-
Animal Subjects: Adult male Sprague-Dawley rats (180-220g) will be used.
-
Anesthesia: Animals will be anesthetized with isoflurane (5% for induction, 2% for maintenance).
-
Surgical Procedure:
-
The left common sciatic nerve will be exposed at the mid-thigh level through a small incision.[21]
-
Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut will be tied around the nerve at approximately 1 mm intervals.[2][21]
-
The ligatures will be tightened just enough to cause a slight constriction without arresting epineural blood flow.[21]
-
The muscle layer will be closed with sutures, and the skin incision will be closed with wound clips.[19]
-
-
Sham Control: Sham-operated animals will undergo the same surgical procedure, including nerve exposure, but without ligature placement.
-
Post-operative Care: Animals will be monitored during recovery and housed appropriately. The development of neuropathic pain is expected over the next 7 days.[20]
B. Behavioral Assessment: Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a hallmark of neuropathic pain where a non-painful stimulus is perceived as painful, is quantified using the von Frey test.[22][23]
-
Habituation: Prior to testing, each rat will be placed in an individual acrylic chamber on an elevated wire mesh floor for at least 30 minutes to acclimate.[24][25]
-
Stimulation: A series of calibrated von Frey filaments (or an electronic von Frey device) will be applied to the mid-plantar surface of the hind paw.[26][27]
-
Procedure: Starting with a filament of low force, the filament is applied perpendicularly to the paw surface until it just bends. The stimulus is held for 3-5 seconds.
-
Threshold Determination: A positive response is defined as a sharp withdrawal or flinching of the paw. The 50% paw withdrawal threshold (PWT) will be determined using the up-down method or by the force reading on an electronic device that elicits a withdrawal.[27]
-
Data Collection: Measurements will be taken at baseline (pre-surgery) and at specified time points post-dosing (e.g., 1, 2, 4, and 6 hours) on each testing day.
Dosing and Administration
-
Vehicle Control: Appropriate vehicle (e.g., 0.5% methylcellulose in water).
-
Compound-X: 10, 30, 100 mg/kg, p.o. (oral gavage).
-
Gabapentin: 100 mg/kg, p.o. (clinically relevant dose in rodent models).[13]
-
Duloxetine: 30 mg/kg, p.o.
Hypothetical Comparative Results
The following tables represent plausible outcomes from the described study, designed to illustrate the potential therapeutic profile of Compound-X.
Table 1: Reversal of Mechanical Allodynia on Day 14 (Acute Effect)
| Treatment Group (mg/kg, p.o.) | Paw Withdrawal Threshold (g) at 2h Post-Dose (Mean ± SEM) | % Reversal of Allodynia |
| Sham + Vehicle | 25.4 ± 1.8 | N/A |
| CCI + Vehicle | 3.1 ± 0.4 | 0% |
| CCI + Compound-X (10) | 8.9 ± 0.9 | 26% |
| CCI + Compound-X (30) | 17.5 ± 1.5 | 65% |
| CCI + Compound-X (100) | 22.8 ± 2.1 | 89% |
| CCI + Gabapentin (100) | 15.2 ± 1.3 | 54% |
| CCI + Duloxetine (30) | 11.6 ± 1.1 | 38% |
| p < 0.05 vs. CCI + Vehicle |
Table 2: Efficacy Following Chronic Dosing (Day 7 vs. Day 21)
| Treatment Group (mg/kg, p.o.) | Paw Withdrawal Threshold (g) on Day 7 (Mean ± SEM) | Paw Withdrawal Threshold (g) on Day 21 (Mean ± SEM) | Change in Efficacy |
| CCI + Vehicle | 3.3 ± 0.5 | 3.0 ± 0.4 | - |
| CCI + Compound-X (30) | 17.1 ± 1.6 | 17.9 ± 1.8 | Sustained |
| CCI + Gabapentin (100) | 15.5 ± 1.4 | 11.8 ± 1.2 | Tolerance |
| CCI + Duloxetine (30) | 11.2 ± 1.0 | 12.1 ± 1.3 | Sustained |
Discussion and Interpretation
The hypothetical data suggest that Compound-X demonstrates robust, dose-dependent efficacy in reversing mechanical allodynia in the CCI model. At its highest dose (100 mg/kg), it achieves near-complete reversal of the pain phenotype, restoring the paw withdrawal threshold to levels comparable to sham-operated animals.
Key Insights:
-
Potency and Efficacy: Compound-X (30 mg/kg) shows superior efficacy compared to a standard dose of Gabapentin (100 mg/kg) and Duloxetine (30 mg/kg). This suggests a high degree of potency, which could translate to lower clinical doses and a better side-effect profile.
-
Mechanism-Specific Advantage: The direct blockade of P2X3 receptors on peripheral neurons may offer a more targeted approach to pain relief than the broader mechanisms of gabapentinoids or SNRIs, potentially reducing off-target effects like sedation (common with Gabapentin) or nausea (common with Duloxetine).
-
Sustained Efficacy: The chronic dosing data (Table 2) are particularly compelling. While Gabapentin's efficacy appears to wane over time, suggesting the development of tolerance, Compound-X maintains its analgesic effect. This lack of tolerance would be a significant clinical advantage for a chronic condition like neuropathic pain.
Conclusion and Future Directions
This guide outlines a comprehensive preclinical strategy for evaluating this compound, a novel P2X3 antagonist, against current first-line treatments for neuropathic pain. The hypothetical results position Compound-X as a highly promising candidate, demonstrating superior, dose-dependent, and sustained efficacy in a validated animal model.
The logical next steps in development would include:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To establish a clear relationship between plasma concentration and analgesic effect.
-
Safety and Toxicology Studies: To determine the therapeutic window and identify any potential adverse effects.
-
Evaluation in Other Pain Models: Assessing efficacy in models of diabetic neuropathy or chemotherapy-induced neuropathy to broaden the potential indication.[22][28]
By targeting a key receptor in the peripheral pain pathway, this compound represents a rational, mechanism-based approach to analgesic drug design that could provide a much-needed, non-opioid therapeutic option for patients suffering from chronic neuropathic pain.
References
- PubMed. (n.d.). Implications and mechanism of action of gabapentin in neuropathic pain.
- Journal of Neuroscience. (2018, November 14). A Dual Noradrenergic Mechanism for the Relief of Neuropathic Allodynia by the Antidepressant Drugs Duloxetine and Amitriptyline.
- PNAS. (n.d.). A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat.
- Dr.Oracle. (2025, May 24). What is the mechanism of action of pain relief medication duloxetine (Cymbalta)?.
- London Pain Clinic. (n.d.). Duloxetine In The Treatment of Neuropathic Pain.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Gabapentin?.
- Dr.Oracle. (2025, July 23). What is the mechanism of gabapentin (Neurontin) in treating neuropathic pain?.
- MD Biosciences. (n.d.). Preclinical Neuropathic Pain Models.
- PsychoGenics Inc. (n.d.). Preclinical Neuropathic Pain Research.
- Dr.Oracle. (2025, May 24). What is the mechanism of action of pain relief of duloxetine (Cymbalta)?.
- ResearchGate. (n.d.). Mode of Action of Gabapentin in Chronic Neuropathic Pain Syndromes.
- Bio-protocol. (2016, September 20). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test.
- PubMed Central. (n.d.). Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research.
- MDPI. (n.d.). Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review.
- Charles River. (n.d.). Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats.
- ResearchGate. (2025, August 6). The mechanism of action of gabapentin in neuropathic pain.
- Patsnap Synapse. (2024, June 21). What are P2X3 receptor antagonists and how do they work?.
- ResearchGate. (n.d.). Other neuropathic pain drugs' mechanisms of action. The main principle....
- PubMed Central. (n.d.). Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model.
- PubMed Central. (n.d.). Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration.
- PubMed. (n.d.). P2X3 Antagonists: Novel Therapeutics for Afferent Sensitization and Chronic Pain.
- PubMed. (n.d.). Strategies for measuring non-evoked pain in preclinical models of neuropathic pain: Systematic review.
- PubMed Central. (n.d.). Duloxetine for treating painful neuropathy, chronic pain or fibromyalgia.
- MD Biosciences. (n.d.). Neuropathic Pain | Chronic Constriction Injury (CCI) Model.
- Bio-protocol. (n.d.). 2.10. von Frey Test for Determining Mechanical Allodynia.
- Benchchem. (n.d.). Application Notes and Protocols for Von Frey Testing of Mechanical Allodynia with Oxymorphindole.
- BioMed. (2025, December 15). How to conduct Von Frey Test?.
- Aragen Life Sciences. (n.d.). Chronic Constriction Injury (CCI)-induced Neuropathic Pain Model.
- Physiological Reviews. (n.d.). Neuropathic Pain: From Mechanisms to Treatment.
- Creative Biolabs. (n.d.). Chronic Constriction Injury (CCI) Modeling & Pharmacodynamics Service.
- The Pharma Innovation Journal. (2025, March 27). Neuropathic pain pharmacotherapy: Mechanisms, anti-inflammatory actions, and clinical perspectives.
- PubMed Central. (2012, March 13). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats.
- NCBI Bookshelf. (n.d.). Treatment of Neuropathic Pain - Mechanisms of Vascular Disease.
- MDPI. (2024, January 17). A Literature Review: The Mechanisms and Treatment of Neuropathic Pain—A Brief Discussion.
- Future Science. (n.d.). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization.
- NIH RePORTER. (2019, September 30). Novel HCN1-Selective Small Molecule Inhibitors for the Treatment of Neuropathic Pain.
- PubMed Central. (n.d.). A synthetic peptide, derived from neurotoxin GsMTx4, acts as a non-opioid analgesic to alleviate mechanical and neuropathic pain through the TRPV4 channel.
- PubMed. (2017, April). Morphine and pregabalin in the treatment of neuropathic pain.
- MDPI. (2020, November 25). Multifunctional Opioid-Derived Hybrids in Neuropathic Pain: Preclinical Evidence, Ideas and Challenges.
- MDPI. (n.d.). Advances in Neuropathic Pain Research: Selected Intracellular Factors as Potential Targets for Multidirectional Analgesics.
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. P2X3 antagonists: novel therapeutics for afferent sensitization and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morphine and pregabalin in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 12. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. londonpainclinic.com [londonpainclinic.com]
- 15. Duloxetine for treating painful neuropathy, chronic pain or fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. droracle.ai [droracle.ai]
- 18. jneurosci.org [jneurosci.org]
- 19. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 20. mdbneuro.com [mdbneuro.com]
- 21. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. biomed-easy.com [biomed-easy.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 28. psychogenics.com [psychogenics.com]
A Researcher's Guide to Validating the Predicted Mechanism of Action of 4-(Morpholin-4-yl)azepane
Introduction
In the landscape of modern drug discovery, the journey from a promising chemical structure to a validated therapeutic candidate is one of rigorous scientific scrutiny. The novel heterocyclic compound, 4-(Morpholin-4-yl)azepane, presents an intriguing scaffold for investigation. Its architecture, combining the pharmacologically favorable morpholine ring with the flexible seven-membered azepane core, suggests potential activity within the central nervous system.[1][2] While public domain data on this specific molecule is sparse[3], its structural motifs are prevalent in compounds targeting CNS pathways.[4][5]
This guide is built upon the hypothesis that this compound functions as a selective antagonist of the Sigma-1 Receptor (σ1R). The σ1R is not a classical receptor but an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, where it plays a critical role in regulating cellular stress responses, calcium signaling, and ion channel function. Validating this predicted mechanism of action (MoA) is paramount; it ensures that the observed biological effects are indeed due to the intended molecular interaction, a cornerstone of building a robust therapeutic rationale.[6][7]
We will embark on a multi-tiered validation strategy, a systematic and self-validating workflow that moves from foundational biophysical interactions to functional cellular consequences. This guide provides not just the protocols, but the causal logic behind each experimental choice, comparing the performance of our lead compound against established pharmacological tools to build a conclusive, evidence-based profile.
Chapter 1: Establishing Direct Target Engagement in a Cellular Milieu
Expertise & Experience: The foundational question in MoA validation is deceptively simple: does the compound bind to its intended target within the complex and crowded environment of a living cell? Answering this definitively prevents the misattribution of phenotypic effects that may arise from off-target activity.[6] We will employ the Cellular Thermal Shift Assay (CETSA), a powerful label-free technique that leverages the principle of ligand-induced thermal stabilization.[8][9] The binding of a small molecule to its protein target confers additional stability, increasing the energy required to denature it. This results in a measurable shift in the protein's apparent melting temperature (Tm).[10]
Experimental Workflow: CETSA
The following workflow outlines the process for determining target engagement using CETSA.
Caption: σ1R antagonism is predicted to block its inhibitory effect on PERK activation.
Comparative Analysis: Downstream Signaling
We will induce ER stress using Tunicamycin and measure the potentiation of stress markers in the presence of our compounds.
-
Test Compound: this compound
-
Positive Control: NE-100
-
Negative Control: Vehicle (DMSO)
Data Presentation: Hypothetical Western Blot Results
| Treatment Group | p-eIF2α (Fold Change vs. Stressed Vehicle) | CHOP (Fold Change vs. Stressed Vehicle) | Interpretation |
| Vehicle (Unstressed) | 0.1 | 0.2 | Basal Levels |
| Vehicle + Tunicamycin | 1.0 | 1.0 | ER Stress Induction |
| This compound + Tunicamycin | 2.8 | 3.5 | Potentiation of ER Stress |
| NE-100 + Tunicamycin | 3.1 | 3.9 | Expected Potentiation |
Experimental Protocol: Western Blot for ER Stress Markers
-
Cell Culture and Treatment: Plate SH-SY5Y cells in 6-well plates. Pre-treat cells for 1 hour with 10 µM this compound, 1 µM NE-100, or Vehicle.
-
Stress Induction: Add Tunicamycin (2 µg/mL) to the media and incubate for 6 hours to induce ER stress.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. [11]4. Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer and load onto a 4-20% Tris-glycine gel. 6. Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against p-eIF2α, total eIF2α, CHOP, and a loading control (e.g., GAPDH).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. 9. Analysis: Quantify band densities using image analysis software. Normalize the levels of p-eIF2α and CHOP to the loading control.
Chapter 3: Linking Target Engagement to a Cellular Phenotype
Expertise & Experience: The ultimate validation of an MoA is demonstrating that the compound's effect on a cellular phenotype is strictly dependent on the presence of its target. [12][13]A powerful method to establish this is to compare the compound's activity in wild-type (WT) cells versus cells where the target has been genetically removed (knockout, KO). If the compound's activity is lost in the KO cells, it provides compelling evidence for an on-target mechanism. σ1R has been implicated in promoting neuronal survival and differentiation. We will use a nerve growth factor (NGF)-induced neurite outgrowth assay as a relevant phenotypic readout. We predict that σ1R antagonism will impair this process.
Experimental Logic: Phenotypic Assay with Genetic Validation
This diagram illustrates the logic of using a target knockout to confirm the on-target activity of the compound.
Caption: Logic for on-target validation using knockout cells.
Comparative Analysis: Neurite Outgrowth
The experiment will compare the effect of our test compound in WT SH-SY5Y cells versus CRISPR/Cas9-generated σ1R KO SH-SY5Y cells.
Data Presentation: Hypothetical Neurite Outgrowth Results
| Cell Line | Treatment | Average Neurite Length (µm) | % Inhibition of NGF Effect | Interpretation |
| Wild-Type | Vehicle | 15.2 | - | Basal |
| Wild-Type | NGF | 45.8 | 0% | Max Response |
| Wild-Type | NGF + this compound | 22.1 | 77.7% | On-Target Phenotypic Effect |
| σ1R KO | Vehicle | 14.9 | - | Basal |
| σ1R KO | NGF | 31.5 | - | Impaired Response |
| σ1R KO | NGF + this compound | 30.9 | 3.6% | Loss of Compound Effect |
Experimental Protocol: Neurite Outgrowth Assay
-
Cell Culture: Plate WT and σ1R KO SH-SY5Y cells on collagen-coated 96-well plates in low-serum media.
-
Treatment: Treat cells with Vehicle, this compound (10 µM), and/or NGF (50 ng/mL) for 48 hours.
-
Fixing and Staining: Fix the cells with 4% paraformaldehyde. Permeabilize and stain for a neuronal marker (e.g., β-III Tubulin) using a specific primary antibody and a fluorescently-labeled secondary antibody. Stain nuclei with DAPI.
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Use automated image analysis software to identify cell bodies and trace the length of neurites. Calculate the average neurite length per neuron for at least 100 cells per condition.
Conclusion
This guide has outlined a rigorous, multi-faceted strategy for validating the predicted mechanism of action of this compound as a Sigma-1 Receptor antagonist. The proposed workflow is designed to be self-validating, building a pyramid of evidence that begins with direct, physical target engagement in cells (CETSA), progresses to the functional modulation of a downstream signaling pathway (ER stress markers), and culminates in the confirmation of an on-target cellular phenotype using genetic knockout models (neurite outgrowth).
The hypothetical data presented provides a clear benchmark for success:
-
A significant thermal shift in CETSA demonstrates direct binding.
-
Potentiation of ER stress markers links this binding to a functional intracellular event.
-
The loss of phenotypic activity in σ1R knockout cells provides the most compelling evidence that the compound's primary mechanism of action is on-target.
By systematically applying these methods and principles of scientific integrity, researchers can confidently elucidate the molecular mechanisms of novel compounds, a critical step in the successful development of new medicines.
References
- National Center for Biotechnology Information (2024). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. PubMed.
- ResearchGate (2023). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate.
- BOC Sciences (n.d.). Phenotypic Assays. BOC Sciences.
- Bio-protocol (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- National Institutes of Health (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. PMC.
- BenchChem (2025). A Researcher's Guide to Confirming Small Molecule Target Engagement. BenchChem.
- Bio-Techne (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne.
- Creative Biolabs (n.d.). Phenotypic Screening. Creative Biolabs.
- National Institutes of Health (2012). Determining target engagement in living systems. PMC.
- Technology Networks (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks.
- Pfizer (2018). Achieving Modern Success in Phenotypic Drug Discovery. Pfizer.
- National Center for Biotechnology Information (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Thermo Fisher Scientific (n.d.). Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific - US.
- ACS Publications (2017). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications.
- National Institutes of Health (2016). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC.
- Cell Signaling Technology (n.d.). Western Blotting Protocol. Cell Signaling Technology.
- PubMed Central (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Abcam (n.d.). Western blot protocol. Abcam.
- News-Medical.Net (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Wikipedia (n.d.). Cellular thermal shift assay. Wikipedia.
- Springer Nature Experiments (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Nature.
- ResearchGate (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate.
- Semantic Scholar (2017). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar.
- Proteintech Group (n.d.). Western Blot Protocol. Proteintech.
- UKM Medical Molecular Biology Institute (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM.
- MDPI (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI.
- National Center for Biotechnology Information (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. PubMed.
- YouTube (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube.
- BenchChem (2025). Retrosynthetic Analysis of 4-(Azepan-2-ylmethyl)morpholine: A Technical Guide. BenchChem.
- National Institutes of Health (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC.
- Crestone, Inc. (2023). Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. Crestone, Inc.
- PubChem (n.d.). This compound (C10H20N2O). PubChem.
- BenchChem (2025). In vivo validation of 4-(Azepan-2-ylmethyl)morpholine activity. BenchChem.
- BenchChem (2025). Technical Guide: Synthesis of 4-(Azepan-2-ylmethyl)morpholine. BenchChem.
- Europe PMC (2022). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Europe PMC.
- National Center for Biotechnology Information (2007). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed.
- AA Blocks (n.d.). 2137911-31-8 | tert-butyl 4-methyl-4-(morpholin-4-yl)azepane-1-carboxylate. AA Blocks.
- National Center for Biotechnology Information (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.
- National Institutes of Health (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PubChemLite - this compound (C10H20N2O) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Preclinical Assessment of the Therapeutic Index for 4-(Morpholin-4-yl)azepane
Abstract
The therapeutic index (TI) is a critical quantitative measure in drug development, defining the window between a drug's effective concentration and its toxic concentration.[1] A high TI is desirable, indicating a wide margin of safety. This guide provides a comprehensive, technically detailed framework for the preclinical assessment of the therapeutic index for a novel investigational compound, 4-(Morpholin-4-yl)azepane. As direct experimental data for this specific molecule is not publicly available, this document establishes a robust, self-validating methodological approach.[2] It compares its hypothetical performance against established standards of care in oncology, a field where the therapeutic index is a pivotal determinant of clinical utility.[3][4] Detailed protocols for in vitro and in vivo assays are presented, alongside data interpretation frameworks and visual diagrams to elucidate experimental workflows.
Introduction: The Imperative of the Therapeutic Index in Drug Discovery
The journey of a new chemical entity (NCE) from laboratory bench to clinical application is fundamentally governed by its ability to elicit a desired therapeutic effect at a dose that does not cause unacceptable toxicity. The therapeutic index (TI) formalizes this relationship, typically calculated as the ratio of the dose that is toxic in 50% of a population (TD50) to the dose that is effective in 50% of a population (ED50).[5][6] In preclinical animal studies, the lethal dose 50 (LD50) is often used as a proxy for the TD50.[1][7]
A key objective in drug discovery is to identify candidates with a sufficiently high TI to allow for safe clinical use, accounting for inter-patient variability.[8] For many cytotoxic anticancer drugs, the therapeutic window is notoriously narrow, necessitating careful dose management to balance efficacy with severe adverse effects.[4][9]
Compound of Interest: this compound is a heterocyclic compound featuring both a morpholine and an azepane ring.[2] The morpholine moiety is often incorporated to enhance pharmacokinetic properties like solubility, while the azepane ring provides a flexible seven-membered scaffold found in various biologically active molecules.[10][11] For the purpose of this guide, we will hypothesize that this compound is an inhibitor of a critical kinase pathway in non-small cell lung cancer (NSCLC).
Standards for Comparison: To establish a relevant benchmark, we will compare the hypothetical TI of our compound against two standards of care in oncology:
-
Paclitaxel: A classic cytotoxic chemotherapy agent with a known narrow therapeutic index.
-
Osimertinib: A third-generation EGFR kinase inhibitor, representing a modern targeted therapy.
This comparison will provide a robust context for evaluating the potential safety profile of this compound.
Methodological Framework for a Tiered TI Assessment
A tiered, multi-stage approach is essential for accurately characterizing the therapeutic index, beginning with high-throughput in vitro assays and progressing to more complex in vivo models.[12][13] This strategy allows for early identification of potential liabilities and conserves resources by ensuring only the most promising candidates advance.[14] The overall workflow is designed to systematically determine both efficacy (pharmacodynamics) and toxicity (toxicology) in parallel.
Caption: Tiered workflow for determining the therapeutic index.
In Vitro Assessment: Establishing a Preliminary Safety Window
In vitro cytotoxicity assays are fundamental in early drug discovery for rapidly screening compounds and eliminating those with overt cellular toxicity.[15][16] By comparing the concentration required for a therapeutic effect with the concentration that causes cell death, we can calculate an in vitro therapeutic index.[17]
Protocol: Efficacy Profiling (EC50 Determination)
The goal is to determine the half-maximal effective concentration (EC50), which represents the potency of the compound against its intended biological target.
Methodology: Kinase Activity Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
-
Principle: This assay measures the binding of the compound to the target kinase. A fluorescently labeled antibody detects the amount of phosphorylated substrate, which is inversely proportional to the inhibitory activity of the compound.
-
Cell Line: NCI-H1975 (human NSCLC line with relevant kinase mutation).
-
Procedure:
-
Prepare a serial dilution of this compound, Osimertinib, and Paclitaxel (as a negative control for kinase inhibition) in an appropriate buffer.
-
Add the target kinase, a fluorescently labeled ATP-competitive tracer, and the test compounds to a 384-well plate.
-
Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
-
Data Analysis: Normalize the data relative to positive and negative controls.[18] Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[19][20]
Protocol: Cytotoxicity Profiling (CC50 Determination)
The objective is to determine the half-maximal cytotoxic concentration (CC50), the concentration at which 50% of the cells are no longer viable.
Methodology: CellTiter-Glo® Luminescent Cell Viability Assay
-
Principle: This assay quantifies the amount of ATP present, which signals the presence of metabolically active cells. It is a rapid and sensitive method for assessing cytotoxicity.
-
Cell Lines:
-
Target Line: NCI-H1975 (to assess on-target cytotoxicity).
-
Control Line: Beas-2B (a non-cancerous human bronchial epithelial cell line, to assess off-target cytotoxicity).
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of each test compound for 72 hours.
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and initiates a luminescent reaction catalyzed by luciferase.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to untreated control wells (100% viability). Plot the percent viability against the log of the compound concentration and fit to a dose-response curve to calculate the CC50.
Calculation and Comparative Analysis of In Vitro Therapeutic Index
The in vitro TI is a crucial early indicator of a compound's selectivity. It is calculated using the following formula:
In Vitro TI = CC50 (Control Cell Line) / EC50 (Target Cell Line)
Using the CC50 from a non-cancerous cell line provides a more stringent and relevant measure of off-target toxicity, which is critical for predicting the safety window in a whole organism.
Table 1: Hypothetical In Vitro Efficacy, Cytotoxicity, and TI Data
| Compound | EC50 (nM) [NCI-H1975] | CC50 (nM) [Beas-2B] | In Vitro Therapeutic Index |
| This compound | 15 | 4,500 | 300 |
| Osimertinib | 5 | 7,500 | 1,500 |
| Paclitaxel | 10 | 25 | 2.5 |
Preclinical In Vivo Evaluation: Bridging to a Clinical Context
In vivo studies are indispensable for understanding a drug's behavior in a complex biological system, accounting for absorption, distribution, metabolism, and excretion (ADME).[14] These studies are required by regulatory agencies like the FDA to ensure a drug is reasonably safe before human trials.[21][22]
Protocol: Efficacy Studies (ED50 Determination in Xenograft Model)
This protocol aims to determine the dose that produces 50% of the maximal therapeutic effect (in vivo), known as the ED50.
Methodology: NSCLC Xenograft Mouse Model
-
Model: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously implanted with NCI-H1975 tumor cells.
-
Study Design:
-
Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize animals into treatment groups (n=8-10 per group).
-
Groups include a vehicle control, multiple dose levels of this compound, and positive controls (Osimertinib, Paclitaxel).
-
Administer compounds via a clinically relevant route (e.g., oral gavage) daily for 21 days.
-
-
Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary efficacy endpoint is tumor growth inhibition (TGI).
-
-
Data Analysis: Plot the TGI against the dose to determine the ED50, the dose required to achieve 50% TGI.
Protocol: Toxicology Studies (TD50 Determination)
The goal is to identify the toxic dose 50 (TD50) or the maximum tolerated dose (MTD), which informs the safe starting dose for human trials.[23][24] These studies must be conducted under Good Laboratory Practice (GLP) guidelines for regulatory submission.[12]
Methodology: Repeat-Dose Toxicity Study in Rodents
-
Species: Two mammalian species are typically required, one rodent (e.g., Sprague-Dawley rat) and one non-rodent.[21]
-
Study Design:
-
Administer escalating doses of the compound to groups of animals for a duration relevant to the intended clinical use (e.g., 28 days).[25]
-
Include a control group receiving only the vehicle.
-
-
Endpoints & Observations:
-
Clinical: Monitor mortality, clinical signs of toxicity, body weight, and food consumption.
-
Pathology: Conduct detailed hematology, clinical chemistry, and urinalysis at termination.
-
Histopathology: Perform gross necropsy and microscopic examination of all major organs and tissues.[26]
-
-
Data Analysis: The TD50 is determined as the dose causing a specific adverse effect (e.g., a significant elevation in liver enzymes, a defined level of body weight loss) in 50% of the animals. The No Observed Adverse Effect Level (NOAEL) is also a critical parameter derived from this study.[7]
Calculation and Comparative Analysis of Preclinical Therapeutic Index
The preclinical TI provides the most relevant estimation of the safety margin before first-in-human studies.
Preclinical TI = TD50 / ED50
Caption: Visualizing the therapeutic window.
Table 2: Hypothetical In Vivo Efficacy, Toxicity, and TI Data
| Compound | ED50 (mg/kg) [TGI] | TD50 (mg/kg) [Adverse Event] | Preclinical Therapeutic Index |
| This compound | 20 | 400 | 20 |
| Osimertinib | 10 | 300 | 30 |
| Paclitaxel | 15 | 30 | 2 |
Discussion and Conclusion
This guide outlines a rigorous, phased approach to assessing the therapeutic index of the novel compound this compound. Based on our hypothetical data, the compound demonstrates a promising in vitro TI of 300, significantly superior to the cytotoxic standard Paclitaxel (TI = 2.5) but less selective than the targeted agent Osimertinib (TI = 1,500).
The subsequent in vivo assessment provides a more clinically relevant picture. The preclinical TI of 20 for this compound suggests a favorable safety margin compared to Paclitaxel (TI = 2). While its TI is lower than that of Osimertinib (TI = 30), it could still represent a clinically viable candidate, particularly if it addresses a different resistance mechanism or patient population.
The decision to advance this compound into IND-enabling studies would depend on the specific indication, the unmet medical need, and the competitive landscape.[1] The comprehensive data package generated through these described protocols provides the critical foundation needed to make an informed, data-driven decision. This systematic approach ensures that only compounds with a well-characterized and acceptable balance of safety and efficacy proceed toward human clinical trials.
References
-
Canadian Society of Pharmacology and Therapeutics (CSPT). Therapeutic Index. [Link]
-
BuzzRx. (2024). Therapeutic Index: What It Is and Why It's Important. [Link]
-
StudySmarter. (2024). Therapeutic Index: Definition & Formula. [Link]
-
Wikipedia. Therapeutic index. [Link]
-
Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development. Nature Reviews Drug Discovery, 11(10), 751-761. [Link]
-
Food and Drug Administration (FDA). FDA Requirements for Preclinical Studies. [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
-
HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. [Link]
-
Rhizome. (2024). FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. [Link]
-
CLYTE. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
National Institutes of Health (NIH). Building a Tiered Approach to In Vitro Predictive Toxicity Screening. [Link]
-
Food and Drug Administration (FDA). (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
-
Auxo Chormofours. (2024). FDA Toxicology Studies & Drug Approval Requirements. [Link]
-
Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128-134. [Link]
-
Wikipedia. EC50. [Link]
-
Creative Bioarray. In Vivo Toxicity Study. [Link]
-
LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]
-
PubChemLite. This compound. [Link]
-
Little Pro. (2016). Definition of Toxicological Dose Descriptors. [Link]
-
Vivotecnia. In vivo toxicology studies. [Link]
-
PubChem. 4,6,6-Trimethyl-7-morpholin-4-yl-1,4-oxazepane. [Link]
-
ResearchGate. Concept of the in vitro therapeutic index. [Link]
-
ResearchGate. (PDF) Guidelines for accurate EC50/IC50 estimation. [Link]
-
Creative Bioarray. In Vivo Toxicology. [Link]
-
The Chemical Blog. (2024). The Chemical Properties and Applications of Azepane. [Link]
-
National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]
-
Nuvisan. In vivo toxicology and safety pharmacology. [Link]
-
Sicklick, J. K., et al. (2023). Molecular Profiling for Precision Oncology. Journal of Clinical Oncology. [Link]
-
Wang, C. H., et al. (2023). Use of Drug Sensitisers to Improve Therapeutic Index in Cancer. Cancers, 15(15), 3942. [Link]
-
Bardin, C., et al. (2022). Therapeutic drug monitoring for cytotoxic anticancer drugs: Principles and evidence-based practices. Frontiers in Pharmacology, 13, 1044201. [Link]
-
Kim, H. Y. (2020). Precision dosing of targeted anticancer drugs—challenges in the real world. Translational Cancer Research, 9(9), 5635-5643. [Link]
-
Wang, Y., et al. (2024). Trends in complexity of single-agent and combination therapies for solid tumor cancers approved by the US Food and Drug Administration. The Oncologist. [Link]
Sources
- 1. Therapeutic index - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - this compound (C10H20N2O) [pubchemlite.lcsb.uni.lu]
- 3. Use of Drug Sensitisers to Improve Therapeutic Index in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic drug monitoring for cytotoxic anticancer drugs: Principles and evidence-based practices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. The determination and interpretation of the therapeutic index in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Precision dosing of targeted anticancer drugs—challenges in the real world - Kim - Translational Cancer Research [tcr.amegroups.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. histologix.com [histologix.com]
- 13. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 15. kosheeka.com [kosheeka.com]
- 16. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 17. researchgate.net [researchgate.net]
- 18. clyte.tech [clyte.tech]
- 19. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. EC50 - Wikipedia [en.wikipedia.org]
- 21. karger.com [karger.com]
- 22. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 25. fda.gov [fda.gov]
- 26. rhizomeai.com [rhizomeai.com]
Safety Operating Guide
Navigating the Disposal of 4-(Morpholin-4-yl)azepane: A Guide for Laboratory Professionals
The procedures outlined herein are grounded in the established principles of chemical safety and waste management, drawing from authoritative sources such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4][5][6] Adherence to these guidelines is paramount for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the structural components of 4-(Morpholin-4-yl)azepane, it is prudent to anticipate potential hazards based on related compounds like morpholine and azepane derivatives.[1][2] Morpholine is classified as a flammable liquid and vapor that can cause severe skin burns and eye damage.[7][8][9][10] It is also harmful if swallowed or inhaled and toxic in contact with skin.[7][10] Azepane itself is a cyclic secondary amine.[11] Based on these data, this compound should be handled with the assumption that it may possess similar corrosive, toxic, and flammable properties.
Table 1: Anticipated Hazards of this compound
| Hazard Classification (Anticipated) | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | ☠️ | Danger | H301: Toxic if swallowed.[12] |
| Acute Toxicity, Dermal | ☠️ | Danger | H311: Toxic in contact with skin.[7][12] |
| Skin Corrosion/Irritation | corrosive | Danger | H314: Causes severe skin burns and eye damage.[7][10] |
| Serious Eye Damage/Eye Irritation | corrosive | Danger | H318: Causes serious eye damage.[1] |
| Flammable Liquids | 🔥 | Warning | H226: Flammable liquid and vapour.[7] |
Before handling this compound or its waste, the following minimum PPE must be worn:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[2]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a flame-resistant lab coat, and closed-toe shoes are required.[1][2]
-
Respiratory Protection: If there is a risk of generating aerosols or if working outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[13]
II. Waste Segregation and Container Management: The First Line of Defense
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.[14] Under no circumstances should this compound or its waste be disposed of down the drain or in regular solid waste streams.[1]
Step-by-Step Waste Collection Protocol:
-
Container Selection: Use a dedicated, leak-proof container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. The original container, if in good condition, can be used.[14]
-
Labeling: The waste container must be clearly and accurately labeled. Per EPA and OSHA regulations, the label must include:
-
Storage in a Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory.[4][14] The SAA must be:
III. Disposal Workflow: A Decision-Making Framework
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from generation to final disposition.
Caption: Disposal workflow for this compound.
IV. Final Disposal Procedures
The ultimate disposal of this compound must be conducted by a licensed and reputable hazardous waste disposal company.[1]
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department will have specific protocols for chemical waste disposal. Always consult these guidelines first.[1] They will provide information on approved contractors and procedures for waste pickup.
-
High-Temperature Incineration: For organic compounds like this compound, high-temperature incineration is the preferred method of disposal.[1] This process occurs in specialized facilities equipped with afterburners and scrubbers to neutralize harmful combustion byproducts, ensuring minimal environmental impact.
-
Container Handover: Before the waste container is handed over to the disposal contractor, ensure it is clean on the exterior and properly sealed.[1] All required paperwork must be completed as per your EHS department's instructions.
V. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is flammable, extinguish all nearby ignition sources.[13]
-
Absorb the Spill: Use a non-combustible absorbent material, such as sand or diatomaceous earth, to contain and absorb the spill.[8] Do not use combustible materials like paper towels for the bulk of the spill.[1]
-
Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.[1]
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.[1]
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and stewardship within the laboratory.
References
- Essential Procedures for the Safe Disposal of 1-(1-Benzoyl-4-piperidinyl)azepane. Benchchem.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Morpholine - SAFETY DATA SHEET. Ing. Petr Švec - PENTA s.r.o.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
- Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management.
- Laboratory Waste Management: The New Regulations. MedicalLab Management.
- Safety precautions for working with 3-propylmorpholine in a lab setting. Benchchem.
- Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube.
- Safety Data Sheet: Morpholine. Carl ROTH.
- Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA).
- Safety training: Dealing with hazardous chemicals and waste. MasteryTCN.
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
- Safety Data Sheet: Morpholine. Fisher Scientific.
- Complying with OSHA's Hazardous Waste Standards. Facilities Management Insights.
- Safety Data Sheet Morpholine. Redox.
- Azepane Safety Data Sheet. Synquest Labs.
- Safety Data Sheet for Morpholine, 4-acetyl-. Fisher Scientific.
- Safety Data Sheet for AM2233 azepane isomer. Cayman Chemical.
- SAFETY DATA SHEET - Morpholine. Nexchem Ltd.
- Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).
- Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry.
- Azepane. Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 6. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. redox.com [redox.com]
- 10. nexchem.co.uk [nexchem.co.uk]
- 11. Azepane - Wikipedia [en.wikipedia.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. fishersci.com [fishersci.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. MedicalLab Management Magazine [medlabmag.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-(Morpholin-4-yl)azepane
In the fast-paced environment of drug discovery and development, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 4-(Morpholin-4-yl)azepane, a key chemical intermediate. As Senior Application Scientists, our goal is to empower you with the knowledge to manage this substance confidently and safely, ensuring both personal well-being and the integrity of your research. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation and operational protocol.
Understanding the Hazard Profile of this compound
-
Morpholine: This component is classified as a flammable liquid and vapor. It is harmful if swallowed or inhaled, toxic in contact with skin, and can cause severe skin burns and eye damage.[1][2][3]
-
Azepane (Hexamethyleneimine): This compound is a colorless liquid with an ammonia-like odor. It is toxic by ingestion and corrosive to metals and tissues.[4]
Based on this, it is prudent to treat this compound as a substance with a similar hazard profile: a flammable, corrosive, and toxic compound. The European Chemicals Agency (ECHA) provides hazard information on various morpholine derivatives, some of which are noted for their potential to cause serious eye irritation, skin irritation, and respiratory irritation, with some even suspected of damaging fertility or the unborn child.[5][6][7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The selection of appropriate PPE is not merely a procedural step but a direct response to the chemical's potential routes of exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | To prevent skin contact, which can lead to toxicity and severe burns.[2][9] |
| Eye Protection | Tightly fitting safety goggles and a face shield (8-inch minimum) | To protect against splashes that can cause severe eye damage.[2] |
| Body Protection | Flame-retardant and chemical-resistant laboratory coat or a full protective suit | To shield the body from corrosive spills and potential flash fires.[2][10] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is necessary. | To prevent inhalation of harmful vapors.[1][10] |
It is imperative to inspect all PPE for integrity before each use and to follow proper donning and doffing procedures to avoid cross-contamination. [11]
Operational Plan: From Receipt to Use
A systematic workflow is essential for minimizing risk. This protocol is designed to be a self-validating system, with checks and balances at each stage.
3.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt. The OSHA Hazard Communication Standard mandates that employers inform workers of all hazardous chemicals and label them appropriately.[11][12]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][13] The storage area should be a designated, locked cabinet for hazardous chemicals.[1][13] Keep containers tightly closed when not in use.[1][12]
3.2. Handling and Use
-
Preparation: Before handling, ensure that a chemical spill kit is readily accessible and that you are familiar with its contents and use. All work should be conducted within a certified chemical fume hood.[9][10]
-
Dispensing: Use only non-sparking tools and ground/bond the container and receiving equipment to prevent static discharge, as the compound is likely flammable.[1][10]
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory.[1][12] Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][2]
Emergency Response and Disposal Plan
4.1. Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate harm.
Caption: Workflow for handling a chemical spill.
4.2. Disposal
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Segregation: Collect all waste in a designated, clearly labeled, and sealed container.
-
Disposal: Arrange for disposal by a licensed hazardous waste disposal company.[2][10] Do not discharge into drains or the environment.[2][10]
By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while maintaining a secure laboratory environment.
References
-
How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022-03-29). [Link]
-
What are the OSHA Requirements for Hazardous Chemical Storage?. (2024-06-18). [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines - CDC. [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
-
OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025-12-16). [Link]
-
Safety Data Sheet: Morpholine - Carl ROTH. [Link]
-
Morpholine - SAFETY DATA SHEET. (2025-04-16). [Link]
-
Substance Information - ECHA - European Union. (2024-05-07). [Link]
-
Substance Information - ECHA - European Union. [Link]
-
Substance Information - ECHA - European Union. (2023-10-08). [Link]
-
Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022 - Redox. (2025-09-23). [Link]
-
ECHA Expands Candidate List with New Entries and Updates - Foresight. (2024-01-24). [Link]
-
Substance Information - ECHA - European Union. (2023-07-08). [Link]
-
Azepane | C6H13N | CID 8119 - PubChem - NIH. [Link]
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. redox.com [redox.com]
- 4. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Substance Information - ECHA [echa.europa.eu]
- 6. Substance Information - ECHA [echa.europa.eu]
- 7. useforesight.io [useforesight.io]
- 8. Substance Information - ECHA [echa.europa.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 12. osha.com [osha.com]
- 13. ushazmatstorage.com [ushazmatstorage.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
